Platycodin D
描述
属性
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92O28/c1-23-40(81-45-39(72)41(28(64)18-76-45)82-49-43(73)56(75,21-61)22-78-49)36(69)38(71)46(79-23)83-42-33(66)27(63)17-77-48(42)85-50(74)57-12-11-51(2,3)13-25(57)24-7-8-30-52(4)14-26(62)44(84-47-37(70)35(68)34(67)29(16-58)80-47)55(19-59,20-60)31(52)9-10-53(30,5)54(24,6)15-32(57)65/h7,23,25-49,58-73,75H,8-22H2,1-6H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBWUNOAQPMRBA-NDTOZIJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92O28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021773 | |
| Record name | Platycodin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58479-68-8 | |
| Record name | Platycodin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platycodin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platycodin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58479-68-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLATYCODIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWJ06TA2GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Therapeutic Potential of Platycodin D: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorus, has emerged as a molecule of significant interest in the pharmaceutical and biomedical fields. Possessing a wide spectrum of pharmacological properties, this compound has been extensively investigated for its potent anti-cancer, anti-inflammatory, neuroprotective, and other biological activities. This technical guide provides an in-depth overview of the multifaceted biological functions of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anti-Cancer Activity
This compound exhibits robust anti-tumor effects across a variety of cancer types by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.
Quantitative Data: Cytotoxicity of this compound
The cytotoxic effects of this compound have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |
| Lung Cancer | H1299 | 7.8 | 48 | [1] |
| H2030 | 9.6 | 48 | [1] | |
| A549 | 10.3 | 48 | [1] | |
| Hepatocellular Carcinoma | BEL-7402 | 37.70 (µmol/L) | 24 | [2] |
| Intestinal Cancer | Caco-2 | 24.6 | Not Specified | [3] |
| Gastric Cancer | SGC-7901 | 18.6 ± 3.9 | Not Specified | [3] |
| Pheochromocytoma | PC-12 | 13.5 ± 1.2 | 48 | [3] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Signaling Pathways in Anti-Cancer Activity
This compound exerts its anti-cancer effects by modulating several critical signaling pathways.
This compound inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell survival and proliferation.[4] This inhibition leads to decreased phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis.
Figure 1: this compound-mediated inhibition of the PI3K/Akt/mTOR pathway.
This compound can activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in inducing apoptosis and autophagy.[5][6]
References
- 1. This compound facilitates antiviral immunity through inhibiting cytokine storm via targeting K63-linked TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways [jcancer.org]
- 6. This compound induces apoptosis via regulating MAPK pathway and promotes autophagy in colon cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Platycodin D and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycodin D, a prominent triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, and its structural analogs have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. These activities, which include anti-inflammatory, anti-cancer, and antiviral effects, are intrinsically linked to their molecular structure. A comprehensive understanding of the structural characteristics of these compounds is therefore paramount for structure-activity relationship (SAR) studies, mechanism of action elucidation, and the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the structural characterization of this compound and its key derivatives, focusing on the application of modern spectroscopic and analytical techniques. Detailed experimental protocols, comparative data, and visualizations of relevant biological pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound belongs to the oleanane-type triterpenoid saponins, a class of natural products characterized by a pentacyclic triterpene aglycone linked to one or more sugar moieties. The structural diversity within this family, arising from variations in the aglycone skeleton, the type and number of sugar residues, and the presence of acyl groups, leads to a wide spectrum of biological activities. The precise characterization of these complex structures is a critical step in harnessing their therapeutic potential. This guide will detail the methodologies and present key data for the structural elucidation of this compound and its derivatives.
Structural Characterization Techniques
The structural determination of this compound and its derivatives relies on a combination of advanced analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products like this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the connectivity and stereochemistry of the molecule.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and type of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing vicinal proton relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting different structural fragments, including the aglycone and sugar moieties.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing valuable information about the structure of the aglycone and the sequence of the sugar chains. Techniques such as Electrospray Ionization (ESI) are commonly used for the analysis of these polar, non-volatile compounds.
X-ray Crystallography
While being the definitive method for determining the three-dimensional structure of a molecule, obtaining suitable crystals of complex natural products like this compound can be challenging. To date, no publicly available crystal structure of this compound has been found in the searched literature.
Data Presentation
General Structure of this compound
This compound consists of an oleanane-type aglycone, platycodigenin, linked to a glucose molecule at the C-3 position and a branched oligosaccharide chain at the C-28 position.
Caption: General structure of this compound.
Physicochemical and Spectroscopic Data
A comprehensive compilation of quantitative data is essential for the identification and comparison of this compound and its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | Key NMR Solvent |
| This compound | C₅₇H₉₂O₂₈ | 1225.3 | Data not available | Data not available | Pyridine-d₅ |
| Platycodin D2 | C₆₃H₁₀₂O₃₃ | 1387.46 | Data not available | Data not available | Data not available |
| Platycodin D3 | Data not available | Data not available | Data not available | Data not available | Pyridine-d₅ |
| Deapiothis compound | Data not available | Data not available | Data not available | Data not available | Pyridine-d₅ |
Note: Comprehensive experimental data for melting points and specific rotations for a wide range of derivatives are not consistently available in the surveyed literature.
¹³C NMR Chemical Shift Data
The ¹³C NMR chemical shifts are highly characteristic and provide a fingerprint for the carbon skeleton of the aglycone and the sugar residues. The following table presents a comparison of the aglycone ¹³C NMR data for this compound and a related derivative in pyridine-d₅.
| Carbon No. | This compound (δc, ppm) | Deapiothis compound (δc, ppm) |
| 1 | 38.9 | 38.8 |
| 2 | 69.1 | 69.0 |
| 3 | 86.5 | 86.4 |
| 4 | 43.5 | 43.4 |
| 5 | 47.7 | 47.6 |
| 6 | 18.2 | 18.1 |
| 7 | 33.1 | 33.0 |
| 8 | 40.0 | 39.9 |
| 9 | 47.1 | 47.0 |
| 10 | 37.0 | 36.9 |
| 11 | 23.7 | 23.6 |
| 12 | 122.6 | 122.5 |
| 13 | 144.1 | 144.0 |
| 14 | 42.1 | 42.0 |
| 15 | 28.2 | 28.1 |
| 16 | 74.0 | 73.9 |
| 17 | 41.7 | 41.6 |
| 18 | 46.1 | 46.0 |
| 19 | 41.7 | 41.6 |
| 20 | 30.7 | 30.6 |
| 21 | 34.0 | 33.9 |
| 22 | 33.1 | 33.0 |
| 23 | 64.2 | 64.1 |
| 24 | 14.9 | 14.8 |
| 25 | 17.5 | 17.4 |
| 26 | 17.5 | 17.4 |
| 27 | 26.1 | 26.0 |
| 28 | 176.7 | 176.6 |
| 29 | 33.1 | 33.0 |
| 30 | 23.7 | 23.6 |
Experimental Protocols
Extraction and Isolation of this compound
The following is a general protocol for the extraction and isolation of this compound from the roots of Platycodon grandiflorum.
Caption: General workflow for extraction and isolation.
Detailed Methodology:
-
Preparation of Plant Material: Dried roots of Platycodon grandiflorum are ground into a coarse powder.
-
Extraction: The powdered material is extracted with an aqueous solution of methanol or ethanol (e.g., 70-80%) using methods such as maceration, reflux, or ultrasonication to enhance extraction efficiency.[1]
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to obtain a crude extract.[1]
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. An initial wash with a non-polar solvent like n-hexane removes lipids and other non-polar compounds. Subsequent partitioning with a more polar solvent, such as n-butanol, selectively extracts the saponins.[1]
-
Chromatographic Purification: The saponin-rich fraction is subjected to column chromatography. Silica (B1680970) gel is commonly used for normal-phase separation, while C18-bonded silica is used for reversed-phase chromatography. A gradient elution system is typically employed to separate the different platycosides.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound and its derivatives is often achieved using preparative HPLC, which offers high resolution and yields compounds of high purity.[2]
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically pyridine-d₅, which is an excellent solvent for saponins.
-
Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) spectra.
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
This compound has demonstrated potent anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: this compound's inhibition of the NF-κB pathway.
This compound can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.
Anti-cancer Activity: Modulation of the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[5][6] this compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cells by suppressing this pathway.[7][8][9]
Caption: this compound's suppression of the PI3K/Akt pathway.
This compound can inhibit the phosphorylation of both PI3K and Akt, leading to the reduced activation of downstream effectors like mTOR.[5] This suppression of the PI3K/Akt pathway can lead to cell cycle arrest and the induction of apoptosis in cancer cells.
Conclusion
The structural characterization of this compound and its derivatives is a multifaceted process that requires the synergistic application of advanced spectroscopic and analytical techniques. NMR spectroscopy and mass spectrometry are the cornerstones of this endeavor, providing detailed insights into the molecular architecture of these complex saponins. The data and methodologies presented in this guide offer a foundational resource for researchers aiming to isolate, identify, and further investigate the pharmacological potential of this important class of natural products. A thorough understanding of their structure is the critical first step in unlocking their full therapeutic promise and in the development of novel, effective, and safe medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation, migration and induces chemosensitization through inactivation of the NF-κB and JAK2/STAT3 pathways in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of this compound on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by this compound in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway [frontiersin.org]
- 9. This compound inhibits the proliferation, invasion and migration of endometrial cancer cells by blocking the PI3K/Akt signaling pathway via ADRA2A upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Platycodin D as a potential therapeutic agent for neurodegenerative diseases
Platycodin D: A Potential Therapeutic Agent for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health challenge characterized by the progressive loss of structure and function of neurons. The pathological hallmarks of these diseases are complex and multifaceted, involving amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, neuroinflammation, oxidative stress, and mitochondrial dysfunction.[1][2][3] Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel agents that can target the underlying disease mechanisms. This compound (PD), a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorus, has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties demonstrated in a range of preclinical models.[4][5] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex biological interactions.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of multiple critical signaling pathways. Its ability to simultaneously target neuroinflammation, oxidative stress, apoptosis, and protein aggregation makes it a compelling multi-target therapeutic candidate.
1. Anti-Neuroinflammatory Effects
Neuroinflammation, primarily mediated by activated microglia, is a key driver of neurodegeneration.[6] this compound has been shown to potently suppress inflammatory responses in the brain through several mechanisms:
-
Inhibition of the TLR4/NF-κB Pathway: this compound attenuates the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in Aβ-stimulated microglial cells by inhibiting the Toll-like receptor 4 (TLR4) and subsequent nuclear factor-kappa B (NF-κB) signaling.[7][8]
-
Activation of the LXRα–ABCA1 Pathway: It can activate the Liver X receptor α (LXRα), which promotes cholesterol efflux via the ABCA1 transporter. This disrupts the formation of lipid rafts, which are essential for TLR4 signaling in microglia, thereby inhibiting the inflammatory cascade.[6]
-
Inhibition of the cGAS-STING Pathway: In Alzheimer's models, this compound has been found to inhibit the cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) pathway.[3][9] Activation of this pathway exacerbates neuroinflammation, and its inhibition by PD leads to reduced inflammatory cytokine production and amelioration of Aβ pathology.[3]
2. Antioxidant and Anti-Apoptotic Effects
Oxidative stress and subsequent neuronal apoptosis are central to the pathogenesis of neurodegenerative diseases.[1][10] this compound counters these processes by:
-
Activation of the Nrf2/HO-1 Pathway: this compound promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[7][11] This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), which protect cells from oxidative damage.[7][8]
-
AMPK Activation: It stimulates AMP-activated protein kinase (AMPK) activity.[1] Activated AMPK helps to reduce reactive oxygen species (ROS) and inhibit apoptosis, thereby protecting neurons from oxidative injury.[1][8]
-
PI3K/Akt/mTOR Pathway Regulation: this compound provides neuroprotection in models of hypoxic-ischemic injury by activating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[10]
3. Modulation of Pathological Protein Aggregation and Cognitive Function
This compound directly addresses the core pathologies of Alzheimer's disease by impacting Aβ accumulation and improving cognitive function.
-
Reduction of Amyloid-β: Studies in APP/PS1 and 5XFAD transgenic mouse models of AD show that administration of this compound can attenuate the accumulation of Aβ in the brain.[3][8]
-
Cognitive Improvement: By mitigating neuroinflammation, oxidative stress, and Aβ burden, this compound has been shown to ameliorate cognitive deficits in various animal models, including those for Alzheimer's disease and type 2 diabetes-related cognitive impairment.[1][8][12] This is often linked to the regulation of pathways like PI3K/Akt/GSK3β, which is involved in inhibiting tau protein hyperphosphorylation.[12]
Data Presentation: Preclinical Efficacy
The following tables summarize the quantitative data from key in vivo and in vitro studies, demonstrating the therapeutic potential of this compound.
Table 1: Summary of In Vivo Studies on this compound
| Model Organism/Type | Disease Model | This compound (PD) Dosage & Administration | Duration | Key Findings | Reference(s) |
| Mice | AlCl₃ + D-galactose-induced AD | 2.5, 5 mg/kg (p.o.) | - | Improved memory, recovered morphological changes in brain tissue. | [1] |
| 5XFAD Mice | Alzheimer's Disease | 5 mg/kg/day (p.o.) | 47 days | Restored nest-building behavior, alleviated memory deficits, reduced Aβ build-up. | [8][13] |
| APP/PS1 Mice | Alzheimer's Disease | Intracerebroventricular injection | - | Attenuated behavioral deficits, Aβ accumulation, and mitochondrial impairment. | [3] |
| T2DM Mice | Cognitive Impairment | 2.5 mg/kg | 4 weeks | Suppressed fasting blood glucose, improved insulin (B600854) secretion, ameliorated cognitive dysfunction. | [12] |
| ICR Mice | Single Dose Toxicity | Up to 2000 mg/kg (p.o.) | 14 days | No treatment-related mortality or clinical signs of toxicity. | [14][15] |
Table 2: Summary of In Vitro Studies on this compound
| Cell Line | Insult/Model | This compound (PD) Concentration | Key Findings | Reference(s) |
| HT22 Mouse Hippocampal Neurons | Okadaic Acid-induced injury | 0.5, 1, 2 µM | Increased cell viability, decreased apoptosis, reduced ROS and MDA. | [1] |
| BV-2 Microglial Cells | β-Amyloid (Aβ) | Not specified | Improved cell viability, decreased production of TNF-α, IL-1β, IL-6. Mitigated oxidative stress. | [7] |
| Primary Rat Microglia | Lipopolysaccharide (LPS) | Not specified | Inhibited production of ROS, TNF-α, IL-1β, and IL-6. | [6] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion | Not specified | Attenuated cytotoxicity, inhibited oxidative stress, activated PI3K/Akt/mTOR pathway. | [10] |
| APPswe-transfected SH-SY5Y Cells | Alzheimer's Disease Model | Not specified | Decreased expression of cGAS-STING pathway proteins and inflammatory cytokines. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of this compound.
1. Animal Model of Alzheimer's Disease (5XFAD Mice)
-
Animals: 5-month-old 5XFAD transgenic mice are commonly used, as they exhibit significant Aβ plaque pathology and cognitive decline.[8]
-
Treatment: this compound is dissolved in a vehicle (e.g., distilled water) and administered daily via oral gavage (p.o.) at a dose of 5 mg/kg. A control group receives the vehicle alone.[13]
-
Duration: Treatment is typically carried out for an extended period, such as 47 days, to assess effects on both pathology and behavior.[13]
-
Outcome Measures:
-
Behavioral Tests: Morris Water Maze is used to assess spatial learning and memory. The Nest Building Test evaluates cognitive and daily living activities.[13]
-
Histopathology: After the treatment period, brain tissue (hippocampus and cortex) is collected. Immunohistochemistry is performed to quantify Aβ plaques (using antibodies like 6E10), activated microglia (Iba1), and astrocytes (GFAP).[13]
-
Biochemical Analysis: ELISA is used to measure levels of inflammatory cytokines (TNF-α, IL-1β) in brain homogenates or serum.[8] HPLC can be used to measure neurotransmitter levels in the hippocampus.[13]
-
2. In Vitro Microglial Inflammation Assay
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Stimulation: To induce an inflammatory response, cells are stimulated with β-amyloid (Aβ) oligomers or lipopolysaccharide (LPS).[6][7]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a set period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.
-
Outcome Measures:
-
Cytokine Measurement: The cell culture supernatant is collected after 24 hours. The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits.[7]
-
Nitric Oxide (NO) Production: NO levels in the supernatant are measured using the Griess reagent assay.[16]
-
Western Blot: Cell lysates are collected to analyze the protein expression levels of key signaling molecules, such as TLR4, p-p65, IκBα, Nrf2, and HO-1, to elucidate the mechanism of action.[7]
-
3. Measurement of Oxidative Stress
-
Cell Culture: HT22 hippocampal neurons are a common model. Oxidative stress is induced using agents like okadaic acid or H₂O₂.[1][11]
-
Treatment: Cells are treated with this compound prior to or concurrently with the oxidative insult.
-
Outcome Measures:
-
ROS Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]
-
Antioxidant Enzyme Activity: Cell lysates are analyzed for the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT) using specific assay kits.[1]
-
Lipid Peroxidation: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured in cell lysates.[1]
-
Cell Viability: Cell viability is assessed using the MTS or MTT assay to quantify the protective effect of this compound.[2]
-
Visualizations: Pathways and Processes
Conclusion and Future Directions
The comprehensive body of preclinical evidence strongly supports the potential of this compound as a therapeutic agent for neurodegenerative diseases. Its multi-target mechanism of action—concurrently mitigating neuroinflammation, oxidative stress, apoptosis, and key pathological hallmarks like Aβ accumulation—positions it as a superior candidate compared to single-target drugs. The consistent positive outcomes in both in vitro and in vivo models, coupled with a favorable preliminary safety profile, warrant further investigation.
Future research should focus on several key areas. First, studies exploring its effects on other neurodegenerative pathologies, such as tauopathies and synucleinopathies, are needed to broaden its therapeutic scope. Second, pharmacokinetic and pharmacodynamic studies are essential to optimize dosing and delivery methods, potentially enhancing its bioavailability and efficacy. Finally, long-term safety and efficacy studies in higher-order animal models will be critical before this compound can be advanced toward clinical trials in human subjects. The evidence presented in this guide provides a solid foundation for these next steps, highlighting this compound as a natural compound of significant promise in the fight against neurodegeneration.
References
- 1. This compound stimulates AMPK activity to inhibit the neurodegeneration caused by reactive oxygen species-induced inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platycodon grandiflorum Root Protects against Aβ-Induced Cognitive Dysfunction and Pathology in Female Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Behavioral Deficits, Amyloid-β Accumulation and Mitochondrial Impairment in AD Models by Inhibiting the cGAS-STING Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 6. This compound Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits β-Amyloid-Induced Inflammation and Oxidative Stress in BV-2 Cells Via Suppressing TLR4/NF-κB Signaling Pathway and Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound and voluntary running synergistically ameliorate memory deficits in 5 × FAD mice via mediating neuromodulation and neuroinflammation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound protects cortical neurons against oxygen-glucose deprivation/reperfusion in neonatal hypoxic-ischemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of this compound against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates Cognitive Impairment in Type 2 Diabetes Mellitus Mice via Regulating PI3K/Akt/GSK3β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and voluntary running synergistically ameliorate memory deficits in 5 × FAD mice via mediating neuromodulation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single Oral Dose Toxicity Test of this compound, a Saponin from Platycodin Radix in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Platycodigenin as Potential Drug Candidate for Alzheimer’s Disease via Modulating Microglial Polarization and Neurite Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Effects of Platycodin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D (PD), a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum, has emerged as a compound of significant interest in oncological research.[1] Extensive in vitro studies have demonstrated its potent anti-proliferative activities across a wide array of cancer cell lines.[2] This technical guide provides a comprehensive overview of the in vitro anti-proliferative effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Quantitative Anti-proliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cell proliferation. The cytotoxic effects of this compound have been established across numerous human cancer cell lines.[3] The following tables summarize the reported IC50 values for this compound in various cancer cell lines, primarily determined by the MTT assay.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 | [4][5] |
| SGC-7901 | Gastric Cancer | 18.6 ± 3.9 | Not Specified | [4][5] |
| H520 | Lung Cancer | 15.86 µg/mL | 72 | [1][6] |
| U251 | Human Glioma | Dose- and time-dependent inhibition (16.3 to 163.2 µM) | 48 | [1] |
| 5637 | Bladder Cancer | 20 µg/mL (concentration used) | Not Specified | [1] |
| T24 | Bladder Cancer | Concentration-dependent decrease in viability | 48 | [7] |
| AZ521 | Gastric Cancer | IC50 values determined at 24, 48, and 72h | 24, 48, 72 | [8] |
| NUGC3 | Gastric Cancer | IC50 values determined at 24, 48, and 72h | 24, 48, 72 | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Mechanisms of Anti-proliferative Action
This compound exerts its anti-cancer effects through a multi-targeted approach, influencing several key cellular processes that lead to the inhibition of cancer cell proliferation and the induction of cell death.[9][10] The primary mechanisms include the induction of apoptosis, cell cycle arrest, and autophagy.[9][10]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which this compound eliminates cancer cells.[9] This process is initiated through multiple signaling cascades:
-
ROS Generation and Mitochondrial Dysfunction: this compound treatment can lead to an increase in intracellular reactive oxygen species (ROS).[1][4][5] This oxidative stress can damage mitochondria, leading to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.
-
Modulation of Apoptosis-Regulatory Proteins: The compound alters the expression of key proteins involved in apoptosis. It upregulates the expression of pro-apoptotic proteins such as Fas, Fas-ligand (FasL), and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[9]
-
Caspase Activation: The release of cytochrome c and other signaling events trigger the activation of a cascade of caspases, including caspase-3, -8, and -9.[11] Activated caspases then cleave essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[12]
Caption: Signaling pathway of this compound-induced apoptosis.
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.[8] The specific phase of cell cycle arrest can vary depending on the cancer cell type.
-
G1 Phase Arrest: In gastric cancer cells, this compound has been shown to induce arrest at the G1 phase.[3][8] This is often associated with the downregulation of c-Myc, a key regulator of cell cycle progression.[8]
-
G2/M Phase Arrest: In other cancer cell lines, this compound can cause an accumulation of cells in the G2/M phase of the cell cycle.[9][10] This effect is linked to the increased expression of transcription factor FOXO3a, p53, and p21, and a decrease in MDM2 expression.[9][10]
Caption: Mechanisms of this compound-induced cell cycle arrest.
Induction of Autophagy
Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. This compound has been shown to induce autophagy in cancer cells, which in many cases contributes to its anti-proliferative effects.[9][10] This is often mediated through the modulation of key signaling pathways such as PI3K/Akt and MAPK.[9][10] this compound promotes the conversion of LC3-I to LC3-II, a hallmark of autophagy, by increasing the expression of Beclin-1, Atg3, and Atg7.[9][10]
Modulation of Key Signaling Pathways
The anti-proliferative effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in various cancer cells.[4][5][13] By suppressing the phosphorylation of Akt and downstream effectors like mTOR, this compound can effectively block pro-survival signals and promote apoptosis.[13]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. This compound can activate the JNK and p38 MAPK pathways, which are generally associated with the induction of apoptosis.[9][10] For instance, this compound can upregulate PUMA (p53 upregulated modulator of apoptosis) to induce apoptosis through the JNK1/AP-1 axis in non-small cell lung cancer.[4][5][12]
NF-κB Pathway
The NF-κB signaling pathway is a key player in inflammation and cancer, promoting cell survival and proliferation. This compound has been shown to inhibit the activity of NF-κB.[9] In some contexts, however, it can induce the activation of NF-κB, composed of p50 and p65 subunits, by stimulating IκB kinase (IKK) activity and IκBα degradation, which paradoxically contributes to its apoptotic effects in certain cell types.[9]
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the anti-proliferative effects of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.[7][14][15]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[14]
-
Drug Treatment: Cells are treated with various concentrations of this compound (and appropriate controls) for a specified duration (e.g., 24, 48, or 72 hours).[7][15]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[3][7]
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).[15]
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[3][15]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 5. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo and In Vitro Antitumor Effects of this compound, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressive effect of this compound on bladder cancer through microRNA-129-5p-mediated PABPC1/PI3K/AKT axis inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oss.jomh.org [oss.jomh.org]
- 12. Frontiers | this compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 13. This compound induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 14. benchchem.com [benchchem.com]
- 15. This compound potentiates proliferation inhibition and apoptosis induction upon AKT inhibition via feedback blockade in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Platycodin D: A Dual Modulator of Apoptosis and Autophagy in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Platycodin D (PD) is a prominent triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, a plant with a long history in traditional medicine.[1][2] Modern pharmacological research has identified PD as a potent bioactive compound with a diverse range of effects, including significant anti-tumor activities.[1] Its oncological relevance stems from its ability to modulate fundamental cellular processes such as programmed cell death (apoptosis) and cellular recycling (autophagy).[1] this compound has been demonstrated to inhibit cancer cell proliferation, arrest the cell cycle, and impede angiogenesis, invasion, and metastasis by targeting multiple signaling pathways that are frequently dysregulated in cancer.[1] This multi-targeted capability positions this compound as a compound of significant interest for novel cancer therapeutic strategies.
This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound induces apoptosis and modulates autophagy. It summarizes key quantitative findings, details common experimental protocols for investigating its effects, and visualizes the core signaling pathways involved.
Section 1: this compound-Induced Apoptosis
This compound orchestrates apoptosis in cancer cells through several interconnected signaling cascades, primarily involving the generation of reactive oxygen species (ROS), activation of MAPK pathways, and inhibition of pro-survival signals.
ROS-Dependent Inactivation of the PI3K/Akt/mTOR Pathway
One of the primary mechanisms of PD-induced apoptosis involves the generation of intracellular ROS. This increase in oxidative stress acts as a crucial upstream event that triggers the suppression of the pro-survival Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3]
In human prostate cancer cells, this compound treatment leads to a significant accumulation of ROS.[3] This oxidative stress, in turn, inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR cascade.[3] The dephosphorylation and subsequent inactivation of this pathway disrupt signals that promote cell survival and proliferation, thereby tipping the balance towards apoptosis.[3] The central role of ROS is confirmed by experiments where the use of ROS scavengers, such as N-acetyl-L-cysteine (NAC), reverses PD-induced apoptosis and restores cell viability by preventing the inactivation of the PAM pathway.[3]
Activation of the JNK1/AP-1/PUMA Axis
In non-small cell lung cancer (NSCLC) cells, this compound activates a distinct apoptotic pathway involving the c-Jun N-terminal kinase (JNK).[2][4] Treatment with PD leads to the activation of JNK1, which in turn phosphorylates c-Jun, a component of the Activator Protein-1 (AP-1) transcription factor.[4] The activated AP-1 complex then binds to the promoter region of the p53 upregulated modulator of apoptosis (PUMA), a potent pro-apoptotic protein belonging to the BH3-only family.[2][4]
The transcriptional upregulation of PUMA is a critical step, as PUMA promotes apoptosis by disrupting mitochondrial function.[2][4] It can inhibit anti-apoptotic Bcl-2 family proteins or directly activate pro-apoptotic members like Bax, leading to the release of cytochrome c and subsequent caspase activation.[2][4] Knockdown of either JNK1 or PUMA has been shown to significantly attenuate PD-induced apoptosis, confirming the essential role of this signaling axis.[4]
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The data below summarizes key findings from representative studies.
| Cell Line | Assay | Concentration (µM) | Duration (h) | Observation | Reference |
| H1299 (NSCLC) | Cell Viability (IC50) | 7.8 | 48 | 50% inhibition of cell viability. | [4] |
| H2030 (NSCLC) | Cell Viability (IC50) | 9.6 | 48 | 50% inhibition of cell viability. | [4] |
| A549 (NSCLC) | Cell Viability (IC50) | 10.3 | 48 | 50% inhibition of cell viability. | [4] |
| H1299 (NSCLC) | Annexin V/PI | 15 | 48 | ~8-fold increase in apoptotic cells. | [4] |
| H1299 (NSCLC) | Western Blot | 15 | 24 | ~12-fold increase in PUMA protein level. | [4] |
| H1299 (NSCLC) | RT-qPCR | 15 | 24 | ~19-fold increase in PUMA mRNA level. | [4] |
| PC-3 (Prostate) | MTT Assay | 30 | 48 | Significant decrease in cell viability. | [3] |
| PC-3 (Prostate) | Flow Cytometry | 30 | 48 | Marked increase in Annexin V-positive cells. | [3] |
Section 2: The Dichotomous Role of this compound in Autophagy
The role of this compound in autophagy is complex and highly context-dependent, capable of acting as both an inducer and an inhibitor of this process in different cancer types.
Induction of Autophagy
In certain cancer cells, such as NSCLC, this compound acts as a potent inducer of autophagy. This induction is primarily mediated through two key signaling pathways:
-
Inhibition of PI3K/Akt/mTOR: Similar to its effect in apoptosis, PD inhibits the PI3K/Akt/mTOR pathway. As mTOR is a master negative regulator of autophagy, its inhibition by PD relieves this suppression and initiates the autophagic process.[2][5]
-
Activation of MAPK Pathway: PD treatment increases the phosphorylation and activation of JNK and p38 MAPK.[2][5] The activation of these stress-related kinases is a known trigger for autophagy.[2]
This dual regulation leads to an upregulation of essential autophagy-related proteins (Atg), including Beclin-1, Atg3, and Atg7, and promotes the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagosome formation.[2][5][6]
Inhibition of Autophagy Flux
Conversely, in glioblastoma multiforme (GBM) cells, this compound functions as a late-stage autophagy inhibitor.[4] The mechanism does not involve the canonical mTOR or MAPK pathways but instead centers on the disruption of lysosomal function.[4]
PD treatment causes a significant accumulation of free cholesterol within the lysosomes of GBM cells.[4] This sequestration of cholesterol impairs the fusion of autophagosomes with lysosomes, a critical final step for the degradation of cellular cargo.[4] This blockage of "autophagy flux" leads to the accumulation of autophagosomes and the autophagy adaptor protein p62/SQSTM1.[4] The effect is more pronounced in GBM cells that overexpress the low-density lipoprotein receptor (LDLR), as PD enhances the uptake of exogenous cholesterol, further exacerbating the lysosomal cholesterol buildup and leading to cell death.[4]
Quantitative Data on this compound-Modulated Autophagy
The following table summarizes quantitative findings related to this compound's effects on autophagy markers.
| Cell Line | Assay | Concentration (µM) | Duration (h) | Observation | Reference |
| NCI-H460 (NSCLC) | Western Blot | 5-30 | 24 | Dose-dependent increase in LC3-II, Beclin-1, Atg-3, Atg-7. | [5][7] |
| A549 (NSCLC) | Western Blot | 30 | 3-24 | Time-dependent increase in LC3-II, Beclin-1, Atg-3, Atg-7. | [5][7] |
| U87MG (GBM) | Western Blot | 10 | 24 | Dose-dependent increase in LC3B-II and p62 levels. | [4] |
| U373MG (GBM) | Western Blot | 10 | 24 | Dose-dependent increase in LC3B-II and p62 levels. | [4] |
| U87MG (GBM) | Confocal Microscopy | 10 | 24 | 10.1-fold increase in GFP-LC3 puncta per cell. | [4] |
| U373MG (GBM) | Confocal Microscopy | 10 | 24 | 8.9-fold increase in GFP-LC3 puncta per cell. | [4] |
| RKO (Colorectal) | ATP Assay | 5 | 24 | ~20-25% decrease in cellular ATP levels. | [8] |
Section 3: Experimental Protocols
Investigating the effects of this compound on apoptosis and autophagy requires a suite of standard molecular and cell biology techniques. Below are detailed methodologies for key experiments.
General Experimental Workflow
The logical flow for assessing the impact of this compound typically involves initial viability screening, followed by specific assays for apoptosis and autophagy, and finally, mechanistic studies using inhibitors and molecular probes.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells (e.g., 1x10⁵ cells/well in a 6-well plate) and allow them to adhere overnight. Treat with desired concentrations of this compound for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA, and the reaction is stopped with complete medium. Combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.[3]
Autophagy Assay (Western Blot for LC3 and p62)
This method quantifies key autophagy marker proteins. The ratio of LC3-II to LC3-I (or a loading control) indicates autophagosome formation, while p62 levels indicate autophagy flux (p62 is degraded during functional autophagy).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][7]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 12,000 x g for 20 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantification: Use densitometry software to quantify band intensities. Calculate the LC3-II/β-actin and p62/β-actin ratios. An increase in LC3-II suggests autophagy induction, while a concurrent increase in p62 suggests impaired autophagy flux.
Mitochondrial Function Analysis (Seahorse XF Assay)
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in real-time.
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a Seahorse XF96 cell culture microplate and treat with this compound for 24 hours.[4]
-
Assay Preparation: One day prior, hydrate (B1144303) the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
Mito Stress Test: Replace the cell culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Place the plate in a non-CO₂ incubator for 1 hour.
-
Measurement: Load the sensor cartridge with compounds that modulate respiration (oligomycin, FCCP, and rotenone/antimycin A). Place the cell plate and cartridge into the Seahorse XF Analyzer.
-
Data Analysis: The instrument measures OCR in real-time before and after the injection of each compound to determine parameters like basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[4]
This compound is a multifaceted anti-cancer agent that effectively leverages the cellular machinery of programmed cell death. Its ability to induce apoptosis is robust, primarily driven by the induction of oxidative stress and the subsequent modulation of critical survival and death signaling pathways like PI3K/Akt/mTOR and JNK/AP-1/PUMA. The role of this compound in autophagy is more nuanced, exhibiting a striking dichotomy where it can either induce autophagy as a cell death mechanism or inhibit its final stages, leading to toxic accumulation of autophagosomes. This context-dependent activity underscores the importance of characterizing its specific effects within different tumor types. The comprehensive understanding of these mechanisms, facilitated by the protocols outlined herein, is crucial for the strategic development of this compound as a potential therapeutic agent in oncology. Further research is warranted to explore the interplay between PD-induced apoptosis and autophagy and to translate these preclinical findings into effective clinical applications.
References
- 1. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways [jcancer.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits autophagy and increases glioblastoma cell death via LDLR upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Understanding the molecular regulatory mechanisms of autophagy in lung disease pathogenesis [frontiersin.org]
- 7. scienceopen.com [scienceopen.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Investigating the Protective Effects of this compound on Non-Alcoholic Fatty Liver Disease in a Palmitic Acid-Induced In Vitro Model [jove.com]
The Pharmacokinetic Profile and Bioavailability of Platycodin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D (PD) is a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, a plant with a long history of use in traditional Asian medicine.[1][2] Recognized for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, the therapeutic potential of this compound is intrinsically linked to its pharmacokinetic profile and bioavailability.[1][3] This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and bioavailability of this compound, summarizing key data, detailing experimental methodologies, and visualizing relevant biological pathways to support further research and drug development.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is primarily characterized by rapid absorption, but low oral bioavailability. This is largely attributed to its poor intestinal permeability and significant metabolism by the gut microbiota.[1][2][4]
Absorption
Following oral administration in rats, this compound is rapidly absorbed into the circulatory system, with detection in plasma as early as 10 minutes post-administration.[2] However, its overall absorption is hindered by low permeability across the intestinal epithelium.[1] In vitro studies using Caco-2 cell monolayers, a model of the human intestinal barrier, have confirmed the poor permeability of this compound.[2][4] The peak plasma concentration (Cmax) is typically reached within 30 to 75 minutes.[2] Interestingly, the absorption and pharmacokinetic parameters of this compound can be significantly influenced by its formulation, with administration as part of a Platycodi radix extract (PRE) leading to an enhanced area under the curve (AUC), Cmax, and mean residence time compared to the administration of single this compound.[2][5]
Distribution
Specific tissue distribution data for this compound is limited. However, for many natural compounds with similar characteristics administered orally, wide distribution to various tissues is observed, with concentrations varying between organs such as the liver, kidneys, and brain.[1]
Metabolism
The biotransformation by gut microbiota is a critical determinant of the fate of this compound.[1] Intestinal bacteria can hydrolyze the sugar moieties of this compound, converting it into deglycosylated metabolites.[1][6] This enzymatic transformation is significant as these metabolites often exhibit enhanced biological activity compared to the parent glycoside.[1] The metabolic transformation involves the sequential loss of sugar units linked to the aglycone at the C-3 and C-28 positions.[1][6] Studies have identified several metabolites of this compound in the gastrointestinal tract, including acetylated PD, deglucose PD, deapiose PD, and deapiose-dexylose-derhamnose PD.[7]
Excretion
Due to its low oral bioavailability, a significant portion of orally administered this compound is expected to be excreted unchanged in the feces.[1]
Bioavailability
The oral bioavailability of this compound is consistently reported to be low.[4][8] Studies in rats have demonstrated that only a small fraction of the orally administered compound reaches systemic circulation.[4] The absolute oral bioavailability of pure this compound has been reported to be as low as 0.079% and 1.89%.[4][7] When administered as part of a 3% PD extract, the oral bioavailability was found to be 0.29%.[4][9] The bioavailability of this compound can be influenced by the extraction method or co-administered compounds in Platycodon grandiflorum extracts.[9]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration
| Parameter | Single this compound (20 mg/kg)[2] | This compound in PRE (equivalent dose)[2] |
| Tmax (min) | 30 | 75 |
| Cmax (ng/mL) | 44.45 | 17.94 |
| AUC (0-t) (ng·h/mL) | - | Enhanced significantly |
| MRT (0-t) (h) | 1.38 ± 0.20 | 6.10 ± 1.03 |
Table 2: Oral Bioavailability of this compound in Rats
| Platycoside | Dosage (Oral) | Bioavailability (%) | Reference |
| This compound | 10 mg/kg (pure) | 0.079 | [4] |
| This compound | 500 mg/kg (in 3% PD extract) | 0.29 | [4][9] |
| This compound | - | 1.89 | [7] |
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.[1]
-
Administration: this compound is administered intravenously via the jugular vein or orally by gavage.[9]
-
Blood Sampling: Blood samples are collected from the carotid artery at predetermined time points (e.g., 0, 0.083, 0.167, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 20 hours after oral dosing).[9]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[1]
-
Sample Analysis: The concentration of this compound in plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][9]
In Vitro Intestinal Permeability Assay (Caco-2 Cells)
-
Cell Culture: Caco-2 cells are cultured to form a confluent monolayer, which serves as a model of the intestinal epithelium.
-
Transport Study: The permeability of this compound is assessed by adding the compound to the apical side of the cell monolayer and measuring its appearance on the basolateral side over time. The permeability coefficient (Papp) is then calculated. A Papp value of less than 1 x 10⁻⁶ cm/s is indicative of poor permeability.[2]
In Vitro Microbial Metabolism Assay
-
Fecal Lysate Preparation: Fecal contents from rats are collected and prepared into a lysate to simulate the metabolic activity of the gut microbiota.
-
Incubation: this compound is incubated with the fecal lysate under anaerobic conditions.
-
Analysis: The degradation of this compound and the formation of its metabolites are monitored over time using LC-MS/MS.[10]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column.[11]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate.[9][12]
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of this compound and its metabolites.[9]
Mandatory Visualizations
Caption: Proposed metabolic pathway of this compound by gut microbiota.
Caption: Experimental workflow for pharmacokinetic assessment of this compound.
Caption: Key signaling pathways modulated by platycosides.
Conclusion
The pharmacokinetic profile of this compound is characterized by rapid absorption but low oral bioavailability, primarily due to poor intestinal permeability and extensive metabolism by the gut microbiota.[1][4] The biotransformation of this compound into more bioactive metabolites is a crucial area of ongoing research.[1] While the inherent bioavailability of this compound is low, formulation strategies, such as its inclusion in a whole root extract or the development of novel delivery systems, have shown promise in improving its pharmacokinetic properties.[2][13] A thorough understanding of these pharmacokinetic characteristics is essential for the rational design of future preclinical and clinical studies aimed at harnessing the therapeutic potential of this compound. Further research should focus on detailed tissue distribution studies, the identification and pharmacological evaluation of its major metabolites, and the development of strategies to enhance its oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics, intestinal absorption and microbial metabolism of single this compound in comparison to Platycodi radix extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolite identification and pharmacokinetic study of platycodi radix (Jiegeng) in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04814A [pubs.rsc.org]
- 9. Determination of this compound and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. Validation of Analytical Method for Platycoside E and this compound in Fermented Platycodon grandiflorum Root Extract [jales.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Isolation of Platycodin D from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D is a prominent triterpenoid (B12794562) saponin (B1150181) derived from the roots of the perennial plant Platycodon grandiflorum, commonly known as the balloon flower.[1] This natural compound has garnered significant attention within the scientific community for its extensive pharmacological activities, including anti-tumor, anti-inflammatory, and immunoregulatory properties.[1][2] Its potential as a therapeutic agent is underscored by its ability to modulate multiple critical signaling pathways that are often dysregulated in various diseases.[1] This technical guide provides an in-depth overview of the discovery of this compound, detailed protocols for its isolation and purification from its natural source, a comparative analysis of extraction yields, and a visualization of its key molecular mechanisms of action.
Discovery and Natural Source
This compound is one of the primary active saponins (B1172615) found in the roots of Platycodon grandiflorum, a plant with a long history of use in traditional medicine in East Asia.[1][3] The structural elucidation and formal characterization of this compound were described in the scientific literature as early as 1975. This foundational work established its chemical identity and paved the way for subsequent investigation into its biological activities. The primary natural source for this compound remains the root of Platycodon grandiflorum, where it exists alongside other related platycosides.[3]
Quantitative Data on Isolation
The efficiency of this compound extraction is highly dependent on the methodology employed. The selection of an optimal technique is critical for maximizing yield and purity for research and development purposes. Below is a summary of yields obtained through various extraction protocols.
| Extraction Method | Solvent/Reagent | Key Parameters | Yield of this compound (mg/g of dry root) | Reference |
| Mechanochemical-Assisted Extraction | NaOH (5% w/w), Water | 5 min grinding, 20 min extraction at room temp. | 7.16 ± 0.14 | [4] |
| Optimized Water Extraction (RSM) | Water (0% Ethanol) | 11 hours extraction at 50°C | 5.63 | [5][6][7] |
| Ultrasound-Assisted Extraction (UAE) | 10% Polyethylene Glycol (PEG) | 44 min sonication, 288 W, 30°C | 5.22 ± 0.13 | [8] |
| Soxhlet Extraction | Not specified | Standard procedure | 4.18 ± 0.11 | [4] |
| Superfine Grinding Extraction | Not specified | Standard procedure | 3.26 ± 0.12 | [4] |
| Standard Solvent Extraction | Not specified | Oven drying at 60°C prior to extraction | 0.83 (0.083%) | [9] |
Experimental Protocols
Protocol 1: Solvent Extraction and Partitioning
This protocol describes a conventional method for extracting and performing a preliminary purification of total saponins, including this compound.
-
Preparation of Plant Material : Dry the roots of Platycodon grandiflorum and grind them into a coarse powder (20-40 mesh).[10]
-
Ultrasonic-Assisted Extraction :
-
Macerate the powdered root material in 70% ethanol (B145695) or methanol (B129727) at a solid-to-liquid ratio of 1:10 (w/v).[10][11]
-
Place the mixture in an ultrasonic bath at a controlled temperature (e.g., 50°C) and sonicate for 60 minutes to improve extraction efficiency.[10]
-
Filter the mixture through filter paper to separate the extract from the solid residue.[10]
-
Repeat the extraction process on the residue two additional times with fresh solvent.[10][11]
-
-
Solvent Evaporation : Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator. The temperature should not exceed 50-60°C.[10][12]
-
Preliminary Purification via Solvent Partitioning :
-
Degreasing : Suspend the crude extract in distilled water. Partition this aqueous suspension against n-hexane in a separatory funnel to remove lipids and other non-polar compounds. The n-hexane layer should be discarded.[10]
-
Fractionation : Sequentially partition the remaining aqueous layer with ethyl acetate (B1210297) to remove compounds of intermediate polarity. The ethyl acetate fraction is collected separately.[10]
-
Saponin Enrichment : Partition the remaining aqueous layer with water-saturated n-butanol. The saponins, including this compound, will move into the n-butanol layer. Repeat this step 3-5 times and combine the n-butanol fractions.[10][13]
-
Evaporate the n-butanol fraction to dryness to obtain a crude saponin-rich extract.[13]
-
Protocol 2: Mechanochemical-Assisted Extraction (High Yield)
This method utilizes mechanical force to enhance extraction efficiency, resulting in higher yields with environmentally friendly solvents.
-
Preparation : Mix powdered Platycodon grandiflorum root with sodium hydroxide (B78521) (NaOH) at a 5% reagent-to-material ratio (w/w).[4]
-
Milling : Grind the mixture in a planetary ball mill for 5 minutes.[4]
-
Extraction :
-
Transfer the milled powder to an extraction vessel.
-
Add water at a material-to-water ratio of 1:30 (g/mL) and stir at room temperature for 20 minutes.[4]
-
-
Acidification and Recovery :
-
Filter the mixture to remove solid residue.
-
Adjust the pH of the filtrate to 3.5 to precipitate the acidic saponins.[4]
-
Collect the precipitate, which contains the enriched this compound fraction.
-
Protocol 3: Purification by Chromatography
Following initial extraction, chromatographic methods are essential for isolating this compound to a high degree of purity.
-
Column Chromatography (Initial Separation) :
-
Stationary Phase : Pack a glass column with silica (B1680970) gel, which serves as the polar stationary phase.[14]
-
Sample Loading : Dissolve the crude saponin-rich extract (from Protocol 1 or 2) in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the silica gel column.[14]
-
Elution : Begin elution with a mobile phase of lower polarity (e.g., a mixture of chloroform (B151607) and methanol) and gradually increase the polarity by increasing the proportion of methanol.
-
Fraction Collection : Collect the eluate in sequential fractions. Monitor the composition of these fractions using Thin Layer Chromatography (TLC).[14]
-
Combine fractions containing this compound, identified by comparison with a standard.
-
-
Semi-Preparative High-Performance Liquid Chromatography (SP-HPLC) (Final Purification) :
-
System : Use an HPLC system equipped with a preparative C18 column (e.g., 250mm x 9mm, 10 μm).[11]
-
Sample Preparation : Dissolve the enriched fraction from column chromatography in the initial mobile phase (e.g., 40% methanol in water).[11]
-
Mobile Phase and Gradient : Employ a binary gradient of water (A) and methanol (B). A typical gradient might be: 0–15 min, 40–45% B; 15–30 min, 45–55% B.[11]
-
Flow Rate and Detection : Set the flow rate to approximately 3.5 mL/min and detect the compounds at 210 nm.[11]
-
Collection : Manually collect the peak corresponding to this compound as it elutes from the column.[11]
-
Final Step : Evaporate the solvent from the collected fraction to obtain pure this compound as a white powder.[11]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer and anti-inflammatory effects by targeting several key signaling cascades.
1. PI3K/Akt/mTOR and MAPK Pathways in Autophagy Induction
This compound can induce autophagy in cancer cells by inhibiting the pro-survival PI3K/Akt/mTOR pathway and activating the MAPK signaling pathway.
2. NF-κB Pathway in Inflammation
This compound demonstrates anti-inflammatory effects by suppressing the activation of the NF-κB pathway, a key regulator of pro-inflammatory cytokine production.
References
- 1. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Cloning and Functional Characterization of a β-Glucosidase Gene to Produce this compound in Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of extraction condition for this compound from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of extraction condition for this compound from Platycodon grandiflorum root and verification of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
A Technical Guide to Platycodin D's Effect on the PI3K/Akt/mTOR Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Platycodin D (PD), a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, has emerged as a potent bioactive compound with significant pharmacological activities, including notable anti-cancer properties.[1][2] A substantial body of evidence indicates that one of the primary mechanisms underlying PD's therapeutic effects is its ability to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This pathway is a critical regulator of cell survival, proliferation, growth, and metabolism; its aberrant activation is a hallmark of numerous cancers.[5][6] This technical guide provides an in-depth analysis of this compound's inhibitory action on the PI3K/Akt/mTOR cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action for research and drug development applications.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Cascade
This compound exerts its anti-neoplastic effects by intervening at multiple key nodes within the PI3K/Akt/mTOR pathway. The consistent finding across numerous studies is that PD treatment leads to a significant reduction in the phosphorylation of critical signaling proteins, effectively inactivating the cascade.[7][8][9]
In various cancer cell lines, including prostate, non-small cell lung, glioma, and breast cancer, PD has been shown to decrease the phosphorylation levels of PI3K, Akt (at Ser473), and mTOR.[3][7][10][11] This inhibition prevents the downstream activation of effector proteins such as p70S6 kinase (p70S6K) and eIF4E-binding protein 1 (4EBP1), which are crucial for protein synthesis and cell cycle progression.[8][10] The suppression of this pro-survival pathway by this compound ultimately leads to several key anti-cancer outcomes:
-
Induction of Apoptosis: By inactivating the PI3K/Akt pathway, PD promotes programmed cell death. This is often characterized by the activation of the caspase cascade, cleavage of poly (ADP-ribose) polymerase (PARP), and an increased Bax/Bcl-2 ratio.[5][9]
-
Induction of Autophagy: PD has been demonstrated to induce autophagy in cancer cells, a cellular process of self-degradation that can lead to cell death in tumor contexts.[8][12] This is achieved by inhibiting the mTOR complex, a key negative regulator of autophagy.[10]
-
Cell Cycle Arrest: Treatment with PD can cause cancer cells to arrest at various phases of the cell cycle, thereby inhibiting their proliferation.[5][13]
-
Inhibition of Proliferation, Migration, and Invasion: The overall effect of blocking the PI3K/Akt/mTOR pathway is a marked reduction in the malignant phenotype, including decreased cell proliferation, migration, and invasion.[11][14]
In some cellular contexts, the inhibitory effect of PD on the PI3K/Akt/mTOR pathway is mediated by the generation of reactive oxygen species (ROS).[7][9] Scavenging ROS with inhibitors like N-acetyl cysteine (NAC) has been shown to attenuate the inactivation of the pathway and the subsequent apoptosis induced by PD.[9]
Caption: this compound inhibits key nodes (PI3K, Akt, mTOR) in the signaling cascade.
Quantitative Data Summary
The inhibitory effects of this compound on cancer cell proliferation and the PI3K/Akt/mTOR pathway have been quantified in numerous studies. The following tables summarize these findings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (h) | Reference |
| HCT116 | KRAS-Mutant Colorectal Cancer | 27.62 | 48 | [15] |
| LoVo | KRAS-Mutant Colorectal Cancer | 33.78 | 48 | [15] |
| U251 | Human Glioma | Not specified (tested at 16.3-163.2 µM) | 48 | [5][13] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not specified (tested at 10-30 µM) | 24 | [8][12] |
| A549 | Non-Small Cell Lung Cancer | Not specified (tested at 10-30 µM) | 24 | [8][12] |
| MDA-MB-231 | Human Breast Cancer | Not specified (non-cytotoxic conc. used) | N/A | [11] |
| PC-3 | Human Prostate Cancer | Not specified (tested up to 40 µM) | N/A | [3][7] |
| RL95-2 | Endometrial Cancer | Not specified (tested up to 80 µM) | N/A | [14] |
Table 2: Effect of this compound on Key PI3K/Akt/mTOR Pathway Proteins
| Cell Line | PD Concentration (µM) | Treatment Duration (h) | Target Protein | Observed Effect | Reference |
| U251 | 16.3 - 163.2 | 48 | p-Akt/Akt | Dose-dependent reduction | [5][13] |
| NCI-H460 | 10 - 30 | 24 | p-Akt (Ser473) | Dose-dependent inhibition | [8][10] |
| A549 | 10 - 30 | 24 | p-Akt (Ser473) | Dose-dependent inhibition | [8][10] |
| NCI-H460 | 20 | 0 - 24 | p-p70S6K (Thr389) | Time-dependent inhibition | [8][10] |
| A549 | 20 | 0 - 24 | p-4EBP1 (Thr37/46) | Time-dependent inhibition | [8][10] |
| PC-3 | up to 40 | N/A | p-PI3K, p-Akt, p-mTOR | Dose-dependent suppression | [3] |
| RL95-2 | N/A | N/A | p-PI3K/Akt | Reduced activation | [14] |
Key Experimental Protocols
The following sections provide standardized methodologies for investigating the effects of this compound on the PI3K/Akt/mTOR pathway, based on protocols cited in the literature.[16][17][18]
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., U251, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). On the day of the experiment, cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Cells are treated for specified durations (e.g., 24 or 48 hours) before analysis.
Cell Viability (CCK-8/MTT) Assay
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
-
Treatment: After 24 hours of incubation, cells are treated with serially diluted concentrations of this compound for 24-48 hours.
-
Reagent Addition: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C. For MTT, the formazan (B1609692) crystals are then dissolved in 150 µL of DMSO.
-
Measurement: The absorbance is measured using a microplate reader at 450 nm for CCK-8 or 570 nm for MTT. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Western Blot Analysis
This protocol outlines the steps to quantify changes in protein phosphorylation.
-
Cell Lysis: After treatment with this compound, cells are washed twice with ice-cold phosphate-buffered saline (PBS) and lysed on ice with RIPA buffer containing protease and phosphatase inhibitor cocktails.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA Protein Assay Kit.
-
Sample Preparation: Lysates are normalized for protein concentration, mixed with Laemmli sample buffer, and denatured by boiling at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Equal amounts of protein (20-30 µg) per lane are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[19] The ratio of phosphorylated to total protein is then calculated.
Caption: Standard experimental workflow for Western Blot analysis.
Conclusion and Future Directions
The collective evidence strongly supports this compound as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. Its ability to suppress this critical pro-survival cascade in a multitude of cancer types underscores its potential as a therapeutic candidate. The dose- and time-dependent reduction in the phosphorylation of key pathway components, leading to apoptosis and autophagy, provides a clear mechanistic rationale for its anti-cancer effects.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy and safety in preclinical in vivo models, and exploring synergistic combinations with existing targeted therapies that also impinge on the PI3K/Akt/mTOR pathway.[15][19] The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to further investigate and harness the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppressive effect of this compound on bladder cancer through microRNA-129-5p-mediated PABPC1/PI3K/AKT axis inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oss.jomh.org [oss.jomh.org]
- 4. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 8. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by this compound in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways [jcancer.org]
- 11. This compound inhibits migration, invasion, and growth of MDA-MB-231 human breast cancer cells via suppression of EGFR-mediated Akt and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound inhibits the proliferation, invasion and migration of endometrial cancer cells by blocking the PI3K/Akt signaling pathway via ADRA2A upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Platycodin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D, a prominent triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent antioxidant properties stand out, offering promising therapeutic avenues for combating oxidative stress-related pathologies. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: The Nrf2/HO-1 Signaling Pathway
The primary mechanism through which this compound exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).
Upon exposure to oxidative stress or in the presence of inducing agents like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. A key downstream target of Nrf2 is HO-1, a potent antioxidant enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which possess antioxidant and anti-inflammatory properties.
Studies have demonstrated that this compound treatment markedly promotes the nuclear translocation of Nrf2 and enhances the expression of HO-1.[1][2] The critical role of this pathway is underscored by findings that the protective effects of this compound against oxidative stress are significantly diminished when Nrf2 or HO-1 expression is silenced.[1]
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative overview of its efficacy.
Table 1: Radical Scavenging Activity of this compound and P. grandiflorum Extracts
| Sample | Assay | IC50 / SC50 Value | Reference |
| P. grandiflorum Water Extract | DPPH | 23.29 ± 0.09 mg/mL | [4][5] |
| P. grandiflorum Water Extract | ABTS | 17.32 ± 0.06 mg/mL | [4][5] |
| This compound | NO Inhibition (in RAW 264.7 cells) | ~15 µM | [6] |
| Platycodin D3 | NO Inhibition (in RAW 264.7 cells) | ~55 µM | [6] |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Cell/Tissue Model | Treatment | SOD Activity | CAT Activity | GPx Activity | Reference |
| Aβ-induced BV-2 cells | This compound | Increased | Not Reported | Not Reported | [3] |
| High glucose-induced HK-2 cells | This compound (2.5 µM) | Not Reported | Not Reported | Increased GSH levels | [7] |
| Okadaic-acid-induced HT22 cells | This compound (0.5, 1, 2 µM) | Increased | Increased | Not Reported | [8] |
| Fruiting Stage of P. grandiflorum | Drought Stress | Increased | Increased | Not Reported | [9] |
Table 3: Cellular Antioxidant Effects of this compound
| Cell Model | Stressor | This compound Concentration | Effect on ROS Production | Reference |
| HepG2 cells | AAPH | 400 µg/mL (PGW) | 43.2% reduction | [4][5] |
| C2C12 myoblasts | H₂O₂ | Not specified | Blocked abnormal ROS generation | [1] |
| Aβ-induced BV-2 cells | Aβ | Not specified | Deceased ROS production | [3] |
| High glucose-induced HK-2 cells | High Glucose | 2.5 µM | Decreased lipid ROS production | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents and Materials:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
This compound or plant extract of various concentrations
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol or ethanol (B145695)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound and the positive control in methanol or ethanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).
-
Reagents and Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
This compound or plant extract of various concentrations
-
Ascorbic acid or Trolox (as a positive control)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and the positive control.
-
In a 96-well plate, add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.
-
Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Reagents and Materials:
-
DCFH-DA solution (10 mM stock in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Oxidative stress inducer (e.g., H₂O₂, AAPH)
-
This compound
-
96-well black, clear-bottom plate
-
Fluorescence microscope or microplate reader
-
-
Procedure:
-
Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Induce oxidative stress by adding the chosen inducer (e.g., H₂O₂).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microscope or microplate reader.
-
Normalize the fluorescence intensity to the cell number or protein content.
-
Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)
The activities of key antioxidant enzymes, Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx), can be measured using commercially available assay kits or standard spectrophotometric methods.
-
General Procedure:
-
Treat cells or tissues with this compound.
-
Prepare cell or tissue lysates.
-
Determine the protein concentration of the lysates for normalization.
-
Perform the specific enzyme activity assay according to the manufacturer's protocol or a standard laboratory method.
-
Enzyme activity is typically expressed as units per milligram of protein (U/mg protein).
-
Western Blot Analysis for Nrf2 Nuclear Translocation and HO-1 Expression
This technique is used to quantify the protein levels of Nrf2 in the nucleus and the total cellular expression of HO-1.
-
Procedure:
-
Treat cells with this compound for various time points.
-
For Nrf2 translocation, perform nuclear and cytoplasmic fractionation to isolate the respective protein fractions. For HO-1 expression, prepare whole-cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., Lamin B for nuclear fraction, β-actin for whole-cell lysate).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Conclusion
This compound demonstrates significant antioxidant properties, primarily through the potent activation of the Nrf2/HO-1 signaling pathway. This leads to the upregulation of a suite of antioxidant and cytoprotective genes, enhancing the cell's capacity to combat oxidative stress. Furthermore, this compound exhibits direct radical scavenging activity and can modulate the activity of key antioxidant enzymes. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound in oxidative stress-mediated diseases. Further research is warranted to fully elucidate its in vivo efficacy and to translate these promising preclinical findings into clinical applications.
References
- 1. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of this compound against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound Inhibits β-Amyloid-Induced Inflammation and Oxidative Stress in BV-2 Cells Via Suppressing TLR4/NF-κB Signaling Pathway and Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of this compound Content and Biological Activities of Platycodon grandiflorum Extract [kjpr.kr]
- 5. Analysis of this compound Content and Biological Activities of Platycodon grandiflorum Extract [kjpr.kr]
- 6. This compound and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-alpha in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound regulates high glucose-induced ferroptosis of HK-2 cells through glutathione peroxidase 4 (GPX4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound stimulates AMPK activity to inhibit the neurodegeneration caused by reactive oxygen species-induced inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Platycodin D's Antiviral Activity Against RNA Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycodin D, a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, has demonstrated significant antiviral activity against a range of RNA viruses. This technical guide provides an in-depth overview of the current research on this compound's efficacy, mechanisms of action, and the experimental methodologies used to evaluate its antiviral properties. The document summarizes key quantitative data, details experimental protocols for major assays, and presents visual diagrams of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
The emergence and re-emergence of RNA virus pandemics necessitate the development of novel and broad-spectrum antiviral agents. This compound, a major bioactive component of a traditional herbal medicine, has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and notable antiviral effects.[1][2][3] This guide focuses on the antiviral activity of this compound against clinically relevant RNA viruses, including coronaviruses, influenza virus, and porcine reproductive and respiratory syndrome virus (PRRSV).
Quantitative Antiviral Data
The antiviral efficacy of this compound has been quantified against several RNA viruses. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values.
Table 1: Antiviral Activity of this compound Against Coronaviruses
| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 (Pseudovirus) | H1299-ACE2+ | Luciferase Reporter Assay | 0.69 | > 20 (in H1299) | > 29 | [1] |
| SARS-CoV-2 (Authentic) | Vero | Immunofluorescence | 1.19 | Not Specified | Not Specified | [1] |
| SARS-CoV-2 (Authentic) | Calu-3 | Immunofluorescence | 4.76 | Not Specified | Not Specified | [1] |
Table 2: Antiviral Activity of this compound Against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| PRRSV GD-HD | Marc-145 | Immunofluorescence | 1.76 ± 0.40 | 36.2 | 21 | [2][4] |
| PRRSV GD-XH | Marc-145 | Immunofluorescence | 1.30 ± 0.34 | 36.2 | 27 | [2][4] |
| PRRSV VR2332 | Marc-145 | Immunofluorescence | 0.80 ± 0.29 | 36.2 | 45 | [2][4] |
| PRRSV CH-1a | Marc-145 | Immunofluorescence | 0.74 ± 0.25 | 36.2 | 49 | [2][4] |
Note: Data for human rhinoviruses and respiratory syncytial virus (RSV) are not currently available in the reviewed literature.
Mechanisms of Antiviral Action
This compound exerts its antiviral effects through multiple mechanisms, primarily by inhibiting viral entry and modulating host inflammatory responses.
Inhibition of Viral Entry (Coronaviruses)
Against SARS-CoV-2, this compound blocks viral entry by disrupting the cholesterol distribution in the host cell membrane. This disruption hinders the fusion of the viral envelope with the host cell membrane, a critical step for viral genome entry.[1][3] This mechanism is effective against both the lysosome-dependent and TMPRSS2-driven entry pathways utilized by the virus.[1][3]
Figure 1: this compound inhibits SARS-CoV-2 entry by disrupting membrane cholesterol.
Broad-Spectrum Activity (PRRSV)
In the case of PRRSV, this compound demonstrates a broader mechanism by interacting directly with virions, which affects multiple stages of the viral life cycle, including entry, RNA synthesis, protein expression, and the release of new virus particles.[2][4]
Anti-Inflammatory Effects (Influenza Virus)
For influenza virus infections, a significant part of the pathology is driven by an overactive inflammatory response, often termed a "cytokine storm." this compound mitigates this by inhibiting the activation of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.[5] By downregulating these pathways, this compound reduces the production of pro-inflammatory cytokines, thereby alleviating lung damage and improving survival rates in animal models.[5]
Figure 2: this compound inhibits influenza-induced inflammation via the TRAF6-NF-κB/MAPK axis.
Note: The effect of this compound on the RIG-I signaling pathway has not been reported in the reviewed literature.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's antiviral activity.
SARS-CoV-2 Pseudovirus Neutralization Assay
This assay is used to determine the ability of this compound to inhibit the entry of pseudoviruses carrying the SARS-CoV-2 spike protein.
-
Cells and Reagents:
-
H1299-ACE2+ cells (human lung cell line overexpressing ACE2).
-
SARS-CoV-2 pseudovirus (e.g., lentiviral particles expressing SARS-CoV-2 Spike protein and a luciferase reporter gene).
-
Vesicular Stomatitis Virus G protein (VSV-G) pseudotyped lentiviral particles (as a control).
-
This compound stock solution (dissolved in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent.
-
-
Protocol:
-
Seed H1299-ACE2+ cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour at 37°C.
-
Add the SARS-CoV-2 pseudovirus or VSV-G pseudovirus to the wells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
-
Figure 3: Workflow for the SARS-CoV-2 pseudovirus neutralization assay.
Plaque Reduction Assay for Authentic Virus
This assay quantifies the ability of a compound to inhibit the replication of live virus, measured by the reduction in the number of plaques (zones of cell death).
-
Cells and Reagents:
-
Susceptible cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2, MDCK for influenza).
-
Authentic virus stock of known titer.
-
This compound.
-
Overlay medium (e.g., containing 1.2% methylcellulose (B11928114) or agarose (B213101) in culture medium).
-
Crystal violet staining solution.
-
-
Protocol:
-
Seed cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound and mix with a constant amount of virus. Incubate for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-compound mixtures for 1 hour.
-
Remove the inoculum and add the overlay medium.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.
-
Count the plaques and calculate the percentage of plaque reduction compared to the virus-only control.
-
Quantitative Real-Time PCR (qRT-PCR) for Viral Load
This method is used to quantify the amount of viral RNA in infected cells or culture supernatants following treatment with this compound.
-
Protocol:
-
Infect cells with the virus in the presence or absence of this compound.
-
At various time points post-infection, harvest the cells or supernatant.
-
Extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct real-time PCR using primers and probes specific for a viral gene (e.g., N gene for SARS-CoV-2, M gene for influenza).
-
Quantify the viral RNA levels relative to a standard curve or an internal control gene (e.g., GAPDH).
-
Western Blot Analysis for Signaling Pathways
Western blotting is employed to detect changes in the phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.
-
Protocol:
-
Treat cells with this compound for a specified time, followed by stimulation (e.g., with LPS or viral infection).
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-ERK, ERK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion and Future Directions
This compound has emerged as a promising antiviral candidate with multifaceted mechanisms of action against several RNA viruses. Its ability to inhibit viral entry and modulate host inflammatory responses makes it an attractive molecule for further development. However, significant research gaps remain. Future studies should focus on:
-
Broad-spectrum activity: Evaluating the efficacy of this compound against a wider range of RNA viruses, including human rhinoviruses and RSV, with determination of IC50 and CC50 values.
-
Mechanism of action: Further elucidating the precise molecular interactions of this compound with viral and host components, including an investigation into its potential effects on the RIG-I pathway and interferon production.
-
In vivo studies: Conducting comprehensive in vivo studies to assess the safety, pharmacokinetics, and therapeutic efficacy of this compound in relevant animal models of viral diseases.
Addressing these areas will be crucial for translating the in vitro potential of this compound into a clinically viable antiviral therapeutic.
References
- 1. This compound, a natural component of Platycodon grandiflorum, prevents both lysosome- and TMPRSS2-driven SARS-CoV-2 infection by hindering membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Type 2 Porcine Reproductive and Respiratory Syndrome Virus In Primary and Established Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound facilitates antiviral immunity through inhibiting cytokine storm via targeting K63-linked TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oss.jomh.org [oss.jomh.org]
Preliminary Studies on the Immunomodulatory Effects of Platycodin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the immunomodulatory effects of Platycodin D (PD), a major triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorus. This document summarizes key findings on its mechanisms of action, presents quantitative data from various studies, details common experimental protocols, and visualizes the involved signaling pathways.
Introduction
This compound has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1] Its therapeutic potential stems from its ability to modulate key intracellular signaling pathways that govern immune responses and inflammation.[1][2] This guide focuses on the molecular mechanisms underlying these effects, providing a consolidated resource for researchers in immunology and drug development.
Core Immunomodulatory Mechanisms
This compound exerts its immunomodulatory effects primarily through the regulation of several key signaling pathways. These include the NF-κB and MAPK pathways, which are central to the inflammatory response. Furthermore, evidence suggests the involvement of the PI3K/Akt/mTOR pathway and the NLRP3 inflammasome.
Inhibition of NF-κB and MAPK Signaling Pathways
A significant body of research demonstrates that this compound suppresses inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[3] In various cell models, PD has been shown to decrease the phosphorylation of key proteins in these pathways, such as NF-κB p65, p38, ERK1/2, and JNK1/2.[3][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. For instance, PD treatment has been found to prevent IL-13-induced activation of the NF-κB and MAPK signaling pathways in nasal epithelial cells.[5] In asthmatic mice, Platycodin D3 (a related compound) was shown to alleviate airway remodeling and inflammation by downregulating phosphorylated proteins in the MAPK/NF-κB signaling pathway.[3]
Modulation of Th1/Th2 Immune Balance
This compound has been noted for its role in regulating the balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses.[6] In a murine model of acute asthma, this compound was found to suppress Th2-driven airway inflammation by inhibiting the production of Th2 cytokines such as IL-4, IL-5, and IL-13.[7] This was associated with a decrease in the protein production of GATA3 and IRF4, key transcription factors for Th2 differentiation.[7]
Regulation of the NLRP3 Inflammasome
Recent studies have highlighted the role of this compound in regulating the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation.[8][9] In a model of acute lung injury, this compound was found to suppress the activation of the NLRP3 inflammasome and the NF-κB signaling pathway.[9] Another study in a colitis model demonstrated that this compound targets ZNF70 to inhibit the activation of the NLRP3 inflammasome and the STAT3 signaling pathway in macrophages.[8]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on inflammatory mediators and cell viability.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators
| Mediator | Cell Line/Model | Stimulant | PD Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 cells | LPS (1 µg/ml) & rIFN-γ (50 U/ml) | IC50 ≈ 15 µM | Dose-dependent inhibition | [10] |
| TNF-α | RAW 264.7 cells | LPS (1 µg/ml) & rIFN-γ (50 U/ml) | Various doses | Increased secretion | [10] |
| IL-4, IL-5, IL-13 | Murine model of acute asthma | Ovalbumin (OVA) | Not specified | Inhibition of production | [7] |
| GM-CSF, Eotaxin | RPMI2650 cells | IL-13 | Not specified | Inhibition of levels | [5] |
| ROS, TNF-α, IL-6, IL-1β | Primary rat microglia cells | LPS (0.5 µg/mL) | 5, 10, 20 µM | Significant inhibition | [11][12] |
| IL-6, TNF-α | Collagen-induced arthritis mice | Collagen | 50, 100, 200 mg/kg (oral) | Dose-dependent suppression | [13] |
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Effect | PD Concentration | Key Findings | Reference |
| NCI-H929 and U266B1 (Multiple Myeloma) | Decreased proliferation | Not specified | Significant decrease in proliferation | [14] |
| HT-29 (Colon Cancer) | Decreased cell viability, increased apoptosis | Not specified | Increase in cleaved PARP and Bax, decrease in Bcl-2 | [15] |
| HaCaT (Immortalized Keratinocytes) | Induced apoptosis | Not specified | Confirmed by DNA fragmentation and caspase activation | [16] |
| BEL-7402 (Hepatocellular Carcinoma) | Reduced cell proliferation | IC50 = 37.70 ± 3.99 µmol/L at 24h | Dose-dependent induction of apoptosis | [17] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the immunomodulatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7, human nasal epithelial cell line RPMI2650, and primary rat microglia cells are commonly used.[5][10][11]
-
Seeding: Cells are typically seeded in appropriate well plates (e.g., 96-well or 24-well) and allowed to adhere overnight.[18]
-
Treatment: Cells are often pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Interleukin-13 (IL-13).[5][18]
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect cell culture supernatant after treatment.
-
Add Griess reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure absorbance at 540 nm.
-
Determine nitrite (B80452) concentration using a standard curve.[10][18]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
Western Blot Analysis
-
Protein Extraction: Lyse treated cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of NF-κB p65, p38, ERK, JNK) followed by HRP-conjugated secondary antibodies.
-
Visualization: Visualize protein bands using a chemiluminescence detection system.[3][19]
Animal Models
-
Asthma Model: Mice are sensitized and challenged with ovalbumin (OVA) to induce an allergic asthma phenotype. This compound or its derivatives are administered (e.g., 20, 40, 80 mg/kg) to different groups.[6][7]
-
Collagen-Induced Arthritis (CIA) Model: Arthritis is induced in mice by immunization with collagen. This compound is administered orally at various dosages (e.g., 50, 100, 200 mg/kg).[13]
-
Acute Lung Injury (ALI) Model: ALI is induced in rats by intratracheal instillation of LPS. This compound is administered as a pre-treatment.[9]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
This compound Inhibition of NF-κB and MAPK Pathways
Caption: this compound inhibits NF-κB and MAPK signaling.
This compound Regulation of the NLRP3 Inflammasome
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways [jcancer.org]
- 5. This compound inhibits interleukin-13-induced the expression of inflammatory cytokines and mucus in nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound attenuates airway inflammation via suppression Th2 transcription factor in a murine model of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound targets ZNF70 to inhibit NLRP3 inflammasome and STAT3 signaling pathway to ameliorate colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of NLRP3 inflammasome by this compound via the TLR4/MyD88/NF-κB pathway contributes to attenuation of lipopolysaccharide induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-alpha in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]
- 12. This compound Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of this compound, a Saponin Purified from Platycodi Radix, on Collagen-Induced DBA/1J Mouse Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits proliferation, migration and induces chemosensitization through inactivation of the NF-κB and JAK2/STAT3 pathways in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis via regulating MAPK pathway and promotes autophagy in colon cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-induced apoptosis through nuclear factor-kappaB activation in immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Platycodin D: A Technical Guide to its Interaction with Cell Membrane Receptors and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycodin D (PD), a prominent triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorus, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects, with a particular focus on its interactions with cell membrane-associated receptors and the subsequent modulation of critical intracellular signaling pathways. While direct binding to a specific cell surface receptor remains an area of ongoing investigation, substantial evidence points to indirect interactions and downstream consequences that profoundly impact cellular function. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling cascades to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Interaction with Cell Membrane-Associated Receptors
This compound's engagement with cell membrane receptors appears to be multifaceted, involving both indirect modulation of receptor function through alterations in the membrane environment and the regulation of receptor expression.
Toll-Like Receptor 4 (TLR4) Signaling
This compound has been shown to attenuate inflammatory responses initiated by lipopolysaccharide (LPS) through the disruption of TLR4 signaling.[4][5][6] This is not achieved by direct binding to the receptor but rather by altering the integrity of lipid rafts, specialized microdomains within the cell membrane.[1][5]
PD activates the Liver X Receptor α (LXRα)–ATP Binding Cassette Transporter A1 (ABCA1) signaling pathway, which promotes cholesterol efflux and disrupts the formation of lipid rafts.[1][4][5] This disruption prevents the translocation of TLR4 into these rafts, a crucial step for the initiation of the downstream inflammatory cascade in response to LPS.[5][6] By inhibiting TLR4's localization, this compound effectively blocks the activation of subsequent signaling molecules like MyD88 and TRAF6, leading to the suppression of NF-κB activation and the reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][7][8]
Death Receptors (Fas/FasL)
In the context of its anti-cancer activity, this compound promotes apoptosis, in part, by upregulating the expression of death receptors, specifically the Fas receptor and its ligand (FasL).[9][10] This upregulation initiates the extrinsic apoptosis pathway. The increased expression of Fas and FasL is linked to the activation of the NF-κB signaling pathway.[9][10] Upon FasL binding to the Fas receptor, the death-inducing signaling complex (DISC) is formed, leading to the activation of caspase-8 and subsequent executioner caspases, culminating in programmed cell death.[9][10]
Modulation of Intracellular Signaling Pathways
This compound exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways that are fundamental to cell proliferation, survival, inflammation, and apoptosis.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and survival that is often hyperactivated in cancer. This compound has been consistently shown to inhibit this pathway in various cancer cell lines.[9][11][12][13][14] It achieves this by reducing the phosphorylation, and thus the activation, of key components of the pathway, including Akt, p70S6K, and 4E-BP1.[11][15] Inhibition of the PI3K/Akt/mTOR pathway by this compound leads to the induction of apoptosis and autophagy.[1][2][11] In some instances, this inhibition is mediated by the generation of reactive oxygen species (ROS).[16][17]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising the JNK, p38, and ERK subfamilies, is another central signaling cascade that this compound modulates to induce its anti-cancer and anti-inflammatory effects.[1][18][19]
-
JNK and p38 MAPK: this compound generally activates the JNK and p38 MAPK pathways.[9][11][15] This activation is often linked to the induction of apoptosis and autophagy.[1][11][20] For instance, this compound can upregulate the pro-apoptotic protein PUMA through a JNK1/AP-1-dependent mechanism in non-small cell lung cancer cells.[21][22]
-
ERK: The effect of this compound on the ERK pathway can be cell-type dependent. In some cancer cells, it has been shown to inhibit the phosphorylation of Erk1/2, contributing to its anti-proliferative effects.[11][15]
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cell survival. This compound's effect on this pathway is context-dependent.
-
Anti-inflammatory Effects: In inflammatory settings, such as LPS-stimulated microglia or in models of asthma, this compound inhibits the activation of the NF-κB pathway.[1][4][19][23] This leads to a decrease in the production of pro-inflammatory cytokines.[1][2]
-
Pro-apoptotic Effects: Conversely, in some cancer cell types like immortalized keratinocytes, this compound can induce apoptosis by activating the NF-κB pathway, which in turn upregulates the expression of Fas and FasL.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Exposure Time (h) | Citation |
| PC-12 | Pheochromocytoma | 13.5 ± 1.2 µM | 48 | [1][2] |
| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 µM | 24 | [1] |
| U251 | Human Glioma | Not explicitly stated, but effects observed at 16.3, 40.8, 81.6, 163.2 µM | 48 | [14][24] |
Table 2: Effects of this compound on Protein Expression and Phosphorylation
| Cell Line | Treatment | Target Protein | Effect | Citation |
| NCI-H460 & A549 | This compound | p-Akt (Ser473), p-p70S6K (Thr389), p-4EBP1 (Thr37/46) | Inhibition | [11][15] |
| NCI-H460 & A549 | This compound | p-p38 MAPK, p-JNK | Activation | [11][15] |
| NCI-H460 & A549 | This compound | p-Erk1/2 | Inhibition | [11][15] |
| H1299 | This compound (0–15 µmol/L) | Phosphorylated JNK, Phosphorylated c-Jun (Ser63) | Increased levels | [22] |
| U251 | This compound (16.3-163.2 µM) | p-Akt/Akt ratio | Reduced | [14][24] |
| NOZ & GBC-SD | This compound (0, 5, 10, 15 µmol/l) | Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, p-JNK | Increased expression | [20] |
| NOZ & GBC-SD | This compound (0, 5, 10, 15 µmol/l) | Bcl-2 | Decreased expression | [20] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to study the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of this compound on cancer cells.
-
Procedure:
-
Seed cells (e.g., human glioma U251 cells) in 96-well plates and culture overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 16.3, 40.8, 81.6, 163.2 µM) for different time points (e.g., 24, 48, 72 h).[24]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
-
Western Blot Analysis
-
Purpose: To detect the expression and phosphorylation levels of specific proteins in signaling pathways.
-
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, JNK, Bcl-2, Bax) overnight at 4°C.[22][24]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay (Flow Cytometry)
-
Purpose: To quantify the percentage of apoptotic cells after treatment with this compound.
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Reactive Oxygen Species (ROS) Detection
-
Purpose: To measure the intracellular generation of ROS induced by this compound.
-
Procedure:
-
Treat cells with this compound for the indicated time.
-
Incubate the cells with a fluorescent probe, such as DCFH-DA, for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.[25]
-
For inhibitor studies, pre-treat cells with a ROS scavenger like N-acetyl-L-cysteine (NAC) before this compound treatment.
-
Visualizations of Signaling Pathways and Workflows
Diagrams of this compound's Mechanism of Action
References
- 1. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 2. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα-ABCA1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]
- 7. ANTI-INFLAMMATORY ACTIVITY OF this compound ON ALCOHOL-INDUCED FATTY LIVER RATS VIA TLR4-MYD88-NF-κB SIGNAL PATH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits MPP+-induced inflammatory response in BV-2 cells through the TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced apoptosis through nuclear factor-kappaB activation in immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Effects of this compound on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways [jcancer.org]
- 16. This compound induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 17. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by this compound in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induces apoptosis via regulating MAPK pathway and promotes autophagy in colon cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of this compound on apoptosis, migration, invasion and cell cycle arrest of gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | this compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 23. This compound inhibits interleukin-13-induced the expression of inflammatory cytokines and mucus in nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. oss.jomh.org [oss.jomh.org]
The Anti-Obesity Effects of Platycodin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycodin D (PD), a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, has emerged as a promising natural compound in the scientific community for its potential anti-obesity properties. Extensive preclinical studies have elucidated its multifaceted mechanisms of action, which primarily involve the modulation of key signaling pathways that regulate adipogenesis, lipogenesis, thermogenesis, and intestinal lipid absorption. This technical guide provides a comprehensive overview of the anti-obesity effects of this compound, with a focus on its molecular mechanisms, detailed experimental protocols, and a quantitative summary of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for obesity and related metabolic disorders.
Molecular Mechanisms of Action
This compound exerts its anti-obesity effects through a coordinated regulation of several key metabolic processes. The primary mechanism revolves around the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Inhibition of Adipogenesis and Lipogenesis
This compound has been shown to significantly inhibit the differentiation of preadipocytes into mature adipocytes (adipogenesis) and reduce the synthesis and accumulation of lipids (lipogenesis). This is achieved through the following pathways:
-
AMPK-Mediated Downregulation of Adipogenic Transcription Factors: Activated AMPK phosphorylates and subsequently inhibits key downstream targets, leading to the suppression of the master adipogenic transcription factors, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1][2] The downregulation of PPARγ and C/EBPα, in turn, reduces the expression of their target genes involved in lipid metabolism, such as fatty-acid-binding protein 4 (FABP4) and lipoprotein lipase (B570770) (LPL).
-
Modulation of Wnt/β-catenin and KLF2 Signaling: this compound has been found to activate the Wnt/β-catenin signaling pathway, leading to the nuclear accumulation of β-catenin. Elevated nuclear β-catenin inhibits adipogenesis by suppressing the expression of PPARγ and C/EBPα. Additionally, this compound upregulates the expression of Kruppel-like factor 2 (KLF2), an anti-adipogenic transcription factor that further contributes to the downregulation of PPARγ.
-
Inhibition of SREBP-1c Pathway: this compound also attenuates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that governs the expression of lipogenic enzymes such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).
Promotion of Thermogenesis
In addition to inhibiting fat storage, this compound promotes energy expenditure through the activation of thermogenesis in brown adipose tissue (BAT). This process is also linked to AMPK activation.
-
Upregulation of Thermogenic Markers: this compound treatment has been shown to increase the expression of key thermogenic proteins, including Uncoupling Protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), in brown adipocytes.[1][2] UCP1 is a mitochondrial protein that uncouples cellular respiration from ATP synthesis, leading to the dissipation of energy as heat. PGC-1α is a master regulator of mitochondrial biogenesis and thermogenesis.
Inhibition of Intestinal Fat Absorption
Recent studies have highlighted a novel mechanism of this compound in reducing obesity by inhibiting the absorption of dietary fats in the intestine.
-
AMPK-Mediated Reduction of Lipid Transporters: this compound activates AMPK in intestinal cells (Caco-2), which leads to a decrease in the expression of key lipid absorption genes, including CD36, Niemann-Pick C1-Like 1 (NPC1L1), and Apolipoprotein B (ApoB).[3] This results in reduced uptake of fatty acids and cholesterol from the gut, leading to increased fecal lipid excretion.[3]
Modulation of Gut Microbiota
Emerging evidence suggests that this compound can modulate the composition of the gut microbiota, which plays a crucial role in host metabolism. While the precise changes are still under investigation, it is hypothesized that these alterations may contribute to the overall anti-obesity effects of this compound. Due to its poor oral absorption, this compound is metabolized by intestinal microflora into potentially bioactive compounds.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for investigating the anti-obesity effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on the anti-obesity effects of this compound.
Table 1: In Vivo Efficacy of this compound in Obese Mouse Models
| Animal Model | This compound Dose | Duration | Key Findings | Reference |
| db/db mice | 5, 10 mg/kg/day (oral) | 4 weeks | Attenuated body weight gain, suppressed white adipose tissue weight, improved serum lipid parameters.[1] | Kim et al., 2019 |
| High-fat diet-induced obese C57BL/6 mice | 10 mg/kg/day (oral) | 8 weeks | Reduced body weight and fat volume, improved lipid metabolism. | Lee et al., 2012 |
| High-fat diet-induced obese C57BL/6 mice | 10 mg/kg/day (oral) | 16 weeks | Significantly lower body weight (approx. 20% reduction), improved glucose tolerance and insulin (B600854) sensitivity, reduced serum TG and TC, increased fecal FFA.[3] | Tang et al., 2024 |
| Leptin-deficient (ob/ob) mice | 10 mg/kg/day (oral) | Not specified | Reduced body weight, decreased serum TG and TC, increased fecal FFA excretion.[3] | Tang et al., 2024 |
Table 2: In Vitro Efficacy of this compound on Adipogenesis and Lipogenesis
| Cell Line | This compound Concentration | Key Findings | Reference |
| 3T3-L1 preadipocytes | 2, 10 µM | Suppressed lipid accumulation, decreased expression of PPARγ and C/EBPα. | Kim et al., 2019 |
| Human adipose-derived mesenchymal stem cells (hAMSCs) | 10 µM | Inhibited lipid droplet formation, reduced expression of FABP4, PPARγ, and C/EBPα. | Kim et al., 2019 |
| 3T3-L1 preadipocytes | IC₅₀ of 7.1 µM | Inhibited intracellular triglyceride accumulation. | Lee et al., 2010 |
| Caco-2 cells | 4 µM | Reduced lipid accumulation.[3] | Tang et al., 2024 |
Table 3: Effects of this compound on Gene and Protein Expression
| Target | Model | Effect | Reference |
| p-AMPK/AMPK | 3T3-L1 cells, db/db mice | Increased | Kim et al., 2019 |
| PPARγ | 3T3-L1 cells, db/db mice | Decreased | Kim et al., 2019 |
| C/EBPα | 3T3-L1 cells, db/db mice | Decreased | Kim et al., 2019 |
| SREBP-1c | High-fat diet mice | Decreased | Tang et al., 2024 |
| UCP1 | Brown adipocytes, db/db mice | Increased | Kim et al., 2019 |
| PGC-1α | Brown adipocytes, db/db mice | Increased | Kim et al., 2019 |
| CD36, NPC1L1, ApoB | Caco-2 cells, high-fat diet mice | Decreased | Tang et al., 2024 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vitro Adipocyte Differentiation (3T3-L1 cells)
-
Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Differentiation: Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 2, 5, 10 µM) concurrently with the MDI medium.
-
Maturation: After 2 days (Day 2), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance: From day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days until the cells are fully differentiated (typically day 8-10).
Oil Red O Staining for Lipid Accumulation
-
Fixation: Wash the differentiated 3T3-L1 cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the cells to dry completely and then stain with Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.
-
Visualization: Wash the cells with water and visualize the lipid droplets under a microscope.
-
Quantification: To quantify the lipid accumulation, extract the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 500 nm.
In Vivo High-Fat Diet (HFD)-Induced Obesity Model
-
Animal Model: Use male C57BL/6J mice (e.g., 5-6 weeks old).
-
Diet: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a period of 8-16 weeks to induce obesity. A control group should be fed a normal chow diet.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg/day) orally by gavage to the treatment group. The control group should receive the vehicle (e.g., water or saline).
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly).
-
Sample Collection: At the end of the study, collect blood samples for serum lipid analysis and harvest adipose tissue and other organs for further analysis.
Western Blot Analysis
-
Protein Extraction: Extract total protein from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, PPARγ, C/EBPα, UCP1, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells or tissues using a suitable RNA extraction kit. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., Pparg, Cebpa, Ucp1, Pgc1a) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Intestinal Fat Absorption Assay (Caco-2 cells)
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer.
-
Treatment: Treat the Caco-2 cell monolayers with this compound (e.g., 4 µM) for a specified period (e.g., 24 hours).[3]
-
Fatty Acid Uptake: Add a fluorescently labeled fatty acid (e.g., BODIPY-labeled fatty acid) to the apical side of the monolayer and incubate for a defined time.
-
Quantification: Measure the amount of fluorescent fatty acid that has been transported to the basolateral side or has accumulated within the cells using a fluorescence plate reader or microscopy.
Conclusion
This compound demonstrates significant anti-obesity effects through a multi-pronged approach targeting key metabolic pathways. Its ability to activate AMPK, inhibit adipogenesis and lipogenesis, promote thermogenesis, and reduce intestinal fat absorption makes it a compelling candidate for further investigation as a potential therapeutic agent for the management of obesity and related metabolic diseases. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for future research in this promising area. Further studies, including long-term efficacy and safety assessments in higher animal models and eventually in human clinical trials, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound, a novel activator of AMP-activated protein kinase, attenuates obesity in db/db mice via regulation of adipogenesis and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Platycodon D reduces obesity and non-alcoholic fatty liver disease induced by a high-fat diet through inhibiting intestinal fat absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodi radix affects lipid metabolism in mice with high fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Platycodin D Extraction, Purification, and Analysis from Platycodon grandiflorum Roots
Introduction
Platycodin D is a prominent triterpenoid (B12794562) saponin (B1150181) derived from the roots of Platycodon grandiflorum, a perennial flowering plant with a long history of use in traditional Asian medicine and cuisine.[1][2] Extensive research has highlighted the diverse pharmacological properties of this compound, including anti-inflammatory, anti-cancer, antiviral, and anti-obesity activities.[1][3][4][5] These therapeutic potentials have spurred significant interest in developing efficient and scalable methods for its extraction, purification, and quantification. This compound exerts its biological effects by modulating various cellular signaling pathways, making it a promising candidate for drug development.[1][3]
This document provides detailed protocols for the extraction and purification of this compound from Platycodon grandiflorum roots, along with methods for its analytical quantification. Additionally, it outlines the key signaling pathways influenced by this bioactive compound.
Extraction of this compound
Several methods have been developed for the extraction of this compound from Platycodon grandiflorum roots, each with distinct advantages in terms of yield, efficiency, and environmental impact. The choice of method may depend on the specific research or production goals.
Comparative Summary of Extraction Methods
The following table summarizes the performance of various extraction techniques for this compound.
| Extraction Method | Key Parameters | Reported Yield (mg/g of dried root) | Reference |
| Mechanochemical-Assisted Extraction | Grinding with NaOH (5% reagent/material ratio) for 5 min, water extraction (1:30 g/mL) for 20 min, acidification to pH 3.5. | 7.16 ± 0.14 | [6] |
| Response Surface Methodology (RSM) Optimized | 0% Ethanol, Temperature: 50°C, Extraction Time: 11 hours. | 5.63 | [7][8][9] |
| Soxhlet Extraction | N/A | 4.18 ± 0.11 | [6] |
| Superfine Grinding Extraction | N/A | 3.26 ± 0.12 | [6] |
| Fermentation-Enhanced Extraction | Fermentation with lactic acid bacteria and yeast prior to extraction. | Variable, enhances this compound content. | [10] |
Experimental Protocols
Protocol 1: Mechanochemical-Assisted Extraction (High-Yield Method) [6]
This method utilizes mechanical force in the presence of a solid alkali to enhance extraction efficiency.
-
Preparation: Dry the roots of Platycodon grandiflorum and grind them into a fine powder.
-
Mechanochemical Treatment: Mix the powdered root material with NaOH at a 5% reagent-to-material ratio (w/w).
-
Grinding: Place the mixture in a planetary ball mill and grind for 5 minutes.
-
Extraction: Transfer the ground mixture to an extraction vessel. Add water at a material-to-water ratio of 1:30 (g/mL).
-
Agitation: Stir the suspension at room temperature for 20 minutes.
-
Acidification: After extraction, adjust the pH of the solution to 3.5 with a suitable acid to precipitate this compound.
-
Recovery: Centrifuge the solution to collect the precipitate. Wash the precipitate with distilled water and then freeze-dry to obtain the crude this compound extract.
Protocol 2: Optimized Solvent Extraction using Response Surface Methodology (RSM) [7][8][9]
This protocol is optimized for maximizing this compound yield using a simple solvent system.
-
Preparation: Prepare dried, powdered Platycodon grandiflorum root.
-
Extraction: Suspend the powdered root material in water (0% ethanol) in an extraction vessel.
-
Heating and Incubation: Heat the suspension to 50°C and maintain this temperature for 11 hours with continuous stirring.
-
Filtration: After the extraction period, filter the mixture to separate the liquid extract from the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude extract rich in this compound.
Protocol 3: General Solvent Extraction for Preliminary Purification [10]
This protocol involves a series of solvent partitioning steps to enrich this compound.
-
Initial Extraction: Dissolve 0.5 g of dried Platycodon grandiflorum root extract in 40 mL of distilled water.
-
Defatting: Transfer the aqueous solution to a separatory funnel and perform liquid-liquid extraction with an equal volume of diethyl ether to remove lipids. Discard the ether layer.
-
This compound Extraction: Extract the remaining aqueous layer with an equal volume of n-butanol. The this compound will partition into the n-butanol phase.
-
Concentration: Collect the n-butanol layer and evaporate the solvent under reduced pressure to yield a this compound-enriched extract.
Purification of this compound
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for purifying this compound from crude extracts.[11][12]
Preparative HPLC Protocol
-
Sample Preparation: Dissolve the crude or enriched this compound extract in the mobile phase or a suitable solvent like methanol (B129727). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: A C18 reversed-phase column is typically used (e.g., YMC-Pack ODS-AM, 250 x 4.6 mm).[12]
-
Mobile Phase: A common mobile phase is an isocratic mixture of 30% acetonitrile (B52724) in water.[12] Alternatively, a gradient elution can be used, for example, starting with 10% acetonitrile in water (containing 0.1% formic acid) and gradually increasing the acetonitrile concentration.[7]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[7]
-
Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-UV absorbing compounds like saponins.[12] A UV detector can also be used if the detection wavelength is set appropriately.
-
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Solvent Removal: Pool the pure fractions and remove the solvent by evaporation under reduced pressure or by lyophilization to obtain purified this compound.
Analytical Quantification of this compound
Accurate quantification of this compound is crucial for quality control and research purposes. HPLC and LC-MS/MS are the preferred methods.
Analytical HPLC Method Validation
The following table summarizes the validation parameters for a reliable HPLC method for this compound quantification.[13]
| Parameter | This compound | Reference |
| Linearity (Correlation Coefficient, r²) | 0.9997 | [13] |
| Precision (Inter-day, %RSD) | 0.58 - 3.59% | [13] |
| Precision (Intra-day, %RSD) | 0.4 - 4.77% | [13] |
| Accuracy (Inter-day) | 94.02 - 115.73% | [13] |
| Accuracy (Intra-day) | 94.11 - 122.82% | [13] |
| Limit of Detection (LOD) | 0.31 µg/mL | [13] |
| Limit of Quantification (LOQ) | 0.93 µg/mL | [13] |
Analytical HPLC Protocol[7][13]
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the extract sample by dissolving a known amount in methanol or the mobile phase, followed by filtration.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
LC-MS/MS for High-Sensitivity Quantification[14]
For quantifying low concentrations of this compound, especially in biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode is employed for quantification.
-
Transitions: The precursor-to-product ion transition for this compound is m/z 1247.7 → m/z 705.2.[14]
Experimental Workflow and Signaling Pathways
Visualizations
Caption: Overall workflow for this compound extraction and purification.
Caption: Key signaling pathways modulated by this compound.
Overview of this compound's Mechanism of Action
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, particularly in the context of cancer and inflammation.
-
Inhibition of PI3K/Akt/mTOR Pathway: In various cancer cell lines, this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[3][4][15] This pathway is critical for cell survival, proliferation, and growth. Its inhibition by this compound leads to the induction of apoptosis (programmed cell death) and autophagy.[3][4]
-
Activation of MAPK Pathways: this compound can activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] Activation of these stress-activated pathways contributes to the induction of autophagy in cancer cells.[3] Specifically, it can induce apoptosis in non-small cell lung cancer via the JNK1/AP-1/PUMA pathway.[16]
-
Inhibition of NF-κB Signaling: The anti-inflammatory activity of this compound is largely attributed to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.
-
Activation of AMPK Pathway: this compound can decrease cellular energy levels, leading to the activation of AMP-activated protein kinase (AMPK).[17] This activation contributes to the accumulation of autophagic vacuoles and can induce a form of cell death associated with excessive vacuolation in cancer cells.[17]
-
Targeting the TGFβ Pathway: In the context of lung cancer, this compound has been found to target the Transforming Growth Factor-beta (TGFβ) pathway, inhibiting cancer cell proliferation and migration.[18]
References
- 1. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of extraction condition for this compound from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of extraction condition for this compound from Platycodon grandiflorum root and verification of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Analytical Method for Platycoside E and this compound in Fermented Platycodon grandiflorum Root Extract [jales.org]
- 14. Determination of this compound and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | this compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 17. This compound, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptomics Reveals the Mechanism of this compound Targeting TGFβ for Anti-Lung Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Platycodin D Solution for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D, a major triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorus, has garnered significant interest in biomedical research for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. However, its poor aqueous solubility presents a considerable challenge for in vitro studies, potentially leading to inconsistent experimental results. This document provides detailed application notes and protocols for the preparation of a stable this compound solution to ensure reliable and reproducible outcomes in cell culture-based assays.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective use in experimental settings.
| Property | Value/Description | Source |
| Molecular Formula | C₅₇H₉₂O₂₈ | N/A |
| Molecular Weight | 1225.3 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Aqueous Solubility | Poor | N/A |
| Organic Solvent Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, ethanol. | N/A |
Preparation of a Stable this compound Stock Solution
The use of an appropriate solvent is paramount to achieving a stable and usable stock solution of this compound. Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (high purity powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.225 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO. For 1.225 mg of this compound, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particulates remain, sonicate the tube in a water bath at room temperature for 5-10 minutes.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
-
Data Summary for Stock Solution Preparation:
| Parameter | Recommendation |
| Solvent | Anhydrous, Sterile DMSO |
| Concentration Range | 10-50 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Duration | Up to 3 months at -20°C |
| Container | Amber, airtight vials/tubes |
| Handling | Avoid repeated freeze-thaw cycles |
Preparation of Working Solutions and In Vitro Cell Culture Protocol
Diluting the DMSO stock solution into aqueous cell culture medium requires careful handling to prevent precipitation and ensure the stability of the working solution.
Protocol 2: Preparation of this compound Working Solution and Cell Treatment
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Cultured cells in multi-well plates
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Preparing the Working Solution:
-
It is recommended to perform a serial dilution. First, dilute the stock solution in sterile cell culture medium to an intermediate concentration.
-
For the final dilution, add the intermediate solution or the stock solution dropwise to the pre-warmed complete cell culture medium while gently swirling the medium. This gradual addition helps to prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the freshly prepared this compound working solution to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Stability Considerations for Working Solutions:
While comprehensive data on the stability of this compound in cell culture media at 37°C is limited, numerous studies have successfully employed it in experiments lasting 24-72 hours, suggesting it is sufficiently stable for these durations. For long-term experiments or if stability is a major concern, it is advisable to:
-
Prepare the working solution fresh for each experiment.
-
Consider performing a stability study by measuring the concentration of this compound in the cell culture medium over time using analytical methods such as LC-MS/MS.
Data Summary for In Vitro Assays:
| Parameter | Recommendation |
| Typical Working Concentrations | 1-100 µM |
| Final DMSO Concentration | < 0.5% (v/v) |
| Incubation Times | 24, 48, 72 hours |
| Vehicle Control | Essential (Medium + same concentration of DMSO) |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cell culture assay using a this compound solution.
Experimental Workflow for this compound In Vitro Assays.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
1. PI3K/Akt Signaling Pathway
This compound has been reported to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells and plays a crucial role in cell survival, proliferation, and growth.
Protocol for Assessing Platycodin D Cytotoxicity Using MTT Assay
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platycodin D, a major triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorus, has demonstrated significant anti-cancer properties across a variety of cancer cell lines.[1][2] Its cytotoxic effects are attributed to multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[3] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay.
Data Presentation
The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required to inhibit the growth of 50% of a cell population, are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 10.3[5][6] |
| H1299 | Non-small Cell Lung Cancer | 48 | 7.8[5][6] |
| H2030 | Non-small Cell Lung Cancer | 48 | 9.6[5][6] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified[7][8] |
| MDA-MB-231 | Breast Cancer | 48 | 7.77 ± 1.86[3][9] |
| MDA-MB-231 | Breast Cancer | 72 | 7.30 ± 2.67[10] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified[11][12] |
| SGC-7901 | Gastric Cancer | Not Specified | Not Specified |
| PC-3 | Prostate Cancer | Not Specified | Not Specified[13] |
| DU145 | Prostate Cancer | Not Specified | Not Specified[13] |
| U937 | Leukemia | Not Specified | Not Specified[4] |
| T24 | Bladder Cancer | 48 | Selectively toxic[14] |
| 5637 | Bladder Cancer | 48 | Selectively toxic[14] |
| RAW 264.7 | Macrophage-like | 24 | ~15[15] |
Experimental Protocols
This section provides a detailed methodology for assessing this compound cytotoxicity using the MTT assay for adherent cells.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Inverted microscope
-
Sterile pipette tips and tubes
-
Multichannel pipette
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a CO2 incubator to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0, 1, 5, 10, 20, 40, 80 µM) to determine the IC50 value.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Signaling Pathways of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, ultimately leading to apoptosis.
Caption: Signaling pathways involved in this compound-induced apoptosis.
This compound has been shown to induce the generation of reactive oxygen species (ROS), which in turn activates apoptosis signal-regulating kinase 1 (ASK1), leading to the activation of the JNK and p38 MAPK signaling pathways.[16] The activation of JNK can lead to the upregulation of the pro-apoptotic protein PUMA through the transcription factor AP-1.[5][6] Furthermore, this compound can inhibit the pro-survival PI3K/AKT/mTOR signaling pathway.[13] The culmination of these signaling events leads to the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and the activation of caspases, ultimately resulting in apoptotic cell death.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | - Contamination of media or reagents- Direct reduction of MTT by this compound | - Use fresh, sterile reagents- Include a "compound only" control (this compound in media without cells) to check for direct MTT reduction |
| Low absorbance readings | - Insufficient cell number- Low metabolic activity of cells- Incomplete dissolution of formazan crystals | - Optimize cell seeding density- Ensure cells are in a logarithmic growth phase- Increase incubation time with solubilization buffer and ensure thorough mixing |
| High variability between replicates | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and be consistent with technique- Avoid using the outer wells of the plate or fill them with sterile PBS |
| Unexpected cell viability results | - this compound may have biphasic effects (hormesis)- Interference of this compound with the MTT assay | - Test a wider range of concentrations- Confirm results with an alternative cytotoxicity assay (e.g., LDH assay, CellTiter-Glo) |
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a metabolite of Platycodin grandiflorum, inhibits highly metastatic MDA-MB-231 breast cancer growth in vitro and in vivo by targeting the MDM2 oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces mitotic arrest in vitro, leading to endoreduplication, inhibition of proliferation and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 6. This compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound from Platycodonis Radix enhances the anti-proliferative effects of doxorubicin on breast cancer MCF-7 and MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a triterpenoid saponin from Platycodon grandiflorum, induces G2/M arrest and apoptosis in human hepatoma HepG2 cells by modulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis, and inhibits adhesion, migration and invasion in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oss.jomh.org [oss.jomh.org]
- 14. Suppressive effect of this compound on bladder cancer through microRNA-129-5p-mediated PABPC1/PI3K/AKT axis inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | CAS:58479-68-8 | Manufacturer ChemFaces [chemfaces.com]
- 16. This compound from Platycodonis Radix enhances the anti-proliferative effects of doxorubicin on breast cancer MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Platycodin D in Xenograft Mouse Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum, has demonstrated significant anti-tumor effects in various cancer models, including non-small cell lung cancer (NSCLC).[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in a xenograft mouse model of lung cancer. It is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound. This compound has been shown to inhibit tumor growth, induce apoptosis, and trigger autophagy in lung cancer cells through multiple signaling pathways.[2][4]
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways:
-
JNK1/AP-1/PUMA Pathway: this compound activates the JNK1/AP-1 signaling axis, leading to the upregulation of PUMA (p53 upregulated modulator of apoptosis), which in turn induces apoptosis in NSCLC cells.[1][3][5]
-
PI3K/Akt/mTOR Pathway: It inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. This inhibition contributes to the induction of autophagy.[2][4][6]
-
MAPK Pathway: this compound activates the JNK and p38 MAPK signaling pathways, which are also involved in the induction of autophagy in NSCLC cells.[2][4][6]
-
TGFβ Pathway: Studies have shown that this compound can target the TGFβ pathway, suggesting its potential as a TGFβ inhibitor in lung cancer treatment.[7][8]
-
VEGF and Angiogenesis: It has been observed to decrease the expression of the pro-angiogenic factor VEGF, suggesting an anti-angiogenic effect.[4]
Data Presentation
In Vitro Cytotoxicity of this compound on NSCLC Cell Lines
| Cell Line | IC50 Value (µmol/L) after 48h | Reference |
| H1299 | 7.8 | [1][3] |
| H2030 | 9.6 | [1][3] |
| A549 | 10.3 | [1][3] |
| H520 | 15.86 µg/mL | [9] |
In Vivo Efficacy of this compound in Lung Cancer Xenograft Models
| Mouse Model | Cell Line | Treatment Protocol | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| NOD nude mice | H1299 | 8 mg/kg this compound (i.p.), daily for 14 days | ~50% reduction compared to vehicle | ~50% reduction compared to vehicle | [1][3] |
| Balb/c nu/nu nude mice | H520 | 50, 100, 200 mg/kg this compound (oral), daily for 35 days | Dose-dependent decrease | Dose-dependent decrease | [9] |
| HCT-15 xenograft model | HCT-15 | 6 mg/kg/day for 14 days | Significant inhibition | Not specified | [4] |
| PC-3 xenograft model | PC-3 | 2.5 mg/kg this compound (i.p.), 5 days/week for 4 weeks | ~56% suppression | Not specified | [4][10] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human non-small cell lung cancer cell lines such as A549, NCI-H1299, NCI-H460, or H520 can be used.[1][2][4][9]
-
Culture Medium: Grow cells in an appropriate medium (e.g., RPMI-1640 or F-12K) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Xenograft Mouse Model Establishment
-
Animals: Use immunodeficient mice, such as NOD nude mice or Balb/c nu/nu nude mice (typically 4-6 weeks old).[1][9]
-
Cell Preparation: Harvest lung cancer cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or a mixture of medium and Matrigel.
-
Injection: Subcutaneously inject approximately 2 x 10^6 to 2 x 10^7 cells in a volume of 0.1-0.2 mL into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[9] Monitor tumor volume regularly using calipers. The formula for tumor volume is: (Length x Width²) / 2.
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle. For intraperitoneal (i.p.) injection, a solution of 10% (v/v) DMSO in corn oil can be used.[1][3] For oral administration, this compound can be suspended in saline.[9]
-
Dosage and Route:
-
Treatment Schedule: Administer this compound or the vehicle control to the respective groups of mice daily or as per the experimental design for a specified period (e.g., 14 to 35 days).[1][9]
-
Control Group: The control group should receive the vehicle solution following the same administration schedule.
Assessment of Anti-Tumor Efficacy
-
Tumor Measurement: Measure tumor volume every other day throughout the experiment.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Tumor Excision: At the end of the experiment, euthanize the mice and carefully excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Data Analysis: Compare the tumor volumes and weights between the this compound-treated groups and the control group.
Molecular Analysis
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin, embed in paraffin, and perform IHC to analyze the expression of key proteins such as Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and components of the signaling pathways (e.g., phosphorylated JNK, PUMA).[1][4]
-
Western Blotting: Homogenize a portion of the tumor tissue to extract proteins. Use Western blotting to quantify the expression levels of proteins involved in the signaling pathways of interest (e.g., p-Akt, p-mTOR, Bax, Bcl-2).[4]
-
Flow Cytometry: For in vitro studies, treat cells with this compound and use an Annexin V-FITC/PI apoptosis detection kit to quantify apoptosis by flow cytometry.[7][8]
Visualizations
Caption: Xenograft mouse model experimental workflow.
Caption: JNK1/AP-1/PUMA signaling pathway.
Caption: PI3K/Akt/mTOR and MAPK signaling pathways.
References
- 1. This compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 4. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 7. Transcriptomics Reveals the Mechanism of this compound Targeting TGFβ for Anti-Lung Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptomics Reveals the Mechanism of this compound Targeting TGFβ for Anti-Lung Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo and In Vitro Antitumor Effects of this compound, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Platycodin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the in vivo administration of Platycodin D in animal models. This compound, a major triterpenoid (B12794562) saponin (B1150181) from the root of Platycodon grandiflorum, has demonstrated significant pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2][3] The selection of an appropriate administration route is critical for achieving desired systemic exposure and therapeutic outcomes in preclinical studies.
Pharmacokinetic Profile of this compound
Understanding the pharmacokinetic properties of this compound is essential for designing effective in vivo experiments. Studies in rats have shown that after oral administration, this compound is absorbed rapidly but has limited oral bioavailability.[1][4] This is primarily attributed to its poor permeability across the intestinal epithelium and potential metabolism by gut microbiota.[1][4][5]
Pharmacokinetic parameters in rats following a single oral dose of 20 mg/kg this compound are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
|---|---|---|
| Animal Model | Male Sprague-Dawley Rats | [4] |
| Dose | 20 mg/kg (single dose, p.o.) | [1] |
| Tmax (Time to Peak Concentration) | ~30 minutes | [1] |
| Cmax (Peak Plasma Concentration) | 44.45 ± 4.86 ng/mL | [1] |
| AUC(0-∞) (Area Under the Curve) | 73.00 ± 24.17 ng·h/mL | [1] |
| MRT(0-t) (Mean Residence Time) | 1.38 ± 0.20 h |[1] |
Recommended Administration Routes & Protocols
The most common administration routes for this compound in animal studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection. The choice depends on the experimental objective, such as mimicking a clinical administration route (oral) or ensuring higher systemic bioavailability (intraperitoneal).
Table 2: Summary of this compound In Vivo Administration Protocols
| Route | Animal Model | Dosage Range | Vehicle | Research Application | Reference |
|---|---|---|---|---|---|
| Oral (p.o.) | Mice (ICR) | 125 - 2000 mg/kg (single dose) | Distilled Water | Acute Toxicity (LD50 > 2000 mg/kg) | [2][6] |
| Oral (p.o.) | Mice (athymic nude) | 50, 100, 200 mg/kg (daily) | Distilled Water | Anti-tumor (Lung Cancer) | [7] |
| Oral (p.o.) | Rats (Sprague-Dawley) | 20 mg/kg (single dose) | Not specified | Pharmacokinetics | [1] |
| Intraperitoneal (i.p.) | Mice (nude) | 1 - 2.5 mg/kg (5 days/week) | PEG400:Saline:Ethanol (4:3:2) | Anti-tumor (Prostate Cancer) | [8] |
| Intraperitoneal (i.p.) | Mice (ICR) | Dose-dependent | Not specified | Antinociception (Pain Models) | [9] |
| Intrathecal (i.t.) | Mice | Dose-dependent | Not specified | Antinociception (Pain Models) | [9] |
| Nebulization | Rats | Not specified | Not specified | Mucin Release (Airway) |[10][11] |
Detailed Experimental Protocols
Protocol 1: Oral Gavage (p.o.) Administration in Mice
This protocol is suitable for studies evaluating the efficacy of this compound following oral administration, such as in anti-tumor or anti-inflammatory models.[7]
Materials:
-
This compound
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or straight with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the this compound and prepare the dosing solution in the chosen vehicle (e.g., distilled water) to the desired concentration. Ensure the solution is homogenous. This compound dissolves well in distilled water at concentrations up to 200 mg/mL.[2][6]
-
Weigh the mouse to determine the precise volume for administration. The recommended volume for oral gavage in mice is typically up to 10 mL/kg.[12]
-
-
Animal Restraint:
-
Grasp the mouse by the loose skin over the neck and back to immobilize its head.
-
Ensure the mouse's head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, passing it along the side of the mouth towards the esophagus.
-
Advance the needle smoothly and without resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is in the stomach, slowly depress the syringe plunger to deliver the solution.
-
-
Post-Administration:
-
Smoothly withdraw the needle.
-
Return the animal to its cage and monitor for any immediate adverse reactions (e.g., distress, regurgitation) for at least 30 minutes.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol is often used when higher bioavailability is desired or to bypass first-pass metabolism, as seen in some anti-tumor studies.[8]
Materials:
-
This compound
-
Vehicle (e.g., PEG400:Saline:Ethanol at a 400:300:200 v/v/v ratio)[8]
-
Sterile needles (e.g., 25-27 gauge)[13]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation:
-
Prepare the this compound solution in the appropriate sterile vehicle.
-
Weigh the mouse to calculate the correct injection volume. The maximum recommended volume for i.p. injection in mice is 10 mL/kg.[13]
-
-
Animal Restraint:
-
Securely restrain the mouse, exposing the abdomen. One common method is to scruff the mouse and turn it to present the ventral side.
-
Tilt the mouse's head slightly downwards (~30 degrees) to allow the abdominal organs to shift away from the injection site.
-
-
Injection:
-
Identify the injection site in the lower right or left abdominal quadrant. This helps to avoid puncturing the bladder or cecum.[13]
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure no blood (vessel) or yellow fluid (bladder) is drawn. If fluid is aspirated, discard the syringe and prepare a new one.[13]
-
If aspiration is clear, inject the solution smoothly.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for signs of pain or distress. If repeated injections are required, alternate between the lower left and right quadrants.[13]
-
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Workflows
A typical workflow for an in vivo study involving this compound administration is outlined below.
Caption: General workflow for an in vivo this compound efficacy study.
Key Signaling Pathways
This compound exerts its anti-tumor effects by modulating several critical signaling pathways, leading to apoptosis and cell cycle arrest.[3]
Caption: this compound-induced apoptosis signaling pathways in cancer cells.[3]
In prostate cancer, this compound has been shown to inhibit the PI3K/Akt pathway, leading to the activation of the tumor suppressor FOXO3a.[8]
References
- 1. Pharmacokinetics, intestinal absorption and microbial metabolism of single this compound in comparison to Platycodi radix extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. phcog.com [phcog.com]
- 6. Single Oral Dose Toxicity Test of this compound, a Saponin from Platycodin Radix in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Antitumor Effects of this compound, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Tumor Growth Arrest by Activating FOXO3a Expression in Prostate Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antinociceptive profiles of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and D3 increase airway mucin release in vivo and in vitro in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioscmed.com [bioscmed.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Formulation of Platycodin D Nanoparticles for Improved Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D, a triterpenoid (B12794562) saponin (B1150181) extracted from the root of Platycodon grandiflorum, has garnered significant interest for its wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and immunomodulatory effects.[1] Its therapeutic potential is often hindered by poor aqueous solubility and low bioavailability. Encapsulating this compound into nanoparticle-based drug delivery systems presents a promising strategy to overcome these limitations, enhance its pharmacokinetic profile, and enable targeted delivery to specific tissues.
These application notes provide a comprehensive overview of the formulation of this compound nanoparticles, including detailed experimental protocols for their preparation and characterization. This document is intended to serve as a practical guide for researchers in the field of drug delivery and pharmaceutical sciences.
Signaling Pathways of this compound
This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer. Understanding these mechanisms is crucial for the rational design of drug delivery systems.
References
Application Note: Analytical Validation of Platycodin D Quantification by HPLC-ELSD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D is a major bioactive triterpenoid (B12794562) saponin (B1150181) found in the roots of Platycodon grandiflorus. Its accurate quantification is essential for the quality control of raw herbal materials, standardization of extracts, and various stages of drug development. Due to the lack of a strong chromophore in its structure, this compound is not readily detectable by UV-Vis detectors. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a reliable and robust alternative for its quantification.[1][2][3] ELSD is a universal detector that is sensitive to the mass of non-volatile and semi-volatile compounds, making it ideal for the analysis of saponins (B1172615) like this compound.[1][2]
This application note provides a detailed protocol and validation data for the quantification of this compound using HPLC-ELSD, in accordance with ICH Q2(R2) guidelines.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reference Standard: this compound (purity ≥ 98%).
-
Plant Material: Dried roots of Platycodon grandiflorum.
-
Extraction Solvent: Methanol (B129727) or 80% Methanol.[4]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2][4]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.[2] A common mobile phase is 30% acetonitrile in water.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
ELSD Settings:
-
Drift Tube Temperature: Optimized for maximum sensitivity (e.g., 60-80°C).
-
Nebulizer Gas (Nitrogen) Pressure: Optimized for maximum sensitivity (e.g., 2.5 bar).
-
Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for constructing the calibration curve (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mg/mL).
Sample Preparation (from Platycodon grandiflorum roots)
-
Grinding: Grind the dried roots of Platycodon grandiflorum into a fine powder (e.g., passing through a 40-mesh sieve).
-
Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add 50 mL of methanol and perform extraction using ultrasonication for 30 minutes at room temperature.
-
Filtration: Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.
Method Validation Protocol
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The retention time of the peak in the sample extract should match that of the standard, and there should be no interfering peaks at the retention time of this compound in the blank chromatogram.
Linearity and Range
Linearity was assessed by injecting the prepared working standard solutions at five different concentration levels in triplicate. A calibration curve was constructed by plotting the logarithm of the peak area versus the logarithm of the concentration. The linearity is evaluated by the coefficient of determination (R²). The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Accuracy (Recovery)
The accuracy of the method was determined by a recovery study using the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The spiked samples were then extracted and analyzed as described above. The recovery was calculated as the percentage of the measured amount to the spiked amount.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by different analysts to assess the intermediate precision. The %RSD was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.
Data Presentation
The quantitative data from the method validation are summarized in the following tables.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 2.0 mg/mL | - |
| Regression Equation | log(y) = a*log(x) + b | - |
| Coefficient of Determination (R²) | > 0.995 | ≥ 0.99 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (mg) | Amount Found (mg) | Recovery (%) | Acceptance Criteria (%) |
| Low | 0.5 | Value | Value | 80 - 120 |
| Medium | 1.0 | Value | Value | 80 - 120 |
| High | 1.5 | Value | Value | 80 - 120 |
Table 3: Precision
| Parameter | %RSD | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | < 2.0% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | < 3.0% | ≤ 3.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | Value (e.g., ~5) |
| Limit of Quantitation (LOQ) | Value (e.g., ~15) |
Visualizations
Caption: Analytical method validation workflow.
References
Application Notes and Protocols: Platycodin D Treatment for A549 Non-Small Cell Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platycodin D, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum, has demonstrated significant anti-tumor effects in various cancer types.[1][2] In non-small cell lung cancer (NSCLC), particularly the A549 cell line, this compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy.[3][4][5] These effects are mediated through the modulation of several key signaling pathways, making this compound a compound of interest for further investigation in oncology drug development.
These application notes provide a comprehensive overview of the treatment protocols for this compound on A549 cells, including detailed experimental methodologies and a summary of its mechanisms of action.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound on A549 cells based on published literature.
Table 1: this compound Efficacy in A549 Cells
| Parameter | Value | Treatment Duration | Reference |
| IC50 | 10.3 µmol/L | 48 hours | [1][2] |
| Apoptosis Induction | 15 µM | 24 hours | [6] |
| Autophagy Induction | 1.25–30 μM | Not Specified | [5] |
| G2/M Phase Cell Cycle Arrest | 0-20 µM | 24 hours | [6] |
Table 2: Effects of this compound on Protein Expression and Activation in A549 Cells
| Target Protein/Pathway | Effect of this compound | Concentration | Duration | Reference |
| p-JNK | Increased phosphorylation | 0–15 μmol/L | 48 hours | [1][2] |
| p-c-Jun (Ser63) | Increased phosphorylation | 0–15 μmol/L | 48 hours | [1][2] |
| PUMA | Upregulation | Not Specified | Not Specified | [1][2] |
| Cleaved Caspase-3 | Increased levels | 10 and 15 μmol/L | 48 hours | [2] |
| Cleaved PARP | Increased levels | Not Specified | Not Specified | [2] |
| p-Akt (Ser473) | Decreased phosphorylation | Dose- and time-dependent | Not Specified | [7] |
| p-p70S6K (Thr389) | Decreased phosphorylation | Dose- and time-dependent | Not Specified | [7] |
| p-4EBP1 (Thr37/46) | Decreased phosphorylation | Dose- and time-dependent | Not Specified | [7] |
| p-p38 MAPK | Increased phosphorylation | Dose- and time-dependent | Not Specified | [7] |
| LC3-II | Increased levels | Not Specified | Not Specified | [5] |
| Beclin-1 | Increased accumulation | Not Specified | Not Specified | [5] |
| Atg-3 | Increased accumulation | Not Specified | Not Specified | [5] |
| Atg-7 | Increased accumulation | Not Specified | Not Specified | [5] |
| p53 | Regulation | Dose- and time-dependent | Not Specified | [4] |
| VEGF | Regulation | Dose- and time-dependent | Not Specified | [4] |
| MMP2 | Regulation | Dose- and time-dependent | Not Specified | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound in A549 cells and a general experimental workflow for studying its effects.
Caption: this compound signaling pathways in A549 cells.
Caption: General experimental workflow.
Experimental Protocols
A549 Cell Culture and Maintenance
-
Cell Line: A549 (human non-small cell lung cancer)
-
Culture Medium: High glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Storage: Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[2]
-
Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
Cell Viability Assay (MTT Assay)
This protocol is based on the principle of reducing the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
-
Procedure:
-
Seed 2,000-3,000 A549 cells per well in a 96-well plate and incubate overnight.[2]
-
Treat cells with various concentrations of this compound (e.g., 0-20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 hours).[1][2]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound (e.g., 15 µM) for 24-48 hours.[2][6]
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Treat A549 cells with this compound as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against p-JNK, PUMA, cleaved caspase-3, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Conclusion
This compound demonstrates potent anti-cancer activity in A549 non-small cell lung cancer cells by inhibiting proliferation and inducing apoptosis and autophagy. Its multi-targeted action on key signaling pathways, including the JNK/AP-1/PUMA, p53/VEGF/MMP2, and PI3K/Akt/mTOR pathways, highlights its therapeutic potential. The protocols provided herein offer a framework for researchers to further investigate the mechanisms of this compound and evaluate its efficacy in pre-clinical studies.
References
- 1. This compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 3. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 4. Platycodon D-induced A549 Cell Apoptosis through RRM1-Regulated p53/VEGF/ MMP2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Platycodin D-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing Platycodin D (PD)-induced apoptosis in cancer cells using flow cytometry. This compound, a triterpenoid (B12794562) saponin (B1150181) extracted from the roots of Platycodon grandiflorum, has demonstrated potent anti-tumor effects by inducing apoptosis in various cancer cell lines.[1][2][3] This document outlines the key signaling pathways involved, presents quantitative data from multiple studies, and offers a step-by-step protocol for the widely used Annexin V/Propidium Iodide (PI) assay.
Introduction to this compound-Induced Apoptosis
This compound exerts its anticancer activity by triggering programmed cell death, or apoptosis, through multiple intricate mechanisms.[3] Key signaling pathways implicated in PD-induced apoptosis include the activation of the JNK signaling pathway, modulation of the PI3K/Akt pathway, and regulation of the Bcl-2 family of proteins.[1][4][5] The induction of apoptosis by this compound is often characterized by the activation of caspases, a family of proteases that play a crucial role in the execution of the apoptotic program.[1][6]
Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population. The Annexin V/PI dual staining assay is a standard method used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound initiates apoptosis through a complex interplay of signaling molecules. The diagram below illustrates a simplified model of the key pathways involved.
References
- 1. Effects of this compound on apoptosis, migration, invasion and cell cycle arrest of gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oss.jomh.org [oss.jomh.org]
- 6. This compound induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
Application of Platycodin D as a Vaccine Adjuvant: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D (PD), a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorus, has emerged as a promising vaccine adjuvant.[1][2] Its ability to enhance both humoral and cellular immune responses makes it a candidate for improving the efficacy of a wide range of vaccines, from those targeting infectious diseases to therapeutic cancer vaccines. This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers interested in utilizing this compound as a vaccine adjuvant. This compound has been shown to be a less-hemolytic saponin compared to others like Quil A, suggesting a better safety profile.[3]
Mechanism of Action
This compound exerts its adjuvant effects through the activation of innate immune signaling pathways, leading to a robust and balanced adaptive immune response. The primary mechanisms identified involve the activation of the Toll-like receptor 4 (TLR4) signaling pathway and the NLRP3 inflammasome.
Signaling Pathways
This compound-induced immune activation is primarily mediated by two key signaling pathways:
-
TLR4/MyD88/NF-κB Signaling Pathway: this compound can activate TLR4, a pattern recognition receptor on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages.[4][5] This activation triggers a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB.[4][6] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines and chemokines, which are crucial for the initiation of an adaptive immune response.[6]
-
NLRP3 Inflammasome Activation: this compound has been shown to activate the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of APCs.[1][6] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[7] These cytokines play a critical role in the recruitment and activation of immune cells.
Quantitative Data on Adjuvant Effects
The adjuvant properties of this compound have been demonstrated in various preclinical studies. The following tables summarize the quantitative data from key experiments.
Humoral Immune Response
Table 1: Effect of this compound on Antigen-Specific Antibody Titers
| Antigen | Adjuvant Group | IgG Titer (log10) | IgG1 Titer (log10) | IgG2a Titer (log10) | IgG2b Titer (log10) | Reference |
| Ovalbumin (OVA) | OVA Alone | ~3.5 | ~3.2 | ~2.0 | ~2.2 | [3] |
| OVA + PD (100 µg) | ~5.0 | ~4.8 | ~4.0 | ~4.2 | [3] | |
| Hepatitis B Surface Antigen (HBsAg) | HBsAg Alone | ~3.0 | ~2.8 | ~1.5 | ~1.7 | [5] |
| HBsAg + PD (100 µg) | ~5.2 | ~5.0 | ~4.5 | ~4.7 | [5] | |
| Infectious Bronchitis Virus (IBV) | IBV Alone | ~4.0 (HI Titer) | - | - | - | [8] |
| IBV + PD (1 mg/mL) | ~7.0 (HI Titer) | - | - | - | [8] |
Data are approximated from published graphs and text for comparative purposes. Values in bold indicate a significant increase compared to the antigen-alone group.
Cellular Immune Response
Table 2: Effect of this compound on T-cell Proliferation and Cytokine Production
| Antigen | Adjuvant Group | Splenocyte Proliferation (Stimulation Index) | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-4 (pg/mL) | IL-10 (pg/mL) | Reference |
| Ovalbumin (OVA) | OVA Alone | ~1.5 | ~100 | - | ~50 | ~80 | [3] |
| OVA + PD (100 µg) | ~3.5 | ~450 | ~200 | ~150 | ~250 | [3] | |
| Hepatitis B Surface Antigen (HBsAg) | HBsAg Alone | ~1.2 | ~50 | ~40 | - | ~60 | [5] |
| HBsAg + PD (100 µg) | ~3.0 | ~300 | ~150 | - | ~200 | [5] | |
| Infectious Bronchitis Virus (IBV) | IBV Alone | ~1.8 | ~200 | - | - | - | [8] |
| IBV + PD (1 mg/mL) | ~3.2 | ~500 | - | - | - | [8] |
Data are approximated from published graphs and text for comparative purposes. Values in bold indicate a significant increase compared to the antigen-alone group.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the adjuvant effects of this compound.
Vaccine Formulation and Animal Immunization
1.1. Materials:
-
This compound (Sigma-Aldrich or other reputable supplier)
-
Antigen of interest (e.g., OVA, HBsAg)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Experimental animals (e.g., BALB/c mice, 6-8 weeks old)
-
Syringes and needles (e.g., 27-gauge)
1.2. Vaccine Formulation Preparation:
-
Dissolve this compound in sterile PBS to the desired stock concentration (e.g., 1 mg/mL). Sonication may be required for complete dissolution.
-
Dilute the antigen to the desired concentration in sterile PBS.
-
On the day of immunization, mix the this compound solution with the antigen solution to achieve the final desired concentrations for injection. For example, for a 100 µg dose of this compound and 10 µg of antigen in a 100 µL injection volume, mix appropriate volumes of the stock solutions and adjust the final volume with PBS.
-
Gently vortex the final formulation before injection.
1.3. Animal Immunization:
-
Divide animals into experimental groups (e.g., PBS control, Antigen alone, Antigen + this compound). A group size of 5-10 animals is typically sufficient.
-
Administer the vaccine formulation via the desired route (e.g., subcutaneous or intramuscular injection). The injection volume is typically 100 µL for mice.
-
Boost immunizations can be given at specified intervals (e.g., 2 and 4 weeks after the primary immunization).
-
Monitor animals for any adverse reactions at the injection site and for overall health.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
2.1. Materials:
-
96-well high-binding ELISA plates
-
Antigen of interest
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash buffer (PBS with 0.05% Tween 20; PBS-T)
-
Serum samples from immunized animals
-
HRP-conjugated secondary antibody specific for the immunoglobulin isotype to be detected (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2.2. Protocol:
-
Coat the ELISA plate wells with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plates three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plates three times with wash buffer.
-
Serially dilute the serum samples in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plates five times with wash buffer.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plates five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off (e.g., twice the background).
Splenocyte Proliferation Assay (MTT Assay)
3.1. Materials:
-
Spleens from immunized mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Red blood cell lysis buffer
-
Antigen of interest or mitogens (e.g., Concanavalin A, Lipopolysaccharide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator
-
Microplate reader
3.2. Protocol:
-
Aseptically remove spleens from euthanized mice and prepare a single-cell suspension.
-
Lyse red blood cells using lysis buffer and wash the splenocytes with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium and adjust the cell concentration to 2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing the antigen (e.g., 10 µg/mL) or mitogens to the appropriate wells. Include wells with medium alone as a negative control.
-
Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm. The stimulation index (SI) is calculated as the ratio of the absorbance of stimulated cells to the absorbance of unstimulated cells.
Cytokine Quantification by ELISA
4.1. Materials:
-
Cytokine-specific ELISA kits (e.g., for IFN-γ, IL-2, IL-4, IL-10) or paired capture and detection antibodies.
-
Supernatants from splenocyte cultures (from the proliferation assay).
-
Recombinant cytokine standards.
-
Other reagents and equipment as listed for the antibody ELISA protocol.
4.2. Protocol:
-
Follow the manufacturer's instructions for the specific cytokine ELISA kit.
-
In general, the protocol is similar to the antibody ELISA, with the plate being coated with a capture antibody specific for the cytokine of interest.
-
A standard curve is generated using serial dilutions of the recombinant cytokine.
-
The culture supernatants are added to the wells, and the captured cytokine is detected using a biotinylated detection antibody and a streptavidin-HRP conjugate.
-
The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Cytotoxic T-Lymphocyte (CTL) Assay (LDH Release Assay)
5.1. Materials:
-
Effector cells (splenocytes from immunized mice).
-
Target cells (e.g., antigen-pulsed syngeneic cells).
-
Lactate dehydrogenase (LDH) cytotoxicity detection kit.
-
96-well round-bottom cell culture plates.
-
Centrifuge.
-
Microplate reader.
5.2. Protocol:
-
Prepare effector cells (splenocytes) from immunized mice.
-
Prepare target cells by pulsing them with the specific antigen or peptide.
-
Co-culture effector and target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Include control wells for spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
-
Incubate the plate for 4-6 hours.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Perform the LDH assay on the supernatants according to the kit manufacturer's instructions.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Safety and Toxicity Considerations
A single oral dose toxicity study in mice showed no treatment-related mortalities or significant clinical signs at doses up to 2000 mg/kg, suggesting a wide safety margin for this compound.[9][10] However, as with any adjuvant, it is crucial to perform thorough safety and toxicity studies for any new vaccine formulation containing this compound. This should include evaluation of local reactogenicity at the injection site and systemic toxicity.
Conclusion
This compound is a potent vaccine adjuvant that enhances both humoral and cellular immunity through the activation of the TLR4 and NLRP3 inflammasome signaling pathways. Its ability to induce a balanced Th1/Th2 response makes it a versatile candidate for a variety of vaccine applications. The protocols provided in this document offer a framework for the evaluation of this compound's adjuvant effects in preclinical studies. Further optimization of dose and formulation will be necessary for specific vaccine candidates.
References
- 1. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. ELISA Protocol | Rockland [rockland.com]
- 4. Rational Design and In Vivo Characterization of Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cas.zju.edu.cn [cas.zju.edu.cn]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Adjuvant Effects of this compound on Immune Responses to Infectious Bronchitis Vaccine in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single Oral Dose Toxicity Test of this compound, a Saponin from Platycodin Radix in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Application Notes and Protocols for the Synthesis of Platycodin D Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of Platycodin D derivatives, focusing on strategies to enhance their therapeutic potential. The information compiled from recent scientific literature is intended to guide researchers in the development of novel this compound-based drug candidates.
Introduction
This compound (PD) is a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including potent anti-cancer and anti-inflammatory effects. PD exerts its therapeutic effects through multiple mechanisms, such as inducing apoptosis and cell cycle arrest in cancer cells, and inhibiting key inflammatory pathways.[1][2][3][4][5] However, the therapeutic application of this compound can be limited by factors such as bioavailability. To address these limitations and to improve its therapeutic efficacy, researchers are actively exploring the synthesis of this compound derivatives.
The primary strategy for enhancing the bioactivity of this compound involves chemical modification of its structure. One notable example is the modification of the carboxyl group at the C-28 position. This has been shown to significantly influence the anti-inflammatory properties of the molecule.
Enhanced Anti-Inflammatory Activity of a this compound Derivative
A study investigating the anti-inflammatory effects of this compound derivatives found that the prosapogenin (B1211922) D methyl ester (PrsDMe) of this compound exhibited superior anti-inflammatory activity compared to its precursor, prosapogenin D (PrsD). PrsDMe demonstrated a concentration-dependent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in macrophages. In contrast, PrsD did not inhibit NO production under the same conditions.[6] This suggests that the esterification of the carboxyl group at C-28 is a key modification for enhancing anti-inflammatory potency.
Quantitative Bioactivity Data
The following table summarizes the comparative anti-inflammatory activity of this compound and its derivatives.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide Production | RAW 264.7 | ~15 µM | [6] |
| Platycodin D3 | Nitric Oxide Production | RAW 264.7 | ~55 µM | [6] |
| Prosapogenin D methyl ester (PrsDMe) | Nitric Oxide Production | RAW 264.7 | Concentration-dependent inhibition | [6] |
| Prosapogenin D (PrsD) | Nitric Oxide Production | RAW 264.7 | No inhibition | [6] |
Anticancer Activity of this compound
This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit telomerase activity.[2][7][8] The following table presents a summary of the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a baseline for comparison with newly synthesized derivatives.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 | [2] |
| SGC-7901 | Gastric Cancer | 18.6 ± 3.9 | Not Specified | [2] |
| Caco-2 | Colorectal Adenocarcinoma | 24.6 | Not Specified | [6] |
| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activity.
Synthesis of Prosapogenin D methyl ester (PrsDMe) from this compound
This protocol describes a general method for the preparation of PrsDMe, based on the findings that esterification of the C-28 carboxyl group enhances anti-inflammatory activity.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Acid-catalyzed Esterification:
-
Dissolve this compound in anhydrous methanol.
-
Add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Prosapogenin D methyl ester.
-
-
Characterization:
-
Confirm the structure of the synthesized PrsDMe using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
-
Evaluation of Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This protocol details the procedure for measuring the inhibitory effect of this compound derivatives on NO production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS)
-
This compound and its derivatives
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).
-
-
Nitrite Measurement:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Determine the percentage inhibition of NO production for each compound concentration and calculate the IC50 value.
-
Evaluation of Anticancer Activity: MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2, etc.)
-
Appropriate cell culture medium and supplements
-
This compound and its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours. Include a vehicle control.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value for each compound.
-
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its derivatives are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Anti-inflammatory Signaling Pathway of Prosapogenin D methyl ester (PrsDMe)
PrsDMe exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes like iNOS and COX-2.[6]
Caption: PrsDMe inhibits the NF-κB signaling pathway.
General Workflow for Synthesis and Evaluation of this compound Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for this compound derivative development.
Logical Relationship for Enhanced Bioactivity
The structural modifications of this compound, particularly at the C-28 carboxyl group, can lead to enhanced biological activity. This relationship is a key consideration in the design of new derivatives.
References
- 1. Unveiling the anticancer potential of this compound – ScienceOpen [scienceopen.com]
- 2. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 5. excli.de [excli.de]
- 6. Anti-inflammatory activity of prosapogenin methyl ester of this compound via nuclear factor-kappaB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Platycodin D as a Solubilizer for Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D (PD), a major triterpenoid (B12794562) saponin (B1150181) from the root of Platycodon grandiflorum, has demonstrated significant potential as a natural surfactant and solubilizing agent for poorly water-soluble drugs.[1][2][3] Its amphiphilic nature, arising from a hydrophobic triterpenoid backbone and hydrophilic sugar moieties, allows it to form micelles in aqueous solutions, thereby encapsulating and increasing the solubility of hydrophobic compounds.[4][5] These properties make this compound a promising excipient in pharmaceutical formulations to enhance the bioavailability of drugs with limited aqueous solubility, which includes a significant portion of new chemical entities. This document provides detailed application notes and experimental protocols for utilizing this compound as a solubilizer.
Principle of Solubilization
This compound, as a saponin, self-assembles into micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic core of these micelles can entrap poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium. This micellar solubilization can lead to improved dissolution rates and consequently, enhanced oral bioavailability of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[6][7] The efficiency of solubilization can be influenced by factors such as the concentration of this compound, temperature, and the method of preparation.[4]
Quantitative Data on Solubilization Enhancement
The solubilizing capacity of this compound has been demonstrated with model hydrophobic compounds. The following table summarizes the solubilization enhancement of menthol (B31143) by this compound at different concentrations and temperatures.
| This compound Concentration (mg/mL) | Temperature (°C) | Solubility of Menthol (mg/mL) | Fold Increase in Solubility |
| 0 (Control) | 25 | 0.53 | 1.0 |
| 1 | 25 | 1.25 | 2.4 |
| 5 | 25 | 4.88 | 9.2 |
| 10 | 25 | 8.75 | 16.5 |
| 20 | 25 | 15.63 | 29.5 |
| 10 | 15 | 7.50 | 14.2 |
| 10 | 35 | 9.88 | 18.6 |
Data derived from studies on the solubilization of menthol by this compound.[4]
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) of this compound
Materials:
-
This compound
-
Acetone (B3395972) (spectroscopic grade)
-
Deionized water
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene: Dissolve pyrene in acetone to a concentration of 1x10⁻² M.
-
Prepare this compound solutions: Prepare a series of aqueous solutions of this compound with varying concentrations (e.g., from 10⁻⁶ to 10⁻² M).
-
Prepare samples for fluorescence measurement: To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. The final concentration of acetone should be less than 1% to avoid affecting micellization.
-
Equilibration: Allow the solutions to equilibrate for at least 24 hours in the dark to ensure the partitioning of pyrene into the micelles.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a fluorometer with an excitation wavelength of 335 nm. Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).
-
Data Analysis: Plot the ratio of the fluorescence intensities (I₁/I₃) against the logarithm of the this compound concentration. The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed. This change indicates the transfer of pyrene from a polar aqueous environment to the nonpolar hydrophobic core of the micelles.[7][8]
Expected Outcome: A sigmoidal curve is expected. The midpoint of the steep decline in the I₁/I₃ ratio corresponds to the CMC of this compound.
Workflow for CMC Determination of this compound.
Protocol 2: Solubility Enhancement of a Poorly Soluble Drug using this compound
This protocol describes a general method to evaluate the solubilizing effect of this compound on a poorly soluble drug.
Materials:
-
Poorly soluble drug (e.g., a BCS Class II drug)
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Prepare this compound solutions: Prepare a series of this compound solutions in PBS at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).
-
Add excess drug: Add an excess amount of the poorly soluble drug to each this compound solution and to a control solution (PBS without this compound).
-
Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of undissolved drug: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Quantification of dissolved drug: Carefully collect the supernatant and analyze the concentration of the dissolved drug using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: Plot the solubility of the drug as a function of this compound concentration.
Expected Outcome: An increase in the measured solubility of the drug with increasing concentrations of this compound, demonstrating its solubilizing effect.
Workflow for Solubility Enhancement Assay.
Protocol 3: Preparation of Drug-Loaded Nanoparticles using this compound as a Stabilizer
This protocol outlines a nanoprecipitation method for preparing polymeric nanoparticles encapsulating a poorly soluble drug, with this compound acting as a surface-active agent to stabilize the nanoparticles.
Materials:
-
Poorly soluble drug
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Acetone (or other suitable organic solvent)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator or magnetic stirrer for solvent evaporation
Procedure:
-
Organic Phase Preparation: Dissolve the poorly soluble drug and PLGA in acetone.
-
Aqueous Phase Preparation: Dissolve this compound in deionized water.
-
Nanoprecipitation: While stirring the aqueous this compound solution vigorously, add the organic phase dropwise. The rapid diffusion of acetone into the water will cause the co-precipitation of the drug and PLGA, forming nanoparticles stabilized by this compound on the surface.
-
Solvent Evaporation: Continue stirring the suspension for several hours to allow the acetone to evaporate. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Characterization: The resulting nanoparticle suspension can be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Drug loading and encapsulation efficiency can be determined by separating the nanoparticles from the aqueous phase by centrifugation and quantifying the amount of free drug in the supernatant.
Expected Outcome: A stable nanosuspension of the poorly soluble drug, with improved dispersibility in aqueous media.
Workflow for Nanoparticle Preparation.
Signaling Pathways
While this compound is primarily investigated as a solubilizer due to its physicochemical properties, it is also known to interact with various cellular signaling pathways, which could be a relevant consideration for its use as an excipient. For instance, studies on its pharmacological effects have shown that this compound can modulate pathways such as PI3K/Akt/mTOR and MAPK, which are involved in cell proliferation and apoptosis.[6] These interactions are more pertinent to its therapeutic applications but should be noted by formulators. The solubilization mechanism itself is a physical process of micelle formation and does not directly involve signaling pathways.
Logical Relationship of this compound's Dual Roles.
Conclusion
This compound presents a compelling case as a natural, plant-derived solubilizer for enhancing the formulation of poorly soluble drugs. Its ability to form micelles and increase the aqueous solubility of hydrophobic compounds has been experimentally verified. The provided protocols offer a starting point for researchers to determine its CMC, evaluate its solubilizing capacity for specific drugs of interest, and formulate drug-loaded nanoparticles. Further research into its application with a wider range of BCS Class II and IV drugs will be crucial for its broader adoption in the pharmaceutical industry.
References
- 1. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Platycodin D Solubility for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Platycodin D in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions like cell culture media?
A1: this compound, a triterpenoid (B12794562) saponin, possesses a chemical structure that results in poor water solubility. This inherent hydrophobicity makes it challenging to achieve desired concentrations directly in aqueous buffers or cell culture media, often leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound exhibits good solubility in DMSO, allowing for the preparation of a concentrated stock that can be diluted to the final working concentration in cell culture media.
Q3: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps to prevent this:
-
Slow, Dropwise Addition: Add the this compound DMSO stock solution to your cell culture medium slowly, drop by drop, while gently swirling or vortexing the medium. This facilitates rapid dispersion and prevents the formation of localized high concentrations that can cause the compound to crash out of solution.
-
Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. This can help improve the solubility of the compound.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your concentrated stock solution in the cell culture medium to reach the final desired concentration.
-
Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%. Maintaining a slightly higher, yet non-toxic, final DMSO concentration can help keep the this compound in solution. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q4: My this compound solution appears cloudy. What should I do?
A4: A cloudy solution indicates that the compound has not fully dissolved or has precipitated. You can try the following:
-
Sonication: Use an ultrasonic water bath to aid in the dissolution of this compound in DMSO when preparing your stock solution.
-
Gentle Heating: Gently warm the solution to 37°C. Avoid high temperatures as this could degrade the compound.
-
Filtration: If you suspect particulate matter, you can filter the solution through a 0.22 µm syringe filter. However, be aware that this may remove undissolved compound, thereby reducing the effective concentration.
Q5: Are there alternatives to DMSO for improving this compound solubility in aqueous solutions?
A5: Yes, several methods can enhance the aqueous solubility of this compound for cell culture experiments:
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to form an inclusion complex with this compound, effectively encapsulating the hydrophobic molecule and increasing its solubility in water.
-
Pluronic® F-68: This non-ionic surfactant can form micelles that encapsulate this compound, improving its dispersion and preventing precipitation in cell culture media.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents.
| Solvent | Approximate Concentration | Reference |
| Dimethyl formamide (B127407) (DMF) | 25 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [1] |
| Ethanol | 3 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 20 mg/mL stock, add 50 µL of DMSO for every 1 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method utilizes HP-β-CD to form an inclusion complex with this compound, thereby enhancing its solubility in aqueous solutions.
Materials:
-
This compound (solid powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 20% (w/v). A good starting point is a 10% solution.
-
Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Allow the mixture to stir vigorously at room temperature overnight.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The resulting clear solution contains the this compound-cyclodextrin inclusion complex. The exact concentration of dissolved this compound should be determined analytically (e.g., via HPLC).
Protocol 3: Using Pluronic® F-68 for Enhanced Dispersion in Media
This protocol employs a non-ionic surfactant to improve the dispersion of this compound in cell culture media and prevent precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pluronic® F-68
-
Cell culture medium
Procedure:
-
Prepare a stock solution of Pluronic® F-68 in cell culture medium (e.g., 1% w/v).
-
To prepare the final working concentration of this compound, first add the required volume of the Pluronic® F-68 stock solution to your main volume of cell culture medium. A final concentration of 0.05% to 0.1% Pluronic® F-68 is a good starting point.
-
While gently stirring the medium containing Pluronic® F-68, add the this compound DMSO stock solution dropwise. This method helps to form micelles around the this compound molecules, preventing them from precipitating.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing and troubleshooting this compound solutions.
This compound-Mediated Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
This compound-Mediated Activation of the JNK/MAPK Signaling Pathway
Caption: this compound activates the JNK/MAPK signaling pathway.
References
preventing Platycodin D precipitation in cell culture media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address and prevent the precipitation of Platycodin D in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound, a triterpenoid (B12794562) saponin (B1150181), is hydrophobic and has very low solubility in aqueous solutions like cell culture media.[1] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution (usually dissolved in an organic solvent like DMSO) is diluted into the aqueous medium.[2][3] The rapid change in solvent composition causes the compound to exceed its solubility limit and fall out of solution.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[4][5] It allows for the dissolution of this compound at high concentrations, which is essential for minimizing the final solvent concentration in the culture medium.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%.[2] The tolerance to DMSO can vary between cell lines, so it is always recommended to run a vehicle control (medium with the same final concentration of DMSO but without this compound) to assess any potential effects on cell viability and function.
Q4: My this compound solution looks fine at first but becomes cloudy after incubation. Why?
A4: Delayed precipitation can occur due to several factors. Temperature fluctuations, such as removing the culture plates from the incubator repeatedly, can decrease the compound's solubility.[6][7] Additionally, interactions with media components, evaporation of the medium leading to increased compound concentration, or changes in pH due to cellular metabolism can all contribute to the compound precipitating over time.[2][6]
Troubleshooting Guide: Preventing this compound Precipitation
If you are encountering precipitation, follow this step-by-step troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility & Effective Concentrations
For successful experiments, it is crucial to work within the solubility limits of this compound and use concentrations reported to be effective.
Table 1: this compound Solubility Data
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | ~50 mg/mL (40.81 mM) | May require ultrasonication for full dissolution.[4] |
| DMSO | ~20 mg/mL | Source: Cayman Chemical.[5] |
| Dimethylformamide (DMF) | ~25 mg/mL | Source: Cayman Chemical.[5] |
| Ethanol | ~3 mg/mL | Significantly lower solubility than DMSO.[5] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Demonstrates reduced solubility in aqueous buffer.[5] |
Table 2: Reported Effective In Vitro Concentrations of this compound
| Cell Line / System | Effect | Effective Concentration / IC₅₀ |
|---|---|---|
| ACE2+ cells | Inhibition of SARS-CoV-2 entry | IC₅₀: 0.69 µM[8] |
| HUVECs | Inhibition of tube formation | > 0.3 µM[8] |
| HUVECs | Inhibition of motility | > 10 µM[8] |
| PC-12 cells | Anti-cancer effects | IC₅₀: 13.5 ± 1.2 µM[8] |
| Caco-2 cells | Anti-cancer effects | IC₅₀: 24.6 µM[8] |
| BEL-7402 cells | Reduced cell proliferation | IC₅₀: 37.70 ± 3.99 µM[8] |
| 3T3-L1 adipocytes | Suppression of lipid accumulation | 2 µM[4] |
| Human Adipocytes (hAMSCs) | Suppression of lipid accumulation | 10 µM[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the recommended procedure for dissolving this compound and preparing a final working solution for treating cells.
Caption: Workflow for this compound solution preparation.
Detailed Steps:
-
Prepare High-Concentration Stock Solution:
-
Weigh the required amount of this compound powder in a sterile, conical microfuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a high concentration (e.g., 20-50 mM).[4]
-
Ensure the powder is fully dissolved by vortexing vigorously. If needed, briefly sonicate the tube in a water bath.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Final Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.[2][7]
-
Determine the volume of stock solution needed for your final concentration, ensuring the final DMSO concentration remains ≤ 0.1%. For example, to make a 20 µM solution from a 20 mM stock, you would perform a 1:1000 dilution.
-
In a sterile tube, add the required volume of pre-warmed medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop by drop. This gradual introduction is critical to prevent precipitation.[2]
-
Visually inspect the final solution against a light source to ensure it is clear and free of any precipitate before adding it to your cells.
-
Signaling Pathway Visualization
This compound exerts many of its anti-cancer effects by modulating key cellular signaling pathways.[8][9] One such pathway is the PI3K/Akt/mTOR cascade, which is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway.[8]
Caption: this compound inhibits the pro-survival PI3K/Akt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Platycodin D in Cell Viability Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Platycodin D. This resource provides essential guidance on addressing the interference of this compound in common cell viability assays, specifically MTT and XTT assays. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My MTT/XTT assay results show an unexpected increase in cell viability at higher concentrations of this compound. What could be the cause?
A1: This paradoxical increase in signal is a strong indicator of assay interference. This compound, a triterpenoid (B12794562) saponin, possesses antioxidant properties that can lead to the direct chemical reduction of the tetrazolium salts (MTT, XTT) to their colored formazan (B1609692) products.[1] This reaction occurs independently of cellular metabolic activity, leading to a false positive signal that can mask the compound's actual cytotoxic effects.
Q2: How can I definitively confirm that this compound is interfering with my MTT or XTT assay?
A2: To confirm direct interference, a simple cell-free control experiment is highly recommended. This involves incubating this compound at your experimental concentrations with the assay reagent in cell culture medium, but without any cells. If a color change is observed, it confirms that this compound is directly reducing the tetrazolium salt.
Q3: What are the primary mechanisms of this compound-induced cytotoxicity that I should be aware of when selecting a viability assay?
A3: this compound exerts its anti-cancer effects through multiple mechanisms. It is known to induce apoptosis by disrupting mitochondrial integrity and activating caspase cascades.[2] Furthermore, it can suppress pro-survival signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[3][4][5] Understanding these mechanisms is crucial, as they can influence the choice of a suitable cell viability assay.
Q4: Are there alternative cell viability assays that are not affected by this compound's reducing properties?
A4: Yes, several alternative assays are based on different cellular parameters and are less likely to be affected by the antioxidant nature of this compound. These include:
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells.[6]
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing an estimation of cell number.[7]
-
ATP-Based Luminescence Assays: Quantify the level of intracellular ATP, which is an indicator of metabolically active, viable cells.[8][9]
-
Resazurin (AlamarBlue) Assay: While also a redox-based assay, it can sometimes be a suitable alternative, though validation with cell-free controls is still recommended.
Q5: When should I consider switching from an MTT or XTT assay to an alternative method?
A5: It is advisable to switch to an alternative assay if you observe significant interference in your cell-free control experiments. If the absorbance values from the this compound-only wells are a substantial fraction of your treated-cell wells, your data will be skewed. In such cases, assays measuring different parameters like membrane integrity (LDH) or total cell number (Crystal Violet) will provide more reliable results.
Troubleshooting Guides
Issue 1: High Background in MTT/XTT Assay from this compound
-
Symptom: High absorbance readings in cell-free wells containing only media, this compound, and the assay reagent.
-
Cause: Direct reduction of the tetrazolium salt by this compound.
-
Solution:
-
Quantify Interference: Run a full concentration range of this compound in cell-free wells alongside your cellular experiment.
-
Data Correction: Subtract the average absorbance of the cell-free wells from the absorbance of the corresponding wells with cells for each concentration of this compound.
-
Consider Alternatives: If the interference is significant and concentration-dependent, making data correction unreliable, switch to a non-tetrazolium-based assay.
-
Issue 2: Inconsistent IC50 Values with this compound
-
Symptom: High variability in the calculated IC50 value for this compound across repeat experiments using MTT or XTT assays.
-
Cause: This can be due to a combination of direct assay interference and the compound's biological effects on mitochondrial function, which is what these assays measure.
-
Solution:
-
Assay Validation: Validate your MTT/XTT assay results with an alternative method, such as the LDH or Crystal Violet assay, to confirm the cytotoxic effects.
-
Optimize Incubation Times: Ensure that the incubation time with the MTT/XTT reagent is consistent and as short as possible to minimize the non-enzymatic reduction by this compound.[10]
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density, as this can influence metabolic activity and assay results.
-
Data Presentation
While specific quantitative data for this compound interference is highly dependent on the assay conditions (e.g., media components, incubation time), the following table illustrates the expected outcome from a cell-free control experiment. Researchers should generate this data under their specific experimental conditions.
Table 1: Example Data from a Cell-Free MTT Assay to Quantify this compound Interference
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) |
| 0 (Vehicle Control) | 0.05 ± 0.01 |
| 10 | 0.10 ± 0.02 |
| 25 | 0.25 ± 0.03 |
| 50 | 0.50 ± 0.04 |
| 100 | 0.85 ± 0.05 |
Note: The above data is illustrative. Actual values must be determined experimentally.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Cell-Free Control: In a separate set of wells, add the same concentrations of this compound to cell culture medium without cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Subtract the background absorbance from the cell-free control wells from the corresponding wells with cells. Calculate cell viability as a percentage of the vehicle-treated control.
XTT Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT solution and the electron coupling reagent according to the manufacturer's instructions.[10]
-
Reagent Addition: Add 50 µL of the XTT working solution to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.[10]
-
Data Analysis: Correct for background absorbance from cell-free controls and calculate cell viability relative to the vehicle control.
Alternative Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.[13]
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[14]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background from the vehicle control.
Alternative Protocol: Crystal Violet Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Fixation: Gently wash the cells with PBS and then fix them with 100% methanol (B129727) for 10 minutes.[7]
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well, ensuring the cell monolayer is covered. Incubate for 20 minutes at room temperature.[16]
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.[16]
-
Solubilization: Add 200 µL of methanol or 10% acetic acid to each well to solubilize the bound dye.[16]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm.[17][18]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Alternative Protocol: ATP-Based Cell Viability Assay
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat as described in the MTT protocol.
-
Reagent Equilibration: Allow the plate and the ATP assay reagent to equilibrate to room temperature.
-
Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[19]
-
Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: this compound's impact on key signaling pathways.
Caption: Logical relationship of assay interference.
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tpp.ch [tpp.ch]
- 8. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. Crystal violet staining protocol | Abcam [abcam.com]
- 19. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Optimizing Platycodin D Dosage for In Vivo Anti-Tumor Efficacy
Welcome to the technical support center for researchers utilizing Platycodin D in in vivo anti-tumor studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you optimize your experimental design and achieve reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting dose for this compound in a mouse xenograft model?
A good starting point for this compound depends on the tumor type and administration route. For intraperitoneal (i.p.) administration, doses have ranged from 2.5 mg/kg to 8 mg/kg.[1][2] For oral administration, higher doses of 50-200 mg/kg have been used.[3][4] It is crucial to conduct a pilot study to determine the optimal dose for your specific cancer cell line and animal model.
Q2: My in vivo results with this compound are not showing significant anti-tumor activity. What could be the issue?
Several factors could contribute to a lack of efficacy:
-
Sub-optimal Dosage: The dose might be too low for your specific tumor model. Review the literature for effective doses in similar models and consider a dose-escalation study. For instance, in a PC3 prostate cancer model, 1 mg/kg of this compound did not produce significant tumor reduction, whereas 2.5 mg/kg resulted in a 56% inhibition.[1]
-
Administration Route: The bioavailability of this compound can be low, especially with oral administration.[5][6] Intraperitoneal injection may offer better systemic exposure. The choice of vehicle can also impact solubility and absorption.
-
Tumor Model Resistance: The specific cancer cell line you are using may be less sensitive to this compound's mechanisms of action.
-
Treatment Schedule: The frequency and duration of treatment may be insufficient. Many studies involve daily administration for several weeks.[2][3][4]
Q3: Are there any known toxicities associated with this compound in vivo?
This compound is generally considered to have low toxicity to normal cells.[1] Studies have shown that oral administration of up to 2000 mg/kg in a single dose did not lead to mortality or abnormal clinical signs in mice.[7] Similarly, daily oral administration of up to 200 mg/kg for 35 days in tumor-bearing mice did not show significant side effects on body weight.[3][4][8] However, it is always recommended to monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.[9]
Q4: What is the best way to prepare this compound for in vivo administration?
This compound is soluble in distilled water.[7] For oral administration, it can be dissolved in distilled water. For intraperitoneal injections, it has been dissolved in a vehicle of 10% (v/v) DMSO in corn oil.[2] It is essential to ensure complete dissolution and sterile filter the solution before injection.
Q5: What are the known mechanisms of action for this compound's anti-tumor effects?
This compound exerts its anti-tumor effects through multiple mechanisms, including:
-
Induction of Apoptosis: It can increase the expression of pro-apoptotic proteins like Bax and cleaved PARP, while decreasing anti-apoptotic proteins like Bcl-2.[1][8] This is often mediated through the activation of caspases.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G2/M phase.[1]
-
Inhibition of Angiogenesis: It has been shown to decrease tumor microvessel density and inhibit the production of vascular endothelial growth factor (VEGF).[1][8]
-
Induction of Autophagy: this compound can trigger autophagy in cancer cells.[1]
-
Modulation of Signaling Pathways: It affects various signaling pathways, including the PI3K/Akt/mTOR, MAPK, and JNK pathways.[1][5]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on this compound.
Table 1: Efficacy of this compound in Different Tumor Models
| Cancer Type | Animal Model | Cell Line | Dosage & Route | Treatment Duration | Key Outcomes |
| Prostate Cancer | Xenograft (mice) | PC3 | 2.5 mg/kg, i.p. | Not specified | 56% tumor growth inhibition.[1] |
| Lung Cancer (NSCLC) | Xenograft (athymic nude mice) | H520 | 50, 100, 200 mg/kg, oral | 35 days | Dose-dependent decrease in tumor volume and weight.[3][4] |
| Lung Cancer (NSCLC) | Xenograft (NOD/scid nude mice) | H1299 | 8 mg/kg | 14 days | ~50% reduction in average tumor volume and weight.[2] |
| Colon Cancer | Xenograft (mice) | HCT-15 | 6 mg/kg/day | 14 days | Inhibition of tumor growth and decreased microvessel density.[1] |
| Hepatocellular Carcinoma | Tumor-bearing mice | H22 | Not specified | Not specified | Significant suppression of tumor growth.[8] |
| Bladder Cancer | Not specified | 5637 | Not specified | Not specified | Decrease in tumor weight.[10] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Study in a Xenograft Mouse Model (NSCLC) [2]
-
Animal Model: 4- to 5-week old NOD/scid nude mice.
-
Cell Implantation: Subcutaneously inject 1 x 10^7 H1299 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment Groups:
-
Vehicle control: 10% (v/v) DMSO in corn oil.
-
This compound: 8 mg/kg dissolved in the vehicle.
-
-
Administration: Administer the treatment daily for 14 days.
-
Monitoring: Measure tumor volume every other day using calipers. Monitor animal body weight and general health.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Immunohistochemistry: Fix tumor tissues in 4% paraformaldehyde, embed in paraffin, and section. Perform immunohistochemical staining for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Protocol 2: In Vivo Anti-Tumor Study with Oral Administration (NSCLC) [3][4]
-
Animal Model: H520 tumor cell-bearing athymic nude mice.
-
Cell Implantation: Implant H520 tumor cells.
-
Tumor Growth: Allow 15 days for tumor establishment.
-
Treatment Groups:
-
Tumor-bearing control.
-
This compound: 50, 100, and 200 mg/kg.
-
Positive control: Gemcitabine (160 mg/kg, i.p., at 7-day intervals).
-
-
Administration: Administer this compound orally once a day for 35 days.
-
Monitoring: Monitor tumor volume and animal health throughout the study.
-
Endpoint Analysis: At the end of the study, measure final tumor volume and weight. Analyze tumor masses for apoptotic cells (caspase-3, PARP) and other relevant markers (iNOS, TNF-α, COX-2) via immunohistochemistry.
Visualizations
Caption: General experimental workflow for in vivo anti-tumor efficacy studies.
Caption: Key anti-tumor mechanisms of action for this compound.
References
- 1. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 3. In Vivo and In Vitro Antitumor Effects of this compound, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro antitumor effects of this compound, a saponin purified from platycodi radix on the h520 lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite identification and pharmacokinetic study of platycodi radix (Jiegeng) in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04814A [pubs.rsc.org]
- 7. Single Oral Dose Toxicity Test of this compound, a Saponin from Platycodin Radix in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts anti-tumor efficacy in H22 tumor-bearing mice via improving immune function and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fb.cuni.cz [fb.cuni.cz]
Technical Support Center: Overcoming Low Oral Bioavailability of Platycodin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of Platycodin D's low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability low?
This compound is a prominent triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum.[1][2] Despite its wide range of pharmacological activities, its therapeutic potential is limited by low oral bioavailability.[3][4] The primary reasons for this are:
-
Poor Membrane Permeability: Due to its relatively large molecular weight and hydrophilic sugar moieties, this compound exhibits poor passive diffusion across the intestinal epithelium.[3][5]
-
Gastrointestinal Degradation and Metabolism: this compound is susceptible to hydrolysis and metabolism by gut microbiota.[1][5][6]
-
Efflux Pump Activity: Evidence suggests the involvement of efflux pumps, such as Multidrug Resistance-Associated Proteins (Mrps), in the upper ileum, which actively transport this compound back into the intestinal lumen.[7]
Q2: What are the common strategies to improve the oral bioavailability of this compound?
Several formulation and administration strategies are being explored to enhance the oral bioavailability of this compound. These include:
-
Nanoformulations: Encapsulating this compound in systems like nanoparticles or self-emulsifying drug delivery systems (SEDDS) can protect it from degradation and improve absorption.[3][5]
-
Co-administration with Bioenhancers: Certain compounds can be co-administered with this compound to inhibit efflux pumps or metabolic enzymes, thereby increasing its systemic absorption.[5] The co-prescription of Glycyrrhiza uralensis Fisch. has been suggested to improve the bioavailability of this compound.[4][8]
-
Biotransformation: Converting this compound into its more absorbable deglycosylated metabolites through enzymatic or microbial fermentation before administration is a promising approach.[5]
Q3: What pharmacokinetic parameters have been reported for this compound in preclinical studies?
Pharmacokinetic studies in rats have consistently shown low oral bioavailability for this compound. The reported values can vary based on the dosage, formulation (pure compound vs. extract), and analytical methods used.
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of this compound in animal studies.
-
Possible Cause: Poor aqueous solubility, rapid metabolism in the gut, or inefficient absorption across the intestinal wall.[5]
-
Troubleshooting Steps:
-
Formulation Optimization: Develop a formulation to enhance solubility and protect this compound from degradation. Nanoformulations like polymeric nanoparticles or SEDDS are recommended.[5][9]
-
Metabolite Analysis: Quantify the major metabolites of this compound in plasma, as they may be the primary absorbed and active compounds.[5][10]
-
Permeability Assessment: Conduct a Caco-2 permeability assay to understand its transport mechanism and the potential role of efflux pumps.[1][11]
-
Problem 2: Difficulty in preparing stable this compound-loaded nanoparticles.
-
Possible Cause: Aggregation of nanoparticles, low encapsulation efficiency, or incompatibility between this compound and the chosen polymer.[5]
-
Troubleshooting Steps:
-
Incorporate Stabilizers: Use appropriate stabilizers, such as polyvinyl alcohol (PVA), in your formulation to prevent aggregation.[5]
-
Optimize Formulation Parameters: Systematically optimize the drug-to-polymer ratio and key preparation parameters like sonication time or homogenization speed.[5]
-
Polymer Screening: Screen various biocompatible polymers (e.g., PLGA) to find one with better compatibility and encapsulation efficiency for this compound.[5][12]
-
Problem 3: Inconsistent results in Caco-2 permeability assays.
-
Possible Cause: Compromised integrity of the Caco-2 cell monolayer, interference from active efflux transporters, or low analytical sensitivity for quantification.[5]
-
Troubleshooting Steps:
-
Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity.[11]
-
Investigate Efflux Pump Involvement: Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein, MK571 for MRPs) to assess the role of active transport.[7]
-
Enhance Analytical Sensitivity: Utilize a highly sensitive analytical method like LC-MS/MS for the accurate quantification of this compound.[13][14]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration
| Formulation/Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| This compound (500 mg/kg) | - | - | - | 0.29 | [13] |
| This compound in PRE (20 mg/kg PD equivalent) | 13.0 ± 2.6 | 4.67 ± 1.15 | 80.0 ± 11.8 | - | [11] |
| Single this compound (20 mg/kg) | 5.3 ± 0.9 | 0.29 ± 0.08 | 7.4 ± 1.3 | - | [11] |
| This compound (oral) | - | - | - | 1.89 | [7] |
PRE: Platycodi radix extract. Note that direct comparison between studies may be challenging due to differing experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a general method for preparing this compound-loaded nanoparticles using the nanoprecipitation technique.[5]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare a solution of PVA in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring for several hours in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.[5]
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize for long-term storage.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation.[3]
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) with free access to water.
-
Grouping: Divide the rats into groups (e.g., control group receiving this compound suspension, and test group receiving the new formulation).
-
Administration: Administer the this compound formulations orally via gavage. For intravenous administration (to determine absolute bioavailability), administer a known concentration of this compound via the jugular vein.[13]
-
Blood Sampling: Collect blood samples from the carotid artery or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[13]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.[15]
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[13][14]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
Protocol 3: Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal absorption of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution
-
Lucifer yellow (as a marker for monolayer integrity)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell® inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Test: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).[11]
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound solution to the apical (AP) side and fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the BL side and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical):
-
Add the this compound solution to the BL side and fresh HBSS to the AP side to assess efflux.
-
-
Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.
Visualizations
Caption: Logical relationship between the problem, causes, and solutions.
Caption: Experimental workflow for developing and evaluating new this compound formulations.
Caption: Signaling pathways modulated by this compound.
References
- 1. phcog.com [phcog.com]
- 2. Distribution, Biotransformation, Pharmacological Effects, Metabolic Mechanism and Safety Evaluation of this compound: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolite identification and pharmacokinetic study of platycodi radix (Jiegeng) in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04814A [pubs.rsc.org]
- 11. Pharmacokinetics, intestinal absorption and microbial metabolism of single this compound in comparison to Platycodi radix extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress in Materials | Advances in Nanocarriers for Drug Delivery in Dental Therapies [lidsen.com]
- 13. Determination of this compound and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Platycodin D-Induced Hemolysis in In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Platycodin D (PD)-induced hemolysis in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hemolysis?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorus.[1][2][3] Like other saponins (B1172615), its amphiphilic nature allows it to interact with the cholesterol in erythrocyte (red blood cell) membranes, leading to pore formation, disruption of membrane integrity, and ultimately, cell lysis (hemolysis).[4] This hemolytic activity is a significant consideration for its therapeutic development.
Q2: How can this compound-induced hemolysis interfere with my in vitro assays?
Hemolysis can significantly impact the accuracy of various in vitro assays. The release of hemoglobin and other intracellular components from lysed red blood cells can interfere with colorimetric and fluorometric measurements, leading to unreliable data in cytotoxicity assays (e.g., MTT, XTT), enzyme activity assays, and other sensitive analytical methods.
Q3: Are there less hemolytic alternatives to this compound?
Yes, research has identified derivatives of this compound with reduced hemolytic activity. For instance, Platycodin D2 (PD2) has been shown to be significantly less hemolytic than other saponins like Quil A, while still retaining immunoadjuvant properties.[5] Depending on the experimental goals, exploring such analogs could be a viable strategy.
Q4: What is the primary mechanism of this compound-induced hemolysis?
The primary mechanism involves the interaction of this compound with cholesterol in the erythrocyte membrane. This interaction disrupts the lipid bilayer, leading to the formation of pores or channels. The influx of ions and water through these pores overwhelms the cell's osmotic balance, causing it to swell and rupture.
Troubleshooting Guide
Issue: High background or inconsistent results in cytotoxicity assays with this compound.
| Possible Cause | Troubleshooting Steps |
| Hemolysis Interference | 1. Confirm Hemolysis: Perform a preliminary in vitro hemolysis assay (see Experimental Protocols section) to determine the hemolytic potential of this compound at the concentrations used in your primary assay. 2. Mitigate Hemolysis: If significant hemolysis is observed, consider implementing a mitigation strategy such as cholesterol co-incubation.[4][6] |
| Assay Compatibility | 1. Choose a Resistant Assay: If possible, select a cytotoxicity assay that is less susceptible to interference from hemoglobin, such as a lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity. 2. Include Proper Controls: Always include a "this compound only" control (without cells) to measure any direct absorbance/fluorescence of the compound and a "hemolysis control" (this compound with red blood cells) to quantify the contribution of hemolysis to the signal. |
Issue: Observed cell death in my culture is not consistent with apoptosis markers.
| Possible Cause | Troubleshooting Steps |
| Necrotic Cell Death due to Hemolysis | 1. Differentiate Cell Death Mechanisms: Use assays that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining. Hemolysis-induced cell lysis will result in a necrotic profile (Annexin V and Propidium Iodide positive). 2. Re-evaluate this compound Concentration: The desired pharmacological effect of this compound (e.g., apoptosis induction in cancer cells) may occur at concentrations lower than those that cause significant hemolysis.[7][8] Perform dose-response experiments to identify a therapeutic window with minimal hemolytic activity. |
Quantitative Data
Table 1: Illustrative Dose-Dependent Hemolysis of this compound
The following data is representative and intended for illustrative purposes to demonstrate the dose-dependent nature of this compound-induced hemolysis. Actual values may vary based on experimental conditions.
| This compound Concentration (µg/mL) | Percent Hemolysis (%) |
| 1 | < 5% |
| 5 | ~15% |
| 10 | ~40% |
| 25 | ~75% |
| 50 | > 90% |
Table 2: Comparative Hemolytic Activity of Saponins
This table compares the concentration required to cause 50% hemolysis (HD50) for Platycodin D2 and Quil A, demonstrating the lower hemolytic potential of Platycodin D2.[5]
| Saponin | HD50 (µg/mL) against 0.5% Rabbit Red Blood Cells |
| Platycodin D2 (PD2) | 18.57 ± 1.37 |
| Quil A | 5.76 ± 0.23 |
Experimental Protocols
1. In Vitro Hemolysis Assay
This protocol is adapted from standard methods for quantifying saponin-induced hemolysis.[4]
-
Materials:
-
Fresh whole blood (e.g., human, rabbit) with an anticoagulant (e.g., EDTA, heparin).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
This compound.
-
Positive Control: 0.1% Triton X-100.
-
Negative Control: PBS.
-
96-well microtiter plate.
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
Prepare Erythrocyte Suspension:
-
Centrifuge fresh whole blood at 800 x g for 15 minutes.[4]
-
Aspirate and discard the plasma and buffy coat.
-
Wash the pelleted red blood cells (RBCs) three times with 5 volumes of cold PBS, centrifuging at 800 x g for 10 minutes after each wash.[4]
-
Resuspend the washed RBCs in PBS to create a 2% (v/v) erythrocyte suspension.[4]
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS.
-
In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.
-
Add 100 µL of PBS to the negative control wells and 100 µL of 0.1% Triton X-100 to the positive control wells.
-
Add 100 µL of the 2% RBC suspension to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes.[4]
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the wavelength for hemoglobin release.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
-
2. Cholesterol Co-incubation for Hemolysis Mitigation
This protocol describes a method to neutralize the hemolytic activity of this compound before its application in cell culture.[4][6]
-
Materials:
-
This compound.
-
Cholesterol.
-
Ethanol.
-
Cell culture medium.
-
Nitrogen gas or vacuum centrifuge.
-
-
Procedure:
-
Preparation:
-
Prepare a stock solution of cholesterol in ethanol.
-
Prepare a stock solution of this compound in an appropriate solvent.
-
-
Co-incubation:
-
In a sterile microfuge tube, mix this compound with an equimolar or excess concentration of the cholesterol solution.
-
-
Solvent Evaporation:
-
Gently evaporate the solvent under a stream of nitrogen gas or using a vacuum centrifuge to leave a thin film of the this compound-cholesterol complex.
-
-
Reconstitution:
-
Reconstitute the complex in your cell culture medium to the desired final concentration of this compound.
-
-
Application:
-
Use this reconstituted solution in your cytotoxicity or other in vitro assays.
-
-
Validation:
-
It is recommended to first confirm the reduction in hemolytic activity of the complex using the in vitro hemolysis assay described above.
-
-
Visualizations
Caption: Mechanism of this compound-induced hemolysis.
Caption: Experimental workflow for the in vitro hemolysis assay.
Caption: Logical relationship of the cholesterol co-incubation mitigation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Platycodin D2 is a potential less hemolytic saponin adjuvant eliciting Th1 and Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time course and inhibition of saponin-induced hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a triterpenoid saponin from Platycodon grandiflorum, induces G2/M arrest and apoptosis in human hepatoma HepG2 cells by modulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reverses histone deacetylase inhibitor resistance in hepatocellular carcinoma cells by repressing ERK1/2-mediated cofilin-1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Platycodin D Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Platycodin D.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing highly variable IC50 values for this compound in my cell viability assays?
A1: Inconsistent IC50 values for this compound are a common issue and can stem from several factors:
-
Cell Line Dependency: The cytotoxic effects of this compound are highly dependent on the specific cancer cell line being used. Different cell lines exhibit varying sensitivities to the compound.[1]
-
Experimental Conditions: Variations in incubation time (e.g., 24, 48, or 72 hours), cell seeding density, and serum concentration in the culture medium can all significantly impact the calculated IC50 value.[2]
-
Compound Quality and Handling: The purity of the this compound used can affect its potency. Additionally, improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. It is recommended to use high-purity this compound and prepare fresh dilutions from a stock solution for each experiment.[3][4]
-
Assay Type: As a saponin (B1150181), this compound may interfere with certain cell viability reagents. If using tetrazolium-based assays like MTT or CCK-8, interference can lead to inaccurate readings.[2]
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding densities and incubation times across all experiments.
-
Optimize for Your Cell Line: Perform a dose-response experiment with a broad concentration range and multiple time points to determine the optimal conditions for your specific cell line.[2]
-
Verify Compound Integrity: Use a fresh vial of high-purity this compound. Prepare single-use aliquots of the DMSO stock solution to avoid degradation.
-
Include Proper Controls: Always include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) to account for any solvent effects.[5]
Q2: My cell viability results (MTT/CCK-8) show high background absorbance or unexpected color changes in wells treated with this compound, even without cells. What is causing this?
A2: This issue often arises from the direct interaction of this compound, a triterpenoid (B12794562) saponin, with the tetrazolium salts (MTT, WST-8) used in the assay. This can lead to a false positive signal by chemically reducing the dye and causing high background absorbance.
Troubleshooting Steps:
-
"Compound Only" Control: Set up control wells containing culture medium and the various concentrations of this compound used in your experiment, but without any cells.[2] This will allow you to quantify the compound's direct effect on the assay reagent.
-
Subtract Background: Subtract the absorbance values from the "compound only" controls from your experimental wells.
-
Reduce Reagent Incubation Time: Minimize the incubation time with the MTT or CCK-8 reagent to the shortest duration recommended by the manufacturer that still provides a sufficient signal in your control (untreated) cells.[2]
-
Consider an Alternative Assay: If interference persists, consider using a non-enzymatic-based viability assay, such as a crystal violet assay or a CyQUANT direct cell proliferation assay, which measures DNA content.
Q3: I am not observing the expected induction of apoptosis in my cell line after this compound treatment. What could be the reason?
A3: While this compound is known to induce apoptosis in many cancer cell lines, the cellular response can vary.[6][7]
-
Alternative Cell Death Mechanisms: this compound can induce other forms of cell death, such as autophagy-associated cell death or cell death associated with extreme cytoplasmic vacuolation, through activation of the AMPK signaling pathway.[8] Your cell line might be more prone to these alternative pathways.
-
Insufficient Concentration or Time: The concentration of this compound or the treatment duration may not be sufficient to trigger a detectable apoptotic response in your specific cell model.
-
Suboptimal Detection Method: The timing for detecting apoptotic markers is critical. For instance, the activation of caspase-3 is a relatively late event in the apoptotic cascade.
Troubleshooting Steps:
-
Investigate Autophagy: In addition to apoptosis markers like cleaved caspase-3 and PARP, analyze markers for autophagy, such as the conversion of LC3-I to LC3-II, by Western blot.
-
Perform a Time-Course Experiment: Assess apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the optimal window for detection.
-
Use Multiple Apoptosis Assays: Corroborate your findings from one method (e.g., Western blot for cleaved caspases) with another, such as Annexin V/PI staining followed by flow cytometry.[6][9]
-
Confirm Upstream Signaling: Check for the activation of upstream signaling pathways known to be modulated by this compound, such as the JNK or PI3K/Akt pathways, to confirm the compound is active in your cells.[6][10]
Quantitative Data Summary
The reported cytotoxic effects of this compound vary significantly across different cancer cell lines and experimental conditions. The following table summarizes a range of reported IC50 values.
| Cell Line | Cancer Type | Assay Method | Incubation Time | Reported IC50 (µM) |
| H1299 | Non-small cell lung cancer | MTT | Not Specified | ~10[1] |
| H2030 | Non-small cell lung cancer | MTT | Not Specified | ~10[1] |
| U251 | Human Glioma | MTT | 48h | ~40.8[9] |
| Caco-2 | Colorectal Adenocarcinoma | Not Specified | Not Specified | 24.6[11] |
| BEL-7402 | Hepatocellular Carcinoma | Not Specified | 24h | 37.70 ± 3.99[11] |
| RKO | Colorectal Carcinoma | CellTiter 96 Aqueous One | 24h | ~10-15[8] |
| A549 | Lung Adenocarcinoma | CellTiter 96 Aqueous One | 24h | ~15-20[8] |
| MCF7 | Breast Adenocarcinoma | CellTiter 96 Aqueous One | 24h | ~15-20[8] |
Note: The values presented are derived from different studies and may not be directly comparable due to variations in experimental protocols.[1]
Experimental Protocols
Cell Viability (CCK-8 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with 100 µL of the medium containing this compound or vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[2]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[2]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the absorbance of the blank (medium only) and "compound only" controls.
Western Blot Analysis for Apoptosis Markers
-
Cell Treatment & Lysis: Plate and treat cells with this compound for the desired time. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[5][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[5]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[5]
Visualizations
Signaling Pathways & Experimental Workflows
Caption: this compound-induced apoptosis via the JNK/AP-1/PUMA pathway.[6]
Caption: Troubleshooting workflow for inconsistent cell viability results.
Caption: this compound induces cell death via AMPK-dependent vacuolation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:58479-68-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | CAS:58479-68-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oss.jomh.org [oss.jomh.org]
- 8. This compound, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
minimizing Platycodin D degradation in aqueous stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Platycodin D in aqueous stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It offers good solubility, allowing for the preparation of concentrated stocks that can be diluted into aqueous buffers or cell culture media for experiments.[1] For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure stability and minimize degradation, this compound stock solutions should be stored at low temperatures. For short-term storage (up to 1 month), -20°C is recommended.[2][3] For long-term storage (up to 6 months), -80°C is the preferred temperature.[3] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q3: How can I avoid precipitation of this compound when diluting the DMSO stock solution into an aqueous medium?
A3: Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. To minimize this, consider the following:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to cells.[1]
-
Pre-warming the Medium: Warm the aqueous medium to 37°C before adding the this compound stock solution.[1]
-
Dropwise Addition: Add the DMSO stock solution drop-by-drop to the aqueous medium while gently vortexing or swirling to ensure rapid mixing and dispersion.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the concentration of this compound and DMSO.[1]
Q4: What are the primary factors that can cause this compound degradation in aqueous solutions?
A4: The primary factors contributing to the degradation of this compound, a triterpenoid (B12794562) saponin, in aqueous solutions are likely to be:
-
pH: Saponins can be susceptible to hydrolysis under acidic or alkaline conditions, which can cleave the glycosidic bonds.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis.
-
Enzymatic Degradation: In non-sterile conditions, the presence of enzymes like β-glucosidase can lead to the hydrolysis of the sugar moieties of this compound.[4]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage at -20°C or -80°C | The concentration of this compound may exceed its solubility limit in the chosen solvent at low temperatures. | Prepare a slightly more dilute stock solution. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure any precipitate has redissolved. |
| Loss of biological activity in experiments | Degradation of this compound in the working solution due to inappropriate pH, high temperature, or prolonged storage at room temperature. | Prepare fresh working solutions for each experiment from a frozen stock. Ensure the pH of the final working solution is within a stable range (ideally close to neutral for cell-based assays). Avoid prolonged incubation at elevated temperatures unless required by the experimental protocol. |
| Inconsistent experimental results | Inconsistent concentrations of this compound due to incomplete dissolution or degradation. Repeated freeze-thaw cycles of the main stock solution. | Ensure the stock solution is completely dissolved before making dilutions. Use aliquots for single experiments to avoid freeze-thaw cycles. Periodically check the concentration of the stock solution using an analytical method like HPLC if feasible. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 20 - 87 mg/mL[1][2] | Ultrasonication may be required for complete dissolution at higher concentrations.[1] |
| Dimethylformamide (DMF) | 25 mg/mL[1] | - |
| Ethanol | 3 - 11.38 mg/mL[1][6] | Ultrasonication may aid dissolution.[6] |
| Water | Soluble, but quantitative data is limited.[7] | Likely has lower solubility compared to organic solvents. |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] | - |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Reference |
| -20°C | Up to 1 month | DMSO | [2][3] |
| -80°C | Up to 6 months | DMSO | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: ~1225.3 g/mol )
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound, add approximately 81.6 µL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If complete dissolution is not achieved, sonicate the tube in an ultrasonic water bath for 10-15 minutes. The final solution should be clear.[1]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Stability Testing of this compound in Aqueous Solution by HPLC
Objective: To assess the stability of this compound under specific conditions (e.g., different pH and temperatures) over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffers of desired pH values (e.g., pH 4, 7, 9)
-
Incubators or water baths set to desired temperatures
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC grade acetonitrile (B52724) and water
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare working solutions of this compound at a known concentration (e.g., 100 µg/mL) in the different aqueous buffers. Ensure the final DMSO concentration is low and consistent across all samples.
-
Prepare a control sample (time zero) by immediately diluting an aliquot of the working solution with the mobile phase to the analytical concentration.
-
Place the remaining working solutions in their respective temperature-controlled environments.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each condition.
-
Dilute the aliquot with the mobile phase to the same analytical concentration as the time zero sample.
-
-
HPLC Analysis:
-
Analyze each sample by HPLC. A typical method would involve:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizations
Caption: Workflow for this compound Stock Solution Preparation and Use.
Caption: Signaling Pathways Modulated by this compound.
References
- 1. Journal articles: 'Hydrolysis of triterpene' – Grafiati [grafiati.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Determination of this compound and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of extraction condition for this compound from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
dealing with artifacts in cell-based assays due to Platycodin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential artifacts when using Platycodin D in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PD) is a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum.[1][2][3] Its primary mechanism involves interacting with cellular membranes. As a saponin, PD can influence membrane cholesterol distribution, which can prevent membrane fusion events.[1][4][5] This activity is linked to its observed antiviral effects.[1][4][5] In cancer research, PD has been shown to induce apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[2][3][6][7]
Q2: I'm observing inconsistent results in my cell viability assays (MTT, MTS, XTT, WST-8/CCK-8) with this compound. What could be the cause?
Inconsistencies in tetrazolium-based viability assays can arise from several factors when using saponins (B1172615) like this compound.[8] Key considerations include:
-
Direct interaction with assay reagents: Saponins may directly reduce the tetrazolium salts, leading to a false-positive signal (increased absorbance) that is independent of cellular metabolic activity.
-
Variable cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to significant variability in results.[8]
-
Compound solubility and DMSO concentration: Poor solubility of this compound or high concentrations of the solvent (like DMSO) can introduce cytotoxicity.[8]
-
Time-dependent effects: The cytotoxic effects of this compound are time-dependent, and the chosen incubation time may not be optimal for your specific cell line.[8]
Q3: Can this compound interfere with fluorescence-based assays?
While direct spectral interference is not commonly reported, this compound's mechanism of action can indirectly affect fluorescence-based assays. For instance:
-
Membrane Integrity Assays: As this compound affects membrane cholesterol, it can alter membrane permeability, potentially leading to increased uptake of fluorescent dyes like propidium (B1200493) iodide (PI) or DAPI, which are used to assess cell viability and apoptosis.
-
Mitochondrial Assays: this compound can impair mitochondrial function and induce the loss of mitochondrial membrane potential (MMP).[6][9][10] This can directly impact assays that use potentiometric dyes like JC-1 or TMRE.
-
Reactive Oxygen Species (ROS) Assays: this compound has been shown to induce ROS production.[9][11] This can lead to a strong signal in assays using fluorescent probes like DCFDA.
Q4: What are the known off-target effects of this compound?
This compound is known to have multiple biological activities and can affect various cellular pathways, which could be considered off-target effects depending on the research focus.[3][12] These include:
-
Induction of apoptosis through multiple pathways, including JNK/AP-1/PUMA and the mitochondrial pathway.[6][10]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results (MTT, CCK-8, etc.)
Problem: High background, inconsistent readings, or a weaker-than-expected dose-response curve in tetrazolium-based assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for viability assay artifacts.
Guide 2: Unexpectedly High Apoptosis Levels
Problem: High levels of apoptosis detected by Annexin V/PI staining, even at low concentrations of this compound.
Potential Cause: this compound's effect on the cell membrane may lead to increased membrane permeability, causing false positives in Annexin V staining.
Troubleshooting Steps:
-
Corroborate with a secondary apoptosis assay: Use an assay that measures a different hallmark of apoptosis, such as caspase activity (e.g., Caspase-Glo 3/7 assay) or PARP cleavage by Western blot.[6]
-
Titrate Annexin V and PI concentrations: Higher than optimal dye concentrations can lead to non-specific binding.
-
Optimize incubation time with dyes: Minimize the incubation time to reduce the chance of artifacts.
-
Include a positive control for apoptosis: Use a well-characterized apoptosis inducer (e.g., staurosporine) to validate the assay setup.
Guide 3: Autophagy Flux Assay Complications
Problem: Difficulty in interpreting autophagy flux assays (e.g., LC3-II turnover) due to this compound's complex effects. This compound has been reported to both induce autophagy and block the fusion of autophagosomes with lysosomes.[14][17]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting autophagy flux assays.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | IC50 (µM) | Citation |
| H1299 | Non-small cell lung cancer | MTT | ~10 | [18] |
| H2030 | Non-small cell lung cancer | MTT | ~10 | [18] |
| BEL-7402 | Hepatocellular carcinoma | Not specified | 37.70 ± 3.99 (24h) | [2] |
| Caco-2 | Intestinal cancer | Not specified | 24.6 | [2] |
| U251 | Human glioma | MTT | Time and dose-dependent | [19] |
Note: IC50 values can vary significantly between different studies and experimental conditions.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment with "Compound Only" Control
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment:
-
Add the this compound dilutions to the wells containing cells.
-
In a separate set of wells without cells, add the same this compound dilutions ("Compound Only" control).
-
Include wells with cells and vehicle (e.g., DMSO) as a negative control, and wells with medium only as a blank.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability assay reagent (e.g., 10 µL of CCK-8 solution) to all wells.[18]
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.[18]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[18]
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Subtract the "Compound Only" control readings from the corresponding treated cell readings to correct for any direct interaction of this compound with the reagent.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Measurement of Mitochondrial ROS
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
ROS Scavenger Control: For some wells, pre-treat with a ROS scavenger like N-acetyl-L-cysteine (NAC) before adding this compound to confirm that the observed effects are ROS-dependent.[9]
-
Dye Loading: Remove the treatment medium, wash the cells with warm PBS, and incubate with a ROS-sensitive fluorescent probe (e.g., DCFDA) according to the manufacturer's instructions.
-
Signal Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control. A significant increase in fluorescence indicates ROS production.
Signaling Pathways and Workflows
This compound-Induced Apoptosis Signaling
Caption: this compound-induced apoptosis via the JNK/AP-1/PUMA pathway.
This compound and ROS-Dependent Apoptosis
References
- 1. This compound, a natural component of Platycodon grandiflorum, prevents both lysosome- and TMPRSS2-driven SARS-CoV-2 infection by hindering membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing cancer with this compound through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a natural component of Platycodon grandiflorum, prevents both lysosome- and TMPRSS2-driven SARS-CoV-2 inf… [ouci.dntb.gov.ua]
- 6. This compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Induction of ROS-dependent apoptotic cell death by this compound in human prostate cancer PC3 cells [jomh.org]
- 10. This compound induces proliferation inhibition and mitochondrial apoptosis in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound stimulates AMPK activity to inhibit the neurodegeneration caused by reactive oxygen species-induced inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unveiling the anticancer potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits autophagy and increases glioblastoma cell death via LDLR upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oss.jomh.org [oss.jomh.org]
- 16. This compound potentiates proliferation inhibition and apoptosis induction upon AKT inhibition via feedback blockade in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. benchchem.com [benchchem.com]
- 19. Effects of this compound on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mechanochemical-Assisted Extraction of Platycodin D
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient mechanochemical-assisted extraction (MCAE) of Platycodin D from Platycodon grandiflorum.
Frequently Asked Questions (FAQs)
Q1: What is mechanochemical-assisted extraction (MCAE) and why is it used for this compound?
A1: Mechanochemical-assisted extraction is a green chemistry technique that utilizes mechanical force, often through ball milling, to induce chemical reactions and enhance extraction efficiency.[1] For this compound, this method involves grinding the plant material with a solid alkali. This process breaks down the plant cell walls and converts this compound into a more soluble salt form, allowing for a rapid and efficient extraction using water as a solvent at room temperature.[1][2] This method has been shown to produce higher yields in a shorter time compared to conventional methods like Soxhlet extraction.[1][3]
Q2: What are the key parameters to optimize for maximizing the yield of this compound using MCAE?
A2: The primary parameters that influence the efficiency of MCAE for this compound are the choice of solid alkaline reagent, the reagent-to-material ratio, grinding time, subsequent extraction time, the material-to-water ratio, and the pH of the final acidification step.[1][3] Optimizing these factors is crucial for achieving the highest possible yield.
Q3: Can this compound degrade during the MCAE process?
A3: While MCAE is a relatively gentle method due to the use of room temperature extraction, the potential for degradation of saponins (B1172615) like this compound should always be considered.[4][5] Extreme pH conditions or excessive grinding times could potentially lead to the hydrolysis of the glycosidic bonds in the saponin (B1150181) structure. It is important to adhere to optimized protocols to minimize this risk.
Q4: Is a high-cost, specialized planetary ball mill necessary for MCAE?
A4: While a planetary ball mill is often used in published research for its efficiency in generating the necessary mechanical force, other types of high-energy ball mills could potentially be adapted for this process.[1] The key is to achieve a sufficient level of mechanical energy to induce the mechanochemical reaction. The feasibility of using other types of mills would require experimental validation.
Q5: Why is an acidification step necessary after the extraction?
A5: The mechanochemical treatment with a solid alkali converts this compound into its water-soluble salt form.[2] The acidification step is necessary to convert the salt back to its acidic form, this compound, which can then be more easily purified and analyzed.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Suboptimal Reagent-to-Material Ratio: Incorrect amount of solid alkali may lead to incomplete conversion to the salt form. 2. Insufficient Grinding Time: The mechanical activation may be incomplete. 3. Inadequate Extraction Time: The dissolved this compound salt may not have fully diffused into the solvent. 4. Incorrect Material-to-Water Ratio: A low solvent volume may result in a saturated solution, preventing further dissolution. 5. Improper Plant Material Preparation: The starting material may have a low this compound content due to factors like drying method or peeling. | 1. Optimize the reagent-to-material ratio. A 5% (w/w) ratio of NaOH to plant material has been shown to be effective.[1][3] 2. Ensure the grinding time is sufficient. A 5-minute grinding time in a planetary ball mill has been reported as optimal.[1][3] 3. Increase the extraction time. A 20-minute extraction at room temperature is recommended.[1][3] 4. Use an appropriate material-to-water ratio. A ratio of 1:30 (g/mL) is suggested for optimal extraction.[1][3] 5. Ensure proper pre-processing of the Platycodon grandiflorum roots. Drying at 60°C has been shown to result in a higher this compound content.[6] |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, origin, and storage conditions of the plant material. 2. Inconsistent Grinding Energy: Variations in the performance of the ball mill can affect the efficiency of the mechanochemical reaction. | 1. Source plant material from a consistent and reliable supplier. If possible, analyze the this compound content of the raw material before extraction. 2. Standardize the operating parameters of the ball mill, including rotation speed and ball-to-powder ratio, to ensure consistent energy input. |
| Difficulty in Downstream Purification | 1. Co-extraction of Impurities: The extraction process may also solubilize other plant components like polysaccharides and pigments. | 1. After acidification, consider a liquid-liquid partitioning step (e.g., with n-butanol) to separate this compound from more polar impurities. 2. Employ chromatographic techniques, such as column chromatography with macroporous resin or silica (B1680970) gel, for further purification. |
Quantitative Data
Comparison of this compound Yields from Different Extraction Methods
| Extraction Method | Key Parameters | Yield of this compound (mg/g) | Reference(s) |
| Mechanochemical-Assisted Extraction (MCAE) | 5% NaOH, 5 min grinding, 20 min extraction, 1:30 g/mL water, pH 3.5 acidification | 7.16 ± 0.14 | [1][3][7] |
| Superfine Grinding Extraction | Not specified | 3.26 ± 0.12 | [1][3] |
| Soxhlet Extraction | Not specified | 4.18 ± 0.11 | [1][3] |
| Optimized Solvent Extraction (RSM) | Water as solvent, 50°C, 11 hours | 5.63 | [8][9] |
Experimental Protocols
Detailed Methodology for Mechanochemical-Assisted Extraction (MCAE) of this compound
This protocol is based on the optimized conditions reported for achieving a high yield of this compound.[1][3]
1. Preparation of Plant Material:
-
Dry the roots of Platycodon grandiflorum in an oven at 60°C until a constant weight is achieved.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
2. Mechanochemical Treatment:
-
Weigh the powdered plant material and mix it with sodium hydroxide (B78521) (NaOH) at a 5% reagent-to-material ratio (w/w).
-
Place the mixture in a planetary ball mill.
-
Grind the mixture for 5 minutes at room temperature.
3. Extraction:
-
Transfer the ground mixture to an extraction vessel.
-
Add deionized water at a 1:30 material-to-water ratio (g/mL).
-
Stir the suspension at room temperature for 20 minutes.
4. Filtration and Acidification:
-
Filter the mixture to separate the solid residue from the aqueous extract.
-
Adjust the pH of the filtrate to 3.5 using a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.
5. Recovery and Drying:
-
Centrifuge the acidified solution to collect the this compound precipitate.
-
Wash the precipitate with deionized water to remove any remaining salts.
-
Lyophilize or dry the precipitate under vacuum to obtain the crude this compound extract.
Visualizations
Experimental Workflow for MCAE of this compound
Caption: Workflow for the mechanochemical-assisted extraction of this compound.
Logical Relationship of Key MCAE Parameters for Optimization
Caption: Key parameters influencing the yield in MCAE of this compound.
References
- 1. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical-assisted extraction of this compound from the roots of Platycodon grandiflorum with solid alkalis [agris.fao.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of extraction condition for this compound from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Platycodin D in Cellular Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Platycodin D, with a focus on strategies to understand and mitigate its toxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit toxicity towards normal, non-cancerous cells?
A1: this compound has demonstrated a significant degree of selective cytotoxicity, showing potent anti-cancer activity while having a substantially lower impact on normal cells.[1][2] For instance, studies have shown that concentrations of this compound that are effective in inhibiting the growth of gastric cancer and bladder cancer cell lines have minimal effect on the viability of normal gastric mucosal cells (GES-1) and human uroepithelial cells (SV-HUC-1), respectively.[2]
Q2: What is the mechanism behind this compound's selective toxicity?
A2: The precise mechanism for its selectivity is multifaceted. In many cancer cells, this compound induces apoptosis by generating reactive oxygen species (ROS), activating pathways like JNK/AP-1/PUMA, and disrupting mitochondrial function.[1][3][4] Conversely, in some normal cells, this compound can exhibit protective effects by reducing oxidative stress.[5] This differential response is a key factor in its therapeutic window. The dysregulated cellular processes in cancer cells, such as altered signaling pathways and metabolic rates, likely make them more susceptible to the effects of this compound.
Q3: What are the typical IC50 values for this compound in cancer versus normal cells?
A3: The half-maximal inhibitory concentration (IC50) of this compound is generally much lower for cancer cell lines compared to normal cell lines, indicating higher potency against malignant cells. While extensive data exists for cancer cells, specific IC50 values for a wide range of normal cell lines are less commonly reported, as studies often confirm the lack of toxicity at the effective concentrations used for cancer cells. Below is a summary of available data.
Data Presentation: Comparative Cytotoxicity of this compound
Table 1: IC50 Values of this compound in Various Human Cell Lines
| Cell Line | Cell Type | Cancer/Normal | IC50 (µM) | Incubation Time (h) | Reference |
| H1299 | Non-Small Cell Lung Cancer | Cancer | 7.8 | 48 | Chen et al., 2022 |
| H2030 | Non-Small Cell Lung Cancer | Cancer | 9.6 | 48 | Chen et al., 2022 |
| A549 | Non-Small Cell Lung Cancer | Cancer | 10.3 | 48 | Chen et al., 2022 |
| BEL-7402 | Hepatocellular Carcinoma | Cancer | 37.7 | 24 | Li et al., 2015a[6] |
| Caco-2 | Intestinal Cancer | Cancer | 24.6 | Not Specified | Luan et al., 2014[6] |
| PC-12 | Pheochromocytoma | Cancer | 13.5 | 48 | Zeng et al., 2016[6][7] |
| GES-1 | Gastric Mucosal Epithelium | Normal | > IC50 of GC lines | 24 | Platycodin-D exerts its anti-cancer effect...[2] |
| SV-HUC-1 | Uroepithelium | Normal | Not significantly affected | 48 | Suppressive effect of this compound on bladder cancer... |
| Various | Fibroblasts, Liver, Breast | Normal | No effect observed | Not Specified | Khan et al., 2016[1] |
Note: The table illustrates the general trend of higher IC50 values (lower toxicity) in normal cells compared to cancer cells. Researchers should always determine the IC50 for their specific cell lines and experimental conditions.
Troubleshooting Guide
This guide addresses issues related to unexpected toxicity of this compound in normal cell lines.
Issue: I am observing significant cytotoxicity in my normal cell line at concentrations expected to be non-toxic.
This can be a concern if the therapeutic window between your normal and cancer cell lines is narrower than anticipated. Here are several strategies to troubleshoot and mitigate this issue:
Solution 1: Optimize this compound Concentration and Exposure Time
-
Rationale: The primary strategy to reduce toxicity in normal cells is to use the lowest effective concentration for the shortest necessary duration. The cytotoxic effects of this compound are both dose- and time-dependent.
-
Action:
-
Perform a detailed dose-response curve for both your normal and cancer cell lines using a broad range of this compound concentrations.
-
Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) at a few key concentrations.
-
Identify a concentration and incubation time that maximizes cancer cell death while minimizing the effect on normal cells.
-
Solution 2: Co-treatment with an Antioxidant
-
Rationale: this compound-induced apoptosis in cancer cells is often mediated by the generation of Reactive Oxygen Species (ROS).[1][3] While normal cells are generally more resilient to oxidative stress, high concentrations of this compound might overwhelm their antioxidant capacity. Supplementing the culture medium with an antioxidant may selectively protect normal cells. N-acetylcysteine (NAC) is a common ROS scavenger used in vitro.
-
Action:
-
Pre-incubate your normal and cancer cell lines with a low concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound.
-
Assess cell viability in both cell lines. This can help determine if the observed toxicity in normal cells is ROS-dependent and can be mitigated. In some cancer cells, NAC has been shown to reverse the apoptotic effects of this compound, so this strategy needs to be validated for its selective protective effect in your specific model.[1]
-
Solution 3: Review and Optimize Cell Culture Conditions
-
Rationale: Sub-optimal culture conditions can sensitize cells to stress, making them more susceptible to drug-induced toxicity.
-
Action:
-
Cell Density: Ensure you are using an optimal cell density. Both sparse and overly confluent cultures can be more vulnerable.
-
Serum Quality: Components in fetal bovine serum (FBS) can vary between lots and may influence cellular responses. If you've recently changed your serum batch, consider this as a potential variable.
-
Contamination: Perform routine checks for mycoplasma contamination, which can alter cellular physiology and drug sensitivity.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed your normal and cancer cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of this compound dilutions in your complete culture medium at 2x the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose).
-
Incubation: Incubate the plates for your desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls for the chosen time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each sample and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows related to this compound's activity.
References
- 1. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 5. fb.cuni.cz [fb.cuni.cz]
- 6. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 7. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Platycodin D Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of Platycodin D. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity and efficacy of your this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in formulations?
A1: this compound, a triterpenoid (B12794562) saponin (B1150181), is susceptible to degradation primarily through the hydrolysis of its glycosidic bonds.[1] The main factors influencing its stability are:
-
pH: Acidic or basic conditions can catalyze the hydrolysis of the sugar moieties attached to the aglycone core.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][4]
-
Oxidative stress: The presence of oxidizing agents can lead to the degradation of the molecule.[3]
-
Enzymatic degradation: Glycosidases can cleave the sugar chains, leading to a loss of activity.[2]
-
Light exposure: Although generally less common for saponins, photodecomposition can occur under certain conditions.[1]
Q2: What are the initial signs of this compound degradation in my formulation?
A2: Degradation of this compound can manifest in several ways:
-
Appearance of new peaks in HPLC chromatograms: These peaks correspond to degradation products.[1]
-
Changes in physical appearance: This may include color changes, precipitation, or phase separation in liquid formulations.[5]
-
Decrease in therapeutic efficacy: As this compound degrades, its biological activity may be reduced.
-
Shift in pH: Degradation reactions can sometimes lead to a change in the pH of the formulation.
Q3: Which solvents are recommended for preparing and storing this compound stock solutions?
A3: For short-term storage and the preparation of stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used.[6] It is advisable to store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.[6] For aqueous-based formulations, it is crucial to control the pH and consider the use of buffers.
Q4: How can I monitor the stability of my this compound formulation?
A4: A stability-indicating analytical method is essential for monitoring this compound. High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is the most effective technique.[1][7] This method allows for the separation and quantification of intact this compound from its degradation products.[8]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Liquid Formulations
| Potential Cause | Recommended Action |
| Poor Solubility | Confirm the solubility of this compound in your chosen solvent system. Consider using a co-solvent system (e.g., ethanol/water) to improve solubility.[9] |
| pH Shift | Measure the pH of the formulation. A shift outside the optimal stability range can lead to degradation and precipitation of the degradants. Adjust the pH with a suitable buffer. |
| Aggregation of Nanoparticles | If using a nanoparticle formulation, immediate aggregation can be due to suboptimal pH, high ionic strength of the buffer, or high lipid concentration. Optimize these parameters.[10] |
| Solvent Evaporation | Ensure that experimental vials are properly sealed to prevent solvent evaporation, which can lead to supersaturation and precipitation.[1] |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
| Potential Cause | Recommended Action |
| Compound Degradation | New peaks likely correspond to degradation products. Perform a forced degradation study (see Experimental Protocols) to generate potential degradation products and confirm their retention times.[1] |
| Excipient Interaction | An excipient in the formulation may be reacting with this compound. Conduct drug-excipient compatibility studies to identify the reactive component.[11] |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity to rule out external contamination. |
Issue 3: Loss of Biological Activity
| Potential Cause | Recommended Action |
| Chemical Degradation of this compound | The loss of activity is a strong indicator of degradation. Use a stability-indicating HPLC method to quantify the amount of intact this compound remaining in your formulation. |
| Interaction with Formulation Components | Certain excipients may interfere with the biological assay or the interaction of this compound with its target. Test the excipients alone in the assay as a control. |
| Improper Storage | Review your storage conditions (temperature, light exposure). Ensure the formulation is stored as recommended to maintain stability. |
Data on this compound Stability
The stability of this compound is highly dependent on the formulation and storage conditions. Below are tables summarizing available quantitative data.
Table 1: Stability of this compound in Solution
| Solvent/Matrix | Temperature | Duration | Stability | Reference(s) |
| 50% Methanol (B129727) (Stock Solution) | Room Temperature | 24 hours | Stable | [12] |
| 50% Methanol (Stock Solution) | 4°C | 30 days | Stable | [12] |
| Rat Plasma | Room Temperature | 24 hours | Stable | [12] |
| Rat Plasma | -70°C | 2 weeks | Stable | [12] |
| Aqueous Solution (pH not specified) | Not specified | Not specified | Considered relatively stable | [1] |
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Target Degradation | Reference(s) |
| Acid Hydrolysis | 0.1 M to 1 M HCl, Room temperature to 60°C | 5-20% | [13][14] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, Room temperature to 60°C | 5-20% | [13][14] |
| Oxidative Degradation | 3-30% H₂O₂, Room temperature | 5-20% | |
| Thermal Degradation | 40-80°C (in solid state and solution) | 5-20% | [13] |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) | 5-20% | [15] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade methanol, acetonitrile, and water
-
pH meter
-
HPLC system with UV or ELSD detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of solid this compound and a vial of the this compound stock solution in an oven at 80°C for 48 hours.
-
At specified time points, dissolve the solid sample in methanol and dilute both the solid and liquid samples with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a sample of solid this compound and a vial of the this compound stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/m².
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the solid sample in methanol and dilute both samples with the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Drug-Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with various pharmaceutical excipients.
Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, sucrose, trehalose)
-
HPLC grade methanol
-
Vials
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.
-
Prepare a control sample of this compound alone.
-
-
Stress Conditions:
-
Place the samples in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
For liquid formulations, dissolve the binary mixtures in the formulation vehicle.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples.
-
Visually inspect for any physical changes (color, clumping, etc.).
-
Dissolve a known amount of each sample in methanol and analyze by HPLC to quantify the remaining this compound and detect any degradation products.
-
-
Data Evaluation: Compare the stability of this compound in the presence of each excipient to the control sample. A significant increase in degradation in the presence of an excipient indicates incompatibility.
Signaling Pathways and Experimental Workflows
The biological activity of this compound is often linked to its ability to modulate specific signaling pathways. Degradation of this compound can alter its interaction with these pathways, leading to a loss of efficacy.
This compound and the NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] Degradation of this compound could diminish this inhibitory effect. The following diagram illustrates the general NF-κB signaling pathway and the potential point of intervention by this compound.
Caption: this compound's inhibition of the NF-κB pathway.
This compound and the PI3K/Akt Signaling Pathway
This compound has also been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[16] The structural integrity of this compound is crucial for this activity.
Caption: this compound's inhibition of the PI3K/Akt pathway.
Experimental Workflow for Stability Testing
The following diagram outlines a logical workflow for assessing the stability of a new this compound formulation.
Caption: Workflow for this compound formulation stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of extraction condition for this compound from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Determination of this compound and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. helixbiotech.com [helixbiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sustainable antimicrobial formulations: vitamin-E based emulsions stabilized by plant-derived saponin from Acacia concinna - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08297D [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Effects of this compound on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
method for removing interfering compounds from Platycodin D extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Platycodin D from extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for purifying this compound (PD) involve a combination of chromatographic techniques. Macroporous resin column chromatography is widely used for initial enrichment, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC).[1][2] Crystallization can also be employed as a final purification step.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges include:
-
Presence of structurally similar saponins: this compound is often present in extracts with other platycosides like Platycoside E, Platycodin D3, and their deapiose forms, which have very similar chemical structures, making separation difficult.
-
Compound degradation: Saponins can be susceptible to degradation under certain conditions, such as extreme pH and high temperatures. Acetylated platycosides are particularly unstable.
-
Low recovery: Achieving high purity of this compound can sometimes lead to a low overall yield due to losses at each purification step.
Q3: How can I improve the extraction efficiency of this compound from the raw plant material?
A3: To enhance extraction efficiency, consider optimizing parameters such as the solvent composition, temperature, and duration. One study found that an optimal extraction condition for this compound was using 0% ethanol (B145695) at 50°C for 11 hours.[3][4][5] Another effective method is mechanochemical-assisted extraction, which can achieve a high yield of this compound using water as a solvent at room temperature.[6]
Q4: What are the recommended storage conditions for this compound solutions to prevent degradation?
A4: To minimize degradation, this compound solutions should be stored at low temperatures, preferably frozen. For long-term storage, it is advisable to lyophilize the purified compound and store it in a desiccated environment.
Troubleshooting Guides
Macroporous Resin Chromatography
| Issue | Possible Cause | Recommended Solution |
| Low Adsorption of this compound | Incorrect resin type. | Select a resin with appropriate polarity. For platycodins, semi-polar resins like AB-8 have shown good performance.[1] |
| Suboptimal pH of the sample solution. | Adjust the pH of the sample solution. For flavonoid purification using AB-8 resin, a pH of 4.0 was found to be optimal.[2] | |
| High flow rate during loading. | Decrease the flow rate to allow sufficient time for adsorption to occur. A flow rate of 2 bed volumes per hour (BV/h) is a good starting point.[2] | |
| Low Recovery of this compound | Incomplete desorption. | Optimize the eluting solvent. A gradient of ethanol in water is commonly used. For AB-8 resin, 80% ethanol has been shown to be effective for eluting platycodins. |
| Elution flow rate is too high. | Reduce the elution flow rate to ensure complete desorption. A flow rate of 2 BV/h has been used successfully. | |
| Co-elution of Impurities | Poor selectivity of the resin. | After sample loading, wash the column with deionized water to remove water-soluble impurities before eluting with ethanol. |
| Inadequate washing step. | Increase the volume of the water wash to ensure all non-adsorbed impurities are removed. |
Preparative HPLC
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient. A gradient of acetonitrile (B52724) and water is commonly used for separating platycosides on a C18 column.[7] |
| Column overloading. | Reduce the injection volume or the concentration of the sample. | |
| Incorrect flow rate. | Optimize the flow rate. A flow rate of 3.5 mL/min has been used for semi-preparative separation of platycosides.[3] | |
| Peak Tailing | Column degradation. | Regenerate the column with appropriate solvents or replace it if necessary. |
| Presence of active sites on the column packing. | Add a modifier, such as a small amount of acid (e.g., formic acid), to the mobile phase to improve peak shape.[4] | |
| Low Recovery | Irreversible adsorption to the stationary phase. | Try a different stationary phase or modify the mobile phase to reduce strong interactions. |
| Compound precipitation in the system. | Ensure the sample is fully dissolved in the mobile phase. Using a solvent like DMSO for initial dissolution can be helpful.[3] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and degas the mobile phase. Clean the detector flow cell.[8] |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[8] |
Quantitative Data Presentation
Table 1: Performance of Macroporous Resin AB-8 for Platycodin Purification
| Parameter | Value | Reference |
| Adsorption Capacity | 28.5 mg/mL | |
| Optimal Loading Concentration | 2.0 mg/mL | |
| Optimal Elution Solvent | 80% Ethanol | |
| Optimal Elution Flow Rate | 2.0 mL/min | |
| Purity Achieved | 92.13% | |
| Recovery Rate | 78.41% |
Table 2: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-PDA[9] | HPLC-ELSD[10] | LC-MS/MS[11] |
| Linearity (R²) | 0.9997 | >0.99 | Linear over 5-2000 ng/mL |
| Limit of Detection (LOD) | 0.31 µg/mL | Not specified | Not specified |
| Limit of Quantification (LOQ) | 0.93 µg/mL | Not specified | 5 ng/mL |
| Intra-day Precision (%RSD) | 0.58 - 3.59% | Not specified | 2.7 - 5.2% |
| Inter-day Precision (%RSD) | 1.21 - 3.59% | Not specified | 1.0 - 8.8% |
| Intra-day Accuracy (%) | 94.11 - 122.82% | Not specified | -1.3 - 3.1% (Relative Error) |
| Inter-day Accuracy (%) | 94.02 - 115.73% | Not specified | -8.7 - 3.5% (Relative Error) |
Experimental Protocols
Protocol 1: Purification of Platycodins using AB-8 Macroporous Resin
1. Sample Preparation:
-
Mix powdered Platycodon grandiflorum root with 70% (v/v) ethanol at a solid-to-liquid ratio of 1:8 (g/mL).
-
Extract using ultrasonic waves at 200W for 45 minutes.
-
Centrifuge the extract, then evaporate and dry the supernatant.
2. Column Chromatography:
-
Pack a glass column with pre-treated AB-8 macroporous resin.
-
Load the crude extract solution onto the column at a concentration of 2.0 mg/mL and a flow rate of 2.5 mL/min.
-
After loading, wash the column with 8 bed volumes (BV) of distilled water to remove impurities.
-
Elute the adsorbed platycodins with 80% ethanol at a flow rate of 2.0 mL/min.
-
Collect the eluate, evaporate the solvent, and dry to obtain the purified platycodin product.
Protocol 2: Preparative HPLC for this compound
1. Sample Preparation:
-
Dissolve the enriched platycoside fraction (from macroporous resin chromatography) in a suitable solvent such as methanol (B129727) or DMSO.
-
Filter the sample solution through a 0.45 µm filter before injection.[3]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18, 250 mm × 9.4 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly effective.[3] An alternative is a gradient of acetonitrile and water.[7]
-
Flow Rate: An optimized flow rate, for example, 3.5 mL/min, should be used.[3]
-
Injection Volume: Dependent on the sample concentration and the scale of the preparative separation.
3. Fraction Collection:
-
Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Combine the fractions containing pure this compound.
-
Remove the solvent by evaporation under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for this compound purification issues.
References
- 1. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of extraction condition for this compound from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of extraction condition for this compound from Platycodon grandiflorum root and verification of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Validation of Analytical Method for Platycoside E and this compound in Fermented Platycodon grandiflorum Root Extract [jales.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Platycodin D Mass Spectrometry Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric detection of Platycodin D.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound using mass spectrometry.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Signal Intensity | Suboptimal Ionization: this compound, a saponin (B1150181), may not ionize efficiently under certain conditions.[1][2] | Switch to Positive Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for this compound detection.[3][4] Promote Adduct Formation: this compound readily forms sodium adducts ([M+Na]⁺), which often provide a more stable and intense signal than protonated molecules ([M+H]⁺).[3][5] Consider adding a low concentration of sodium acetate (B1210297) to the mobile phase to enhance the formation of these adducts.[6] |
| Inappropriate Sample Concentration: Samples that are too dilute may result in a signal that is below the limit of detection. Conversely, highly concentrated samples can lead to ion suppression.[1][2] | Optimize Sample Concentration: Prepare a dilution series of your sample to determine the optimal concentration for your instrument.[1] | |
| Inefficient Sample Preparation: Poor extraction or the presence of interfering substances from the sample matrix can suppress the signal.[5] | Refine Sample Preparation: For plasma samples, protein precipitation with acetonitrile (B52724) is a common and effective method.[3] For more complex matrices like plant extracts, solid-phase extraction (SPE) with a C18 cartridge can be used to clean up the sample and concentrate the analyte.[5][7] | |
| Inconsistent or Poor Fragmentation | Incorrect Precursor Ion Selection: Selecting a low-intensity or incorrect precursor ion will result in weak or no fragment ions. | Select the [M+Na]⁺ Adduct: The monosodiated ion ([M+Na]⁺) is often the most abundant peak for this compound in full mass spectra and should be selected as the precursor for MS/MS analysis.[3] |
| Suboptimal Collision Energy: If the collision energy is too low, the precursor ion will not fragment efficiently. If it is too high, excessive fragmentation can occur, leading to a loss of characteristic product ions.[1] | Optimize Collision Energy: Perform a product ion scan while varying the collision energy to find the optimal setting that produces the most abundant and informative fragment ions for your specific instrument. | |
| Poor Chromatographic Peak Shape | Column Overload: High concentrations of saponins (B1172615) can lead to poor peak shape.[5] | Dilute the Sample: Reduce the concentration of the sample or decrease the injection volume.[5] |
| Incompatible Injection Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[5] | Use a Weaker Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.[5] | |
| Difficulty with Isomer Separation | Inadequate Chromatographic Resolution: Structurally similar saponin isomers can be difficult to separate using standard chromatographic methods.[8] | Optimize Chromatographic Conditions: Adjust the mobile phase composition and gradient to improve separation.[8] Consider using a different column chemistry if resolution on a C18 column is insufficient.[8] |
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for this compound detection?
A1: Positive electrospray ionization (ESI) mode is most commonly and successfully used for the detection of this compound.[3][4]
Q2: I am observing multiple peaks for this compound. What could be the cause?
A2: this compound readily forms adducts, particularly with sodium ([M+Na]⁺).[3][9] You may also be observing the protonated molecule ([M+H]⁺) or other adducts depending on the solvents and additives used. The [M+Na]⁺ adduct is typically the most abundant and stable ion.[3]
Q3: What are the typical mass transitions for this compound in MRM mode?
A3: Commonly used MRM transitions for the [M+Na]⁺ adduct of this compound (m/z 1247.7) are to product ions such as m/z 705.2.[3] Another reported transition for the [M-H]⁻ ion (m/z 1223.6) is to m/z 469.2.[7] It is crucial to optimize these transitions on your specific instrument.
Q4: What is a suitable internal standard for this compound quantification?
A4: Notoginsenoside R1 and Madecassoside have been successfully used as internal standards for the quantification of this compound in plasma samples.[3][7] The ideal internal standard should have similar chemical properties and chromatographic behavior to the analyte.[5]
Experimental Protocols
Sample Preparation from Rat Plasma (Protein Precipitation)
This protocol is adapted from a validated LC-MS/MS method for this compound quantification in rat plasma.[3]
-
To a 50 µL aliquot of thawed plasma, add 200 µL of acetonitrile containing the internal standard (e.g., 250 ng/mL Notoginsenoside R1).[3]
-
Vortex the mixture for 30 seconds.[3]
-
Centrifuge the mixture at 12,000 rpm and 4°C for 10 minutes to precipitate proteins.[3]
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.[3]
-
Inject a 5 µL aliquot of the solution into the LC-MS/MS system.[3]
LC-MS/MS Parameters for this compound Analysis
The following table summarizes typical starting parameters for an LC-MS/MS method for this compound analysis. These should be optimized for your specific instrumentation and application.
| Parameter | Condition |
| LC Column | C18 or HILIC column[3][7] |
| Mobile Phase | Acetonitrile and water, potentially with an additive like ammonium (B1175870) acetate[7] or sodium acetate[6] to promote adduct formation. |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][4] |
| MS Analysis | Multiple Reaction Monitoring (MRM)[3][4][7] |
| Precursor Ion | [M+Na]⁺, m/z 1247.7[3] |
| Product Ion | m/z 705.2[3] |
Visualizations
Caption: Troubleshooting workflow for this compound detection issues.
Caption: General experimental workflow for this compound analysis.
Caption: Simplified signaling pathways influenced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Determination of this compound and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Response Surface Methodology to Optimize Enzymatic Preparation of Deapio-Platycodin D and this compound from Radix Platycodi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An HPLC-MS/MS method for the quantitative determination of this compound in rat plasma and its application to the pharmacokinetics of Platycodi Radix extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing Platycodin D Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Platycodin D (PD) treatment times to achieve a maximal apoptotic response in cancer cells.
Troubleshooting Guide: Adjusting this compound Incubation Times
The apoptotic response to this compound is both time and dose-dependent.[1] The optimal incubation time can vary significantly between cell lines. This guide addresses common issues encountered during the optimization of treatment duration.
| Issue | Potential Cause | Recommended Solution |
| Low levels of apoptosis detected. | Suboptimal Incubation Time: The selected time point may be too early to detect significant apoptosis or too late, with the peak of apoptosis already passed. | Perform a Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., the IC50 value at 48h) and harvest at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). Analyze apoptotic markers at each point to identify the optimal duration. |
| Inappropriate this compound Concentration: The concentration used may be too low to induce a strong apoptotic response within the chosen timeframe. | Perform a Dose-Response and Time-Course Matrix: Test a range of this compound concentrations across multiple time points to find the ideal combination for your specific cell line. | |
| High percentage of necrotic cells (Annexin V+/PI+). | Prolonged Incubation: Extended exposure to this compound can lead to secondary necrosis following apoptosis. | Focus on Earlier Time Points: Analyze cells at earlier time points (e.g., 12, 24, 36 hours) to capture the peak of early apoptosis (Annexin V+/PI-) before significant necrosis occurs. |
| High this compound Concentration: A very high concentration can induce rapid cytotoxicity and necrosis alongside apoptosis. | Lower the this compound Concentration: Use a concentration closer to the IC50 value to favor a more programmed apoptotic cell death pathway. | |
| Inconsistent results between experiments. | Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the response to this compound. | Standardize Cell Seeding Protocol: Ensure a consistent number of cells are seeded for each experiment and that cells are in the logarithmic growth phase. |
| This compound Degradation: Improper storage of this compound stock solutions can lead to reduced potency. | Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. | |
| No significant change in pro-apoptotic protein levels (e.g., cleaved caspase-3). | Timing Mismatch with Protein Expression: The peak expression of specific apoptotic proteins can be transient. The chosen time point may not align with the peak of activation for a particular protein. | Conduct a Time-Course Western Blot: Analyze the expression of key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) at various time points (e.g., 12, 24, 48 hours) to determine their expression kinetics. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for this compound concentration and treatment time?
A1: A common starting point is to treat your cells with a range of this compound concentrations (e.g., 5, 10, 20, 40, 80 µM) for 48 hours to determine the half-maximal inhibitory concentration (IC50). Once the IC50 is established, a time-course experiment (e.g., 24, 48, 72 hours) using the IC50 concentration is recommended to identify the optimal treatment duration for inducing apoptosis.
Q2: How long does it typically take for this compound to induce apoptosis?
A2: The induction of apoptosis by this compound is time-dependent. While significant effects are often observed at 48 hours, some cell lines may show an apoptotic response as early as 24 hours, while others may require up to 72 or 96 hours for a maximal effect.[2] It is crucial to perform a time-course experiment for your specific cell line.
Q3: Should I be looking for early or late apoptosis?
A3: This depends on your experimental question. To study the initial signaling events and mechanisms of apoptosis induction, it is best to identify the time point with the highest percentage of early apoptotic cells (Annexin V positive, PI negative). If you are assessing the overall cell death, including later stages, then including late apoptotic/necrotic cells (Annexin V positive, PI positive) is appropriate. Kinetic analysis is key to distinguishing these phases.
Q4: Can the apoptotic pathway induced by this compound affect the optimal treatment time?
A4: Yes. This compound can induce apoptosis through multiple signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as pathways involving reactive oxygen species (ROS) and the JNK/AP-1/PUMA axis.[3][4] The kinetics of these pathways may differ, influencing when apoptotic markers become detectable. For instance, ROS generation can be an early event, while significant caspase-3 cleavage may occur later.
Q5: My Western blot for cleaved caspase-3 is weak, but I see evidence of apoptosis by flow cytometry. Why?
A5: Caspase activation can be transient. It's possible your chosen time point missed the peak of caspase-3 cleavage. A time-course Western blot is recommended. Alternatively, apoptosis could be occurring through a caspase-independent pathway in your specific cell model, although this compound typically activates caspases.
Data on Time-Dependent Effects of this compound
The following tables summarize quantitative data from various studies on the time- and dose-dependent effects of this compound on cancer cell lines.
Table 1: Inhibition of Cell Viability by this compound
| Cell Line | Cancer Type | Concentration (µM) | 24h (% Inhibition) | 48h (% Inhibition) | 72h (% Inhibition) | 96h (% Inhibition) | Citation |
| U251 | Human Glioma | 16.3 | ~10% | ~20% | ~25% | ~30% | [2] |
| U251 | Human Glioma | 40.8 | ~20% | ~35% | ~45% | ~55% | [2] |
| U251 | Human Glioma | 81.6 | ~30% | ~50% | ~60% | ~70% | [2] |
| U251 | Human Glioma | 163.2 | ~40% | ~65% | ~75% | ~85% | [2] |
| 5637 | Bladder Carcinoma | 20 µg/mL | Not specified | ~40% | ~60% | Not specified | [5] |
Table 2: Induction of Apoptosis by this compound (48-hour treatment)
| Cell Line | Cancer Type | Concentration (µM) | Apoptotic Index (%) | % of Apoptotic Cells (Flow Cytometry) | Citation |
| U251 | Human Glioma | 16.3 | 2.12 | ~10 (Early + Late) | [2] |
| U251 | Human Glioma | 40.8 | 6.24 | ~20 (Early + Late) | [2] |
| U251 | Human Glioma | 81.6 | 11.03 | ~35 (Early + Late) | [2] |
| U251 | Human Glioma | 163.2 | 15.91 | ~50 (Early + Late) | [2] |
| H1299 | Non-small cell lung | 15 | Not specified | ~25 (Early + Late) | [3] |
| NOZ | Gallbladder | 5 | Not specified | ~15 (Early + Late) | [6] |
| NOZ | Gallbladder | 10 | Not specified | ~25 (Early + Late) | [6] |
| NOZ | Gallbladder | 15 | Not specified | ~40 (Early + Late) | [6] |
| GBC-SD | Gallbladder | 5 | Not specified | ~12 (Early + Late) | [6] |
| GBC-SD | Gallbladder | 10 | Not specified | ~20 (Early + Late) | [6] |
| GBC-SD | Gallbladder | 15 | Not specified | ~35 (Early + Late) | [6] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression (48-hour treatment)
| Cell Line | Cancer Type | Concentration (µM) | Change in Bax/Bcl-2 Ratio | Change in Cleaved Caspase-3 | Citation |
| U251 | Human Glioma | 16.3 - 163.2 | Dose-dependent increase | Dose-dependent increase | [2] |
| H1299 | Non-small cell lung | 10 - 15 | No significant change | Dose-dependent increase | [3] |
| NOZ | Gallbladder | 5 - 15 | Dose-dependent increase | Dose-dependent increase | [6] |
| GBC-SD | Gallbladder | 5 - 15 | Dose-dependent increase | Dose-dependent increase | [6] |
| PC-3 | Prostate Carcinoma | 10 - 30 | Dose-dependent increase | Dose-dependent increase | [4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Unstained cells are viable, Annexin V positive/PI negative cells are in early apoptosis, and Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression of key apoptotic proteins.
Methodology:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via multiple signaling pathways.
Experimental Workflow for Optimizing Treatment Time
Caption: Workflow for determining the optimal this compound treatment time.
Troubleshooting Logic for Low Apoptosis Detection
Caption: A logical guide for troubleshooting low apoptotic response.
References
- 1. Effects of this compound on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 3. Effects of this compound on apoptosis, migration, invasion and cell cycle arrest of gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fb.cuni.cz [fb.cuni.cz]
- 5. This compound inhibits the proliferation and migration of hypertrophic scar-derived fibroblasts and promotes apoptosis through a caspase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Efficacy of Platycodin D and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Platycodin D, a natural triterpenoid (B12794562) saponin (B1150181) derived from the roots of Platycodon grandiflorus, and dexamethasone (B1670325), a potent synthetic glucocorticoid. The comparison is based on available experimental data, focusing on their mechanisms of action, quantitative effects on inflammatory mediators, and detailed experimental protocols to support further research.
Core Anti-Inflammatory Mechanisms: A Tale of Two Molecules
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating critical signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3]
This compound: This natural compound has demonstrated significant anti-inflammatory, anti-cancer, and immunomodulatory effects.[4] Its mechanism involves the inhibition of key inflammatory signaling pathways. In models using lipopolysaccharide (LPS)-stimulated cells, this compound has been observed to inhibit the phosphorylation of MAPK pathway components (p38, ERK, and JNK) and prevent the activation of the NF-κB transcription factor.[5][6] This dual inhibition leads to a downstream reduction in the expression and release of inflammatory molecules.[2][6][7] Some studies suggest this compound exerts its inhibitory effect on the NF-κB pathway by activating Liver X Receptor alpha (LXRα).[7][8]
Dexamethasone: As a potent glucocorticoid, dexamethasone operates through the glucocorticoid receptor (GR).[1] Upon binding, the dexamethasone-GR complex translocates to the nucleus and modulates gene expression. It engages in "transrepression," where it directly interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB.[1][9][10] Dexamethasone can inhibit NF-κB by upregulating the synthesis of its inhibitor, IκBα, which traps NF-κB in the cytoplasm.[9][10][11] Additionally, dexamethasone can inhibit the MAPK pathway, particularly p38 and JNK, often by inducing the expression of Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1), which dephosphorylates and inactivates these kinases.[12][13][14][15]
Signaling Pathway Diagrams
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize available quantitative data on the effects of this compound and dexamethasone on key inflammatory markers.
Disclaimer: The data presented are compiled from separate studies and are not from direct, head-to-head comparative experiments. Therefore, direct comparison of potency based on these values should be made with caution, as experimental conditions may differ.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Cell Type | Stimulant | Mediator | Concentration / Dose | % Inhibition / Effect | Citation |
| This compound | Primary rat microglia | LPS (0.5 µg/mL) | TNF-α | 5, 10, 20 µM | Significant, dose-dependent inhibition | [6] |
| Primary rat microglia | LPS (0.5 µg/mL) | IL-6 | 5, 10, 20 µM | Significant, dose-dependent inhibition | [6] | |
| Primary rat microglia | LPS (0.5 µg/mL) | IL-1β | 5, 10, 20 µM | Significant, dose-dependent inhibition | [6] | |
| Primary rat microglia | LPS (0.5 µg/mL) | ROS | 5, 10, 20 µM | Significant, dose-dependent inhibition | [6] | |
| Primary bovine mammary epithelial cells | LPS | TNF-α, IL-1β, IL-6 | Not specified | Significant inhibition | [7] | |
| Dexamethasone | RAW 264.7 macrophages | LPS | TNF-α secretion | 1, 10, 100 µM | Significant, dose-dependent inhibition | [16][17] |
| HeLa cells | IL-1 | p38 MAPK activity | 1-10 nM (IC50) | Potent inhibition | [12] | |
| Mouse macrophages | LPS | JNK & p38 MAPK | 1-10 nM (EC50) | Dose-dependent inhibition | [18] | |
| CD4+ T-cells from SSc patients | anti-CD3/CD28 | IL-4, IL-6, IL-13, TNF | Not specified | Significant reversal of cytokine release | [19] |
Table 2: In Vivo Anti-inflammatory Effects (Carrageenan-Induced Paw Edema)
| Compound | Animal Model | Dose | Time Point | % Inhibition of Edema | Citation |
| Dexamethasone | Rat | 10 mg/kg (i.p.) | Not specified | Significant reduction | [20] |
| Rat | Not specified | 1-5 hours | Significant inhibition | [21] |
Note: Specific quantitative data for this compound in the carrageenan-induced paw edema model was not available in the searched literature, though its anti-inflammatory effects in other in vivo models, such as LPS-induced lung injury and asthma, are documented.[6][22]
Experimental Protocols & Workflow
For researchers aiming to validate or compare these findings, the following are standardized protocols for key in vitro and in vivo anti-inflammatory assays.
In Vitro LPS-Induced Inflammation in Macrophages
-
Objective: To assess the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophages.
-
Cell Line: RAW 264.7 murine macrophages or primary peritoneal/bone marrow-derived macrophages.
-
Procedure:
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO/cytokine assays) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying, non-toxic concentrations of this compound or dexamethasone for 1 to 2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS), typically at a concentration of 0.5-1 µg/mL, and incubate for a specified period (e.g., 30 minutes for signaling proteins, 24 hours for NO/cytokines).
-
Collection: Collect the cell culture supernatant for NO and cytokine analysis. Lyse the cells to extract proteins for Western blotting.
-
Nitric Oxide (NO) Assay (Griess Assay)
-
Objective: To quantify the production of NO, a key inflammatory mediator.
-
Procedure:
-
The concentration of NO in the culture supernatant is determined by measuring its stable metabolite, nitrite (B80452), using the Griess reagent.
-
Mix an equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite is used for quantification.[1]
-
Cytokine Measurement (ELISA)
-
Objective: To measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Procedure:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the supernatant samples, adding a detection antibody, followed by a substrate to produce a colorimetric signal.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
Western Blotting for Signaling Proteins
-
Objective: To analyze the activation (phosphorylation) of key signaling proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, phospho-p38, IκBα) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine relative protein expression.[6][7][8]
-
In Vivo Carrageenan-Induced Paw Edema
-
Objective: To evaluate the acute anti-inflammatory activity of a compound in a live animal model.
-
Animal Model: Wistar or Sprague-Dawley rats, or Swiss albino mice.
-
Procedure:
-
Administer the test compounds (this compound or dexamethasone) or vehicle control to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a set time (e.g., 30-60 minutes), induce acute inflammation by injecting a 1% solution of lambda carrageenan into the sub-plantar surface of the right hind paw.[21]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21][23]
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
-
Conclusion
This compound and dexamethasone are both potent inhibitors of inflammation that function by suppressing the NF-κB and MAPK signaling pathways.
-
Dexamethasone is a well-established synthetic corticosteroid with a mechanism dependent on the glucocorticoid receptor. It exerts its effects through genomic actions, primarily by upregulating the expression of anti-inflammatory proteins like IκBα and MKP-1.[9][12][15] This leads to broad and potent suppression of inflammatory gene expression.
-
This compound , a natural saponin, acts more directly on upstream signaling components of the NF-κB and MAPK pathways, inhibiting the activation of kinases like IKK and p38.[2][5] Its ability to modulate these pathways makes it a promising natural anti-inflammatory agent.
While dexamethasone is a benchmark for anti-inflammatory potency, this compound represents a valuable compound from a natural source with a distinct, multi-target inhibitory mechanism. The provided protocols offer a framework for conducting direct comparative studies to elucidate further the relative potency and therapeutic potential of these two compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppressed LPS-induced inflammatory response by activating LXRα in LPS-stimulated primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]
- 10. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dexamethasone causes sustained expression of mitogen-activated protein kinase (MAPK) phosphatase 1 and phosphatase-mediated inhibition of MAPK p38. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 15. academic.oup.com [academic.oup.com]
- 16. oncotarget.com [oncotarget.com]
- 17. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sclerodermanews.com [sclerodermanews.com]
- 20. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound attenuates airway inflammation via suppression Th2 transcription factor in a murine model of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Validating Platycodin D's Anti-Angiogenic Effect in HUVECs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic effects of Platycodin D in Human Umbilical Vein Endothelial Cells (HUVECs) against other known anti-angiogenic agents. The data presented is compiled from multiple studies to offer an objective overview of its potential as a therapeutic agent.
Comparative Analysis of Anti-Angiogenic Activity
The anti-angiogenic potential of this compound was evaluated by assessing its inhibitory effects on key processes in angiogenesis: proliferation, migration, and tube formation of HUVECs. For a comprehensive comparison, its performance was benchmarked against established anti-angiogenic compounds: Sunitinib, Endostatin, and Bevacizumab.
HUVEC Proliferation Assay (MTT Assay)
The MTT assay was utilized to assess the cytotoxic and anti-proliferative effects of the compounds on HUVECs. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | IC50 (Proliferation) | Reference |
| This compound | Not explicitly stated in the provided results. | |
| Sunitinib | ~1.5 µM (at 48 hours) | [1] |
| Endostatin | Not specified. | |
| Bevacizumab | Dose-dependent inhibition observed. | [2] |
HUVEC Migration Assay (Transwell Assay)
The transwell migration assay was employed to quantify the inhibition of HUVEC migration, a crucial step in the formation of new blood vessels.
| Compound | Concentration | % Inhibition of Migration | Reference |
| This compound | Not explicitly stated in the provided results. | Dose-dependent inhibition observed. | [3] |
| Sunitinib | 1 µM | 45% | [4] |
| Endostatin | 1 µg/mL | Significant inhibition observed. | [5] |
| Bevacizumab | 80 µg/mL, 160 µg/mL | Decreased migration in normoxia. | [6] |
HUVEC Tube Formation Assay
The tube formation assay on Matrigel was used to assess the ability of HUVECs to form capillary-like structures, a hallmark of angiogenesis.
| Compound | Concentration | % Inhibition of Tube Formation | Reference |
| This compound | Not explicitly stated in the provided results. | Dose-dependent inhibition observed. | [3][7] |
| Sunitinib | 1 µM | 50% (at 48 hours) | [8] |
| Endostatin | 50 ng/mL | Most significant suppression observed. | [9] |
| Bevacizumab | 100 µg/mL | Enhanced tube formation under hypoxia. | [6][10] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-angiogenic effects primarily by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis.
VEGF-A/VEGFR2 Signaling Pathway
The binding of VEGF-A to its receptor, VEGFR2, on the surface of endothelial cells triggers a cascade of intracellular signaling events that promote proliferation, migration, and survival. A key downstream pathway activated is the Mitogen-Activated Protein Kinase (MAPK) cascade.
Caption: this compound inhibits VEGF-induced angiogenesis by blocking the MAPK pathway.
Studies have shown that this compound inhibits the phosphorylation of key components of the MAPK pathway, including ERK, p38, and JNK, in VEGF-stimulated HUVECs.[11] This blockade disrupts the downstream signaling cascade, ultimately leading to the observed inhibition of endothelial cell proliferation, migration, and tube formation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HUVEC Proliferation (MTT) Assay
This protocol outlines the steps to measure the effect of a compound on HUVEC proliferation.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor growth by antiangiogenic activity via blocking VEGFR2-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic pilot study of the antiangiogenic activity of standardized platycodi radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits angiogenic vascular mimicry in NSCLC by regulating the eIF4E-mediated RNA methylome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. worldscientific.com [worldscientific.com]
Platycodin D Versus Other Oleanane-Type Saponins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Platycodin D against other prominent oleanane-type saponins (B1172615), namely Saikosaponin D, Oleanolic Acid, Platycoside E, and Ginsenoside Ro. The focus is on their anti-cancer properties, supported by available experimental data on cytotoxicity and mechanisms of action.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for the cytotoxic potential of a compound. The following tables summarize the IC50 values of this compound and other selected oleanane-type saponins against various cancer cell lines.
Disclaimer: The IC50 values presented below are collated from different studies. Direct comparison should be approached with caution due to variations in experimental conditions, including cell lines, assay methods (e.g., MTT, CCK-8), and incubation times.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| H1299 | Non-small cell lung cancer | 7.8[1] | 48[1] |
| H2030 | Non-small cell lung cancer | 9.6[1] | 48[1] |
| A549 | Non-small cell lung cancer | 10.3[1] | 48[1] |
| BEL-7402 | Hepatocellular carcinoma | 37.70 ± 3.99[2] | 24[2] |
| Caco-2 | Colorectal adenocarcinoma | 24.6[3] | Not Specified |
| LLC, H1975, CT26, B16-F10 | Various | 6.634 - 28.33[4] | 48[4] |
Table 2: Cytotoxicity of Other Oleanane-Type Saponins
| Saponin (B1150181) | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Saikosaponin D | A549 | Non-small cell lung cancer | 3.57 | 24 |
| H1299 | Non-small cell lung cancer | 8.46 | 24 | |
| DU145 | Prostate cancer | 10[5] | 24[5] | |
| Oleanolic Acid | HepG2 | Hepatocellular carcinoma | 30[6] | 24[6] |
| HuH7 | Hepatocellular carcinoma | 100 | Not Specified | |
| DU145 | Prostate cancer | 112.57 (µg/mL) | 24 | |
| MCF-7 | Breast cancer | 132.29 (µg/mL) | 24 | |
| U87 | Glioblastoma | 163.60 (µg/mL) | 24 | |
| Platycoside E | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | Various | 10-15 (µg/mL) (crude fraction)[7] | Not Specified |
| Ginsenoside Ro | Not Specified | Not Specified | Generally considered to have weak cytotoxic activity compared to other ginsenosides (B1230088). | Not Specified |
Mechanisms of Action: A Comparative Overview
Oleanane-type saponins exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways.
This compound
This compound is a potent inducer of apoptosis in a wide range of cancer cells. Its mechanisms involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling pathways modulated by this compound include:
-
JNK/AP-1/PUMA Pathway: this compound activates JNK1, leading to the activation of the transcription factor AP-1, which in turn upregulates the pro-apoptotic protein PUMA, triggering mitochondrial dysfunction and apoptosis[1][8].
-
PI3K/Akt/mTOR Pathway: This pro-survival pathway is often inhibited by this compound, leading to decreased cell proliferation and survival.
-
MAPK Pathway: this compound can activate MAPKs such as JNK and p38, which are involved in apoptosis induction.
-
ROS Generation: this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis[5].
Saikosaponin D
Saikosaponin D also exhibits strong anti-cancer activity by inducing apoptosis and cell cycle arrest. Its mechanisms of action include:
-
STAT3 Pathway Inhibition: Saikosaponin D has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival, leading to apoptosis in non-small cell lung cancer cells.
-
MKK4-JNK Signaling Pathway: Activation of the MKK4-JNK pathway is another mechanism by which Saikosaponin D promotes apoptosis in pancreatic cancer cells.
-
Intrinsic Apoptosis Pathway: It can induce apoptosis through the upregulation of p53 and p21, regulation of Bcl-2 family proteins, and activation of caspases.
Oleanolic Acid
Oleanolic acid, a widely distributed oleanane-type triterpenoid (B12794562), induces apoptosis through multiple pathways:
-
Mitochondrial-Dependent Pathway: Oleanolic acid can induce the loss of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.
-
Modulation of Bcl-2 Family Proteins: It alters the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.
-
p53-Dependent Pathway: Oleanolic acid can upregulate the tumor suppressor p53, leading to the activation of downstream apoptotic targets.
-
Inhibition of NF-κB: By suppressing the activation of NF-κB, a key regulator of inflammation and cell survival, Oleanolic acid can promote apoptosis.
Platycoside E
While specific quantitative data on the cytotoxicity of pure Platycoside E is limited, studies on platycoside-rich fractions suggest its anti-cancer potential[4][7]. The proposed mechanisms are believed to be similar to other platycosides, involving the modulation of inflammatory and apoptotic signaling pathways such as NF-κB and MAPK[4].
Ginsenoside Ro
Ginsenoside Ro is an oleanane-type saponin found in Panax species. Compared to other ginsenosides (which are typically dammarane-type), Ginsenoside Ro generally exhibits weaker cytotoxic activity. However, it has been reported to have other pharmacological effects, and some studies suggest it may enhance the cytotoxicity of other chemotherapeutic agents.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: this compound-Induced Apoptosis Pathways
Caption: Comparative Apoptotic Pathways
Experimental Workflows
Caption: MTT Assay Workflow
Caption: Annexin V/PI Apoptosis Assay Workflow
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the saponin for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of saponin for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases, Bcl-2 family proteins, and PARP.
Protocol:
-
Protein Extraction: Treat cells with the saponin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, Bax, Bcl-2, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.
References
- 1. Frontiers | this compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 2. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Platycodin D and Cisplatin in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally derived triterpenoid (B12794562) saponin, Platycodin D, and the conventional chemotherapeutic agent, cisplatin (B142131), focusing on their efficacy and mechanisms of action in lung cancer cells. This analysis is based on preclinical data from various studies.
Executive Summary
This compound, a bioactive compound from the root of Platycodon grandiflorum, and cisplatin, a platinum-based chemotherapy drug, both exhibit significant anti-cancer properties against lung cancer cells.[1][2] While both induce cell death, their underlying mechanisms are distinct. This compound modulates multiple signaling pathways, including those involved in apoptosis and autophagy, whereas cisplatin's primary mechanism involves the induction of DNA damage.[1][2] Emerging evidence also points to a complex interaction between the two, with this compound potentially sensitizing cancer cells to cisplatin while protecting normal cells from its toxicity.[1]
Data Presentation
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth. The following tables summarize the reported IC50 values for this compound and cisplatin in various non-small cell lung cancer (NSCLC) cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.[1]
Table 1: IC50 Values of this compound in NSCLC Cell Lines [3][4]
| Cell Line | IC50 (µM) | Incubation Time (h) |
| A549 | 10.3 | 48 |
| H1299 | 7.8 | 48 |
| H2030 | 9.6 | 48 |
Table 2: IC50 Values of Cisplatin in NSCLC Cell Lines [1][2][5]
| Cell Line | IC50 (µM) | Incubation Time (h) |
| A549 | 10.91 ± 0.19 | 24 |
| A549 | 7.49 ± 0.16 | 48 |
| A549 | 16.48 | 24 |
Comparative Effects on Apoptosis
Both this compound and cisplatin induce apoptosis, or programmed cell death, in lung cancer cells.
Table 3: Apoptosis Induction in Lung Cancer Cells
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| This compound | H1299 | 15 | 48 | ~8-fold increase vs. control[3] |
| Cisplatin + PD-0332991 | A549 | Cisplatin (variable) | 24 | 12.25 (combination)[5] |
| Cisplatin (alone) | A549 | Not specified | 24 | 5.19[5] |
Note: The data for cisplatin is from a combination study and may not be directly comparable to the this compound data.
Mechanisms of Action
This compound: A Multi-Targeted Approach
This compound exerts its anti-cancer effects by modulating several key signaling pathways.[1] It is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] One of the key mechanisms involves the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) through the JNK1/AP-1 signaling axis, leading to mitochondrial dysfunction and subsequent apoptosis.[3][6] Additionally, this compound can induce autophagy by inhibiting the PI3K/Akt/mTOR pathway.[7]
Cisplatin: The DNA Damaging Agent
Cisplatin's primary mode of action is the formation of DNA adducts, which obstruct DNA replication and transcription, leading to DNA damage.[1] This damage triggers a cellular response that can result in cell cycle arrest and apoptosis.[8] Cisplatin-induced DNA damage can also lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and further promoting cell death.[8] However, cisplatin treatment can also activate pro-survival pathways, such as the NF-κB pathway, which may contribute to the development of drug resistance.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the anti-cancer effects of this compound and cisplatin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed lung cancer cells (e.g., A549) in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24-48 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound or cisplatin for a specified duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[4][9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control to determine the IC50 value.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Cell Treatment: Treat lung cancer cells with the desired concentrations of this compound or cisplatin.
-
Cell Collection: Collect both adherent and floating cells and wash with cold PBS.[7]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both.[10]
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]
-
Immunoblotting: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, cleaved Caspase-3, p-Akt) followed by incubation with enzyme-conjugated secondary antibodies.[4][11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity.[1]
Conclusion
This compound and cisplatin are both potent inducers of cell death in lung cancer cells, albeit through different mechanisms. Cisplatin remains a cornerstone of chemotherapy due to its DNA-damaging activity, while this compound's ability to target multiple signaling pathways presents a promising avenue for novel therapeutic strategies. The potential for this compound to act synergistically with cisplatin, possibly enhancing its efficacy while mitigating side effects, warrants further investigation. This comparative analysis provides a foundation for researchers to explore the therapeutic potential of these compounds, both individually and in combination, for the treatment of lung cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
validating the efficacy of Platycodin D in a glioblastoma multiforme model
For Immediate Release
This guide provides a comprehensive comparison of Platycodin D's efficacy in glioblastoma multiforme (GBM) models against standard-of-care treatments, Temozolomide (TMZ) and Bevacizumab. The content is intended for researchers, scientists, and drug development professionals, offering a consolidated view of supporting experimental data, detailed methodologies, and visual representations of molecular pathways.
Comparative Efficacy of this compound and Standard-of-Care Treatments
This compound (PD), a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorus, has demonstrated significant anti-tumor activity in glioblastoma models. This section summarizes its performance in key preclinical assays alongside Temozolomide and Bevacizumab.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 / Effective Concentration | Reference |
| This compound | U251 | MTT | 48 | ~81.6 µM | [1] |
| U251 | MTT | 24, 48, 72, 96 | Inhibition observed from 16.3 µM | [1] | |
| Temozolomide | U87 | MTT | 72 | Median: 230.0 µM (IQR: 34.1–650.0 µM) | [2] |
| U251 | MTT | 72 | Median: 176.5 µM (IQR: 30.0–470.0 µM) | [2] | |
| T98G | MTT | 72 | Median: 438.3 µM (IQR: 232.4–649.5 µM) | [2] | |
| U87, U373 | - | - | U87: 172 µM, U373: 131 µM | [3] | |
| Bevacizumab | U-87 MG, T98G | MTT | 48, 72 | 50% reduction in proliferation at 8 mg/ml | [4] |
| Various GBM lines | MTS | 72 | IC50 of up to 1 mg/ml | [5] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate tumor cells.
| Compound | Cell Line | Method | Treatment | Key Findings | Reference |
| This compound | U87, U251 | Flow Cytometry | 5 or 10 µM for 24h | Significant increase in apoptosis. | [6] |
| U87, U251 | Western Blot | 5 or 10 µM for 24h | Upregulation of Bax and cleaved caspase-3; downregulation of Bcl-2. | [6] | |
| This compound + TMZ | U87, U251 | Flow Cytometry | PD + TMZ | Highest apoptotic rate compared to single agents. | [6] |
| U87, U251 | Western Blot | PD + TMZ | Pronounced increase in Bax and cleaved caspase-3; significant reduction in Bcl-2. | [6] | |
| Bevacizumab | T98G | ELISA | 2 mg/ml for 72h | Significant induction of apoptosis. | [4] |
In Vivo Tumor Growth Inhibition
Xenograft models, where human tumor cells are implanted in immunodeficient mice, are critical for evaluating the in vivo efficacy of anti-cancer compounds.
| Treatment | Animal Model | Tumor Volume Reduction | Key Findings | Reference |
| This compound + TMZ | Subcutaneous U87 xenograft | Greatest reduction in tumor volume compared to single agents. | PD amplified the anti-glioma efficacy of TMZ. | [6] |
| Diminished Ki67, active β-catenin, and c-Myc expression in tumor tissue. | [6] | |||
| Temozolomide | GL261 allograft, U87MG, U118MG, U138MG xenografts | Reduced tumor growth in sensitive models. | - | [7] |
Signaling Pathways Modulated by this compound in Glioblastoma
This compound exerts its anti-glioblastoma effects through the modulation of several key signaling pathways.
Inhibition of the Wnt/β-catenin Pathway
This compound has been shown to suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in glioblastoma and contributes to tumor progression and chemoresistance.[6] Treatment with this compound leads to a decrease in the expression of active β-catenin and its downstream target, c-Myc.[6] This inhibition is crucial for its ability to enhance the sensitivity of glioma cells to Temozolomide.[6]
Suppression of the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is frequently hyperactivated in glioblastoma. This compound has been demonstrated to inhibit the activation of this pathway, leading to decreased phosphorylation of Akt.[5] This inhibition contributes to the induction of apoptosis and cell cycle arrest in glioma cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses proliferation, migration, and invasion of human glioblastoma cells through regulation of Skp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. This compound Enhances Glioma Sensitivity to Temozolomide by Inhibition of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Bevacizumab Activity Following Treatment of Patients With Ovarian Cancer or Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Platycodin D and Sorafenib: A Synergistic Combination Against Prostate Cancer
A promising therapeutic strategy for androgen-independent and PTEN-deficient prostate cancer may lie in the combination of Platycodin D, a natural triterpene saponin (B1150181), and sorafenib (B1663141), a multi-kinase inhibitor. Research indicates that this compound enhances the anti-cancer effects of sorafenib, leading to increased apoptosis and cell cycle arrest in prostate cancer cells.[1][2] This guide provides a comprehensive comparison of this combination therapy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The synergistic effect of this combination is particularly significant in castration-resistant prostate cancer, a challenging form of the disease to treat.[1][2] Studies have shown that this compound can reduce the required concentration of sorafenib to achieve the same level of anti-tumor activity, potentially mitigating the adverse effects associated with higher doses of sorafenib.[1]
Quantitative Analysis of Synergistic Effects
The combination of this compound and sorafenib has demonstrated a significant improvement in therapeutic efficacy compared to either agent alone. The following tables summarize the key quantitative findings from in vitro studies on prostate cancer cell lines.
Table 1: Comparative Cell Viability Inhibition
| Treatment Group | Concentration | Cell Viability (%) |
| Sorafenib alone | 10 µM | 75.12 ± 8.53 |
| Sorafenib + this compound | 5 µM + PD | 79.17 ± 10.41 |
| Sorafenib alone | 20 µM | 50.82 ± 6.94 |
| Sorafenib + this compound | 10 µM + PD | 46.14 ± 6.91 |
| Sorafenib alone | 40 µM | 28.84 ± 5.37 |
| Sorafenib + this compound | 20 µM + PD | 20.72 ± 9.31 |
Data from studies on PC3 cells, a PTEN-deficient and androgen-independent prostate cancer cell line.[1]
Table 2: Enhancement of Apoptosis and Cell Cycle Arrest
| Treatment | Effect | Observations |
| This compound + Sorafenib | Apoptosis | Significantly promotes sorafenib-induced apoptosis in PC3 cells.[1][2][3] |
| This compound + Sorafenib | Cell Cycle Arrest | Promotes sorafenib-induced cell cycle arrest in PC3 cells.[1][2][3] |
| This compound alone | Cell Cycle Arrest | Induces G2/M phase arrest in PC3 cells and G0/G1 phase arrest in DU145 and LNCaP cells.[4] |
Mechanism of Action: The PI3K/Akt/FOXO3a Pathway
The enhanced anti-cancer effect of the this compound and sorafenib combination is primarily attributed to its influence on the PI3K/Akt/FOXO3a signaling pathway, a critical regulator of cell survival and proliferation.[1]
This compound promotes the ubiquitination of phosphorylated Akt (p-Akt), leading to its degradation.[1][2] This, in turn, increases the expression and activity of the downstream tumor suppressor FOXO3a.[1][2] FOXO3a then upregulates the expression of pro-apoptotic proteins such as Fas ligand (FasL), Bim, and TRAIL, ultimately leading to cancer cell death.[1][2]
Sorafenib also exhibits inhibitory effects on the PI3K/Akt/mTOR signaling axis and can independently influence FOXO3a function.[1] The combination of this compound and sorafenib results in a more potent activation of FOXO3a-mediated apoptosis than either drug alone.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of the key experimental protocols used in the referenced studies.
Cell Culture:
-
Cell Lines: PC3 (PTEN-/- and AR-/-) and DU145 human prostate cancer cell lines were used.[1]
-
Culture Conditions: Cells were cultured in specific media supplemented with 10% fetal bovine serum (FBS) and other growth factors. Experiments were conducted using cells in their third passage.[1][5]
Cell Viability Assay:
-
Method: The effects of this compound, sorafenib, and their combination on cell viability were assessed using a cell counting kit.
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified duration. The absorbance was then measured to determine the percentage of viable cells.
Apoptosis Analysis:
-
Method: Apoptosis was quantified using Annexin V-FITC and propidium (B1200493) iodide (PI) double staining followed by flow cytometry.[4]
-
Procedure: After treatment, cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis:
-
Purpose: To determine the protein expression levels of key components of the signaling pathway, including Akt, p-Akt, FOXO3a, CDK4, CDK6, and Cyclin D1.[1][6]
-
Procedure: Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary and secondary antibodies. The protein bands were then visualized and quantified.
Gene Expression Analysis (qRT-PCR):
-
Purpose: To measure the mRNA expression levels of FOXO3a.
-
Procedure: Total RNA was extracted from treated cells and reverse-transcribed into cDNA. Quantitative real-time PCR was performed using specific primers for FOXO3a and a housekeeping gene for normalization.
Concluding Remarks
The combination of this compound and sorafenib presents a compelling case for further investigation as a treatment for androgen-independent and PTEN-deficient prostate cancer. The synergistic enhancement of apoptosis and cell cycle arrest, coupled with a well-defined mechanism of action centered on the PI3K/Akt/FOXO3a pathway, provides a strong rationale for its clinical development. The detailed experimental protocols outlined in this guide offer a foundation for researchers to build upon these promising preclinical findings. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this combination therapy.
References
- 1. Combined Anti-Cancer Effects of this compound and Sorafenib on Androgen-Independent and PTEN-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Anti-Cancer Effects of this compound and Sorafenib on Androgen-Independent and PTEN-Deficient Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Combined Anti-Cancer Effects of this compound and Sorafenib on Androgen-Independent and PTEN-Deficient Prostate Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
head-to-head comparison of different Platycodin D extraction methods
For Researchers, Scientists, and Drug Development Professionals
Platycodin D, a major bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorus, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] The efficiency of extracting this compound from its natural source is a critical factor that influences research outcomes and the economic feasibility of its therapeutic application. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method for this compound is a trade-off between yield, efficiency, cost, and environmental impact. Traditional solvent extraction methods, while straightforward, are often outperformed by modern techniques that employ ultrasound, microwaves, or enzymes to enhance extraction efficiency. The following table summarizes quantitative data from various studies to facilitate a direct comparison of key performance indicators.
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of this compound (mg/g) | Key Findings |
| Conventional Solvent Extraction | Water (Ethanol concentration of 0%) | 50 | 11 hours | 5.63[2][3] | A simple and cost-effective method, but time-consuming.[2] |
| Ultrasound-Assisted Extraction (UAE) | 10% Polyethylene (B3416737) Glycol (PEG200-PEG400, 1:1) | 30 | 44 minutes | 5.22[4] | A rapid and effective method that significantly reduces extraction time compared to conventional methods.[4] |
| Mechanochemical-Assisted Extraction | Water (with NaOH pretreatment) | Room Temperature | 20 minutes (plus 5 min grinding) | 7.16[5] | Achieves the highest reported yield in a very short time, using an environmentally friendly solvent.[5] |
| Ionic Liquid-Ultrasound-Assisted Extraction | Ionic Liquid | Not Specified | Not Specified | 1.357 (total saponins (B1172615): 1.45)[6] | An efficient method that disrupts the cell wall, leading to a high yield of total saponins.[6] |
| Enzyme-Assisted Extraction (Biocatalysis) | Not Applicable (Enzymatic Conversion) | 40 | 2 hours | >99.9% conversion of precursors | Highly specific conversion of Platycoside E and Platycodin D3 to this compound.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the experimental protocols for the key extraction methods discussed.
Conventional Solvent Extraction
This method, optimized using response surface methodology (RSM), provides a baseline for comparison.
-
Preparation of Plant Material: Dried roots of Platycodon grandiflorum are ground into a fine powder.
-
Extraction: The powdered root is mixed with deionized water (0% ethanol) at a solid-to-solvent ratio of 1:22 (w/v).[8]
-
Extraction Conditions: The mixture is maintained at 50°C for 11 hours.[2][3]
-
Filtration: The extract is filtered to remove solid plant material.[8]
-
Concentration: The aqueous extract is concentrated under reduced pressure.[8]
-
Analysis: The this compound content is determined using High-Performance Liquid Chromatography (HPLC).[8]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.
-
Preparation of Plant Material: Dried and powdered roots of Platycodon grandiflorum.
-
Extraction Solvent: A solution of 10% polyethylene glycol (PEG200-PEG400, 1:1 mixture).[4]
-
Extraction Conditions: The powdered root is mixed with the solvent at a liquid-to-material ratio of 24 mL/g. The mixture is subjected to ultrasonic irradiation at a power of 288 W for 44 minutes at a temperature of 30°C.[4]
-
Post-Extraction: The extract is filtered and analyzed for this compound content, typically by HPLC.
Mechanochemical-Assisted Extraction
This novel method uses mechanical force to induce chemical changes that improve extraction efficiency.
-
Pre-treatment: The powdered Platycodon grandiflorum root is mixed with NaOH (5% reagent/material ratio) and ground in a planetary ball mill for 5 minutes.[5]
-
Extraction: The pre-treated powder is then extracted with water at room temperature for 20 minutes with a material-to-water ratio of 1:30 (g/mL).[5]
-
pH Adjustment: The pH of the resulting solution is adjusted to 3.5.[5]
-
Analysis: The final extract is filtered and quantified for this compound.
Enzyme-Assisted Extraction (Biocatalysis)
This technique employs enzymes to specifically hydrolyze glycosidic bonds, converting precursor saponins into this compound.
-
Enzyme Source: Extracellular β-d-glucosidase from Aspergillus usamii.[7]
-
Reaction Substrate: Crude platycosides extracted from Platycodon grandiflorum.
-
Reaction Conditions: The crude platycosides are resuspended in the crude enzyme extract and incubated at the optimal pH of 6.0 and temperature of 40.0°C for 2 hours with shaking.[7]
-
Termination: The reaction can be terminated by heat inactivation of the enzyme.[8]
-
Purification and Analysis: The resulting this compound is then purified and quantified, often using preparatory HPLC.[7]
Visualizing the Processes
To better understand the experimental workflows and the molecular mechanisms of this compound, the following diagrams are provided.
This compound exerts its biological effects by modulating various intracellular signaling pathways. One of the key pathways implicated in its anti-inflammatory and anti-cancer activities is the PI3K/Akt/mTOR pathway.
Conclusion
The choice of an extraction method for this compound depends on the specific research or industrial goals. For high-yield and rapid extraction, Mechanochemical-Assisted Extraction appears to be the most promising method, offering the highest reported yield in the shortest time with an environmentally friendly solvent.[5] Ultrasound-Assisted Extraction also provides a significant improvement in efficiency over conventional methods.[4] For applications requiring the conversion of precursor saponins to this compound, Enzyme-Assisted Extraction offers high specificity and conversion rates.[7] Conventional Solvent Extraction , while less efficient, remains a viable option when simplicity and low cost are the primary considerations.[2] Researchers should carefully consider these factors to optimize their this compound extraction protocol.
References
- 1. This compound Inhibits β-Amyloid-Induced Inflammation and Oxidative Stress in BV-2 Cells Via Suppressing TLR4/NF-κB Signaling Pathway and Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Killing cancer with this compound through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 5. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 7. This compound sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unlocking Synergistic Potential: Platycodin D as a Chemosensitizing Agent in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer treatments has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapeutics. Platycodin D (PD), a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, has emerged as a promising candidate, demonstrating the ability to enhance the efficacy of standard anticancer drugs. This guide provides a comparative overview of the synergistic effects of this compound with various chemotherapeutic agents, supported by experimental data, detailed methodologies, and mechanistic insights.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and conventional chemotherapeutics has been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) of each agent alone and in combination. The Combination Index (CI), calculated using the Chou-Talalay method, provides a quantitative measure of the interaction, where CI < 1 indicates synergy, CI = 1 denotes an additive effect, and CI > 1 signifies antagonism.[1][2]
Below are summary tables of the reported synergistic cytotoxicity of this compound with various chemotherapeutic agents.
Table 1: Synergistic Effect of this compound with Doxorubicin (B1662922) in Breast Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Observations | Reference |
| MCF-7 | Doxorubicin | ~8.3 | - | [3] |
| This compound | Not specified | Enhanced anti-proliferative effect in combination.[4] | [4] | |
| Doxorubicin + this compound | Not specified | Stronger anti-proliferative effects than single agents.[5] Increased expression of cleaved PARP.[4] | [4][5] | |
| MDA-MB-231 | Doxorubicin | ~6.6 | - | [3] |
| This compound | ~7.77 | - | [6] | |
| Doxorubicin + this compound | Not specified | Significantly enhanced anti-proliferative effect.[4] Increased intracellular accumulation of doxorubicin.[5] | [4][5] |
Table 2: Synergistic Effect of this compound with Platinum-Based Drugs in Colorectal Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Reference |
| LoVo (Parental) | Oxaliplatin (B1677828) | 21.45 | - | [7] |
| This compound | 10.59 | - | [7] | |
| Oxaliplatin (10, 15, 20 µM) + this compound (10, 15, 20 µM) | Not specified | < 1 (Synergistic) | [7] | |
| OXP-LoVo (Oxaliplatin-Resistant) | Oxaliplatin | 75.23 | - | [7] |
| This compound | 13.08 | - | [7] | |
| Oxaliplatin (10, 15, 20 µM) + this compound (10, 15, 20 µM) | Not specified | < 1 (Synergistic) | [7] |
Table 3: Synergistic Effect of this compound with Sorafenib (B1663141) in Prostate Cancer Cells
| Cell Line | Treatment | Viability (%) at specified concentrations | Observations | Reference |
| PC3 | Sorafenib (10 µM) | ~75% | This compound promotes sorafenib-induced apoptosis and cell cycle arrest.[8] | [8][9] |
| Sorafenib (20 µM) | ~51% | The combination treatment increased the expression of apoptosis-related markers like cleaved caspase-3 and cleaved PARP.[9] | [9] | |
| Sorafenib (5 µM) + this compound (10 µM) | ~79% | The combination of low concentrations of PD and sorafenib led to greater inhibition of clone formation.[9] | [9] | |
| Sorafenib (10 µM) + this compound (10 µM) | ~46% | - | [9] | |
| Sorafenib (20 µM) + this compound (10 µM) | ~21% | - | [9] |
Table 4: Synergistic Effect of this compound with Other Chemotherapeutics
| Chemotherapeutic Agent | Cancer Type | Observations | Quantitative Data |
| Paclitaxel | Various | Limited data on direct synergistic studies with this compound. | IC50 and CI values for the combination are not readily available in the reviewed literature. |
| 5-Fluorouracil | Various | Limited data on direct synergistic studies with this compound. | IC50 and CI values for the combination are not readily available in the reviewed literature. |
| Gefitinib | Non-Small Cell Lung Cancer | Limited data on direct synergistic studies with this compound. | IC50 and CI values for the combination are not readily available in the reviewed literature. |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of findings. Below are generalized protocols for key experiments used to evaluate the synergistic effects of this compound and conventional chemotherapeutics.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound, the chemotherapeutic agent, and their combination for 48-72 hours. Include an untreated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine IC50 values from dose-response curves. Synergy is quantified by calculating the Combination Index (CI) using software like CompuSyn.
Apoptosis Analysis by Western Blot
This method detects changes in the expression of key apoptosis-related proteins.
-
Cell Lysis: Treat cells with the compounds of interest. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay detects the loss of mitochondrial membrane potential, an early hallmark of apoptosis.
-
Cell Treatment: Seed cells in a suitable plate or on coverslips and treat with the compounds.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS or assay buffer.
-
Visualization and Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Mechanistic Insights and Signaling Pathways
This compound appears to exert its synergistic effects through multiple mechanisms, primarily by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for confirming the synergistic effect of this compound with a chemotherapeutic agent.
Caption: A typical workflow for assessing the synergistic anticancer effects of drug combinations in vitro.
Modulation of PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Several studies suggest that this compound, alone or in combination with chemotherapeutics, can inhibit this pathway.[10][11][12][13] For instance, in combination with sorafenib in prostate cancer cells, this compound was shown to promote the ubiquitination of phosphorylated Akt (p-Akt) and increase the expression of the downstream target FOXO3a, a tumor suppressor.[8]
Caption: Synergistic inhibition of the PI3K/Akt pathway by this compound and chemotherapeutics.
Induction of Apoptosis
A key mechanism underlying the synergistic effect of this compound is the enhanced induction of apoptosis. Combination treatment has been shown to increase the expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved PARP, while decreasing the expression of the anti-apoptotic protein Bcl-2.[4][14] This shifts the cellular balance towards programmed cell death.
Caption: Enhanced apoptosis induction through the mitochondrial pathway by combined treatment.
Conclusion
The available evidence strongly suggests that this compound can act as a potent chemosensitizing agent, enhancing the anticancer effects of conventional drugs like doxorubicin, oxaliplatin, and sorafenib. The primary mechanisms appear to involve the inhibition of pro-survival signaling pathways such as PI3K/Akt and the enhanced induction of apoptosis. While these findings are promising, further research is needed to elucidate the synergistic potential of this compound with a broader range of chemotherapeutics and to validate these preclinical findings in in vivo models. The development of this compound as an adjunct to conventional chemotherapy holds the potential to improve therapeutic outcomes, reduce drug resistance, and lower the required dosages of cytotoxic agents, thereby mitigating their side effects.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. This compound from Platycodonis Radix enhances the anti-proliferative effects of doxorubicin on breast cancer MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Platycodonis Radix enhances the anti-proliferative effects of doxorubicin on breast cancer MCF-7 and MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound confers oxaliplatin Resistance in Colorectal Cancer by activating the LATS2/YAP1 axis of the hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Anti-Cancer Effects of this compound and Sorafenib on Androgen-Independent and PTEN-Deficient Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined Anti-Cancer Effects of this compound and Sorafenib on Androgen-Independent and PTEN-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 12. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways [jcancer.org]
- 13. oss.jomh.org [oss.jomh.org]
- 14. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Bioavailability Challenge of Platycodin D: A Comparative Guide to Formulation Strategies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioavailability of different Platycodin D formulations. This compound, a major triterpenoid (B12794562) saponin (B1150181) from the root of Platycodon grandiflorus, exhibits a wide range of pharmacological activities. However, its therapeutic potential is significantly hampered by low oral bioavailability.
This compound's journey from oral administration to systemic circulation is fraught with challenges, primarily due to its poor membrane permeability and significant presystemic metabolism.[1] This guide synthesizes available pharmacokinetic data to offer a clear comparison between basic formulations and to explore the potential of advanced drug delivery systems in overcoming these bioavailability hurdles. While direct head-to-head comparative studies on advanced formulations for this compound are limited, this guide draws upon existing data and established principles of formulation science to provide a valuable resource for future research and development.
Quantitative Data Summary: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in different formulations based on preclinical studies in rats. These tables provide a snapshot of how formulation can influence the extent and rate of drug absorption.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Pure this compound vs. Platycodi Radix Extract
| Formulation | Dose (this compound) | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure this compound | 20 mg/kg | 44.45 | 0.5 | 73.00 ± 24.17 | 100 | [2] |
| Platycodi Radix Extract | 20 mg/kg equivalent | 17.94 | 1.25 | 96.06 ± 48.51 | ~131 | [2] |
Note: The data indicates that while the peak concentration (Cmax) is lower and reached slower (Tmax) with the extract, the overall drug exposure (AUC) is higher, suggesting that other components in the extract may enhance the stability or absorption of this compound.[2][3]
Table 2: Oral Bioavailability of this compound and Platycodin D3 from a Platycodon grandiflorum Extract in Rats
| Compound | Dose (Oral) | Bioavailability (%) |
| This compound | 500 mg/kg of 3% PD extract | 0.29 |
| Platycodin D3 | 500 mg/kg of 3% PD extract | 1.35 |
Note: This data highlights the generally low oral bioavailability of platycosides, with Platycodin D3 showing more favorable absorption characteristics than this compound under the studied conditions.[1]
Advanced Formulation Strategies to Enhance Bioavailability
While data on advanced this compound formulations is emerging, several strategies have proven effective for other poorly bioavailable compounds and are promising for this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract.[4] This spontaneous emulsion formation presents the drug in a solubilized state with a large surface area for absorption, potentially bypassing the hepatic first-pass effect through lymphatic uptake.[4]
-
Nanoparticles: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation in the gastrointestinal tract, improve its solubility, and enhance its permeability across the intestinal epithelium.[5][6][7] These systems can also be surface-modified for targeted delivery.[6]
-
Liposomes: These vesicular structures composed of lipid bilayers can encapsulate both hydrophilic and lipophilic drugs.[8] For oral delivery, liposomes can protect the drug from the harsh environment of the GI tract, and their lipidic nature can facilitate absorption.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of bioavailability studies. Below are representative protocols for the evaluation of this compound formulations.
Comparative Pharmacokinetic Study in Rats (Pure this compound vs. Platycodi Radix Extract)
-
Subjects: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[1]
-
Formulation Administration:
-
Pure this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Platycodi Radix extract is dissolved or suspended in the same vehicle to deliver an equivalent dose of this compound.
-
Administration is performed via oral gavage to fasted animals.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[1]
-
Analytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, and AUC.
General Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Materials: this compound, a solid lipid (e.g., glyceryl monostearate, stearic acid), a surfactant (e.g., Poloxamer 188, Tween 80), and purified water.
-
Method (Hot Homogenization Technique):
-
The solid lipid is melted at a temperature above its melting point.
-
This compound is dissolved or dispersed in the molten lipid.
-
The aqueous surfactant solution is heated to the same temperature.
-
The hot lipid phase is added to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.
-
The resulting pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
The nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization: The prepared SLNs are characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams can effectively illustrate complex processes. Below are Graphviz (DOT language) scripts for an experimental workflow and a relevant signaling pathway.
Caption: A typical experimental workflow for an in vivo oral bioavailability study.
Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.
Conclusion
The oral bioavailability of this compound is inherently low, presenting a significant barrier to its clinical development. Evidence suggests that formulation strategies can substantially improve its pharmacokinetic profile. While co-occurring compounds in Platycodi Radix extract appear to offer a modest enhancement in overall exposure compared to the pure compound, the most promising avenues for substantial improvement lie in advanced drug delivery systems. Technologies such as self-emulsifying drug delivery systems, nanoparticles, and liposomes have the potential to dramatically increase the oral bioavailability of this compound. Further head-to-head comparative studies of these advanced formulations are warranted to fully elucidate their relative merits and to unlock the therapeutic potential of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics, intestinal absorption and microbial metabolism of single this compound in comparison to Platycodi radix extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Potential of Liposomes for Enhancement of Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Platycodin D: A Comparative Guide to its Inhibition of the PI3K/Akt Pathway Validated by Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Platycodin D's performance in inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical regulator of cell survival and proliferation often dysregulated in cancer. The primary validation method discussed is Western blot analysis, a cornerstone technique for quantifying protein expression and phosphorylation status. We will delve into the experimental data, compare this compound with other inhibitors, and provide detailed protocols for researchers looking to replicate or build upon these findings.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs essential cellular functions, including proliferation, growth, survival, and motility. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound, a triterpenoid (B12794562) saponin (B1150181) extracted from the root of Platycodon grandiflorum, has emerged as a potent natural compound with significant anti-cancer properties, largely attributed to its ability to modulate this pathway.[1]
This compound has been shown to suppress the pro-survival PI3K/Akt/mTOR pathway in various cancer cell lines.[2] Its mechanism of action primarily involves the downregulation of the phosphorylation of key kinases in the pathway, such as PI3K and Akt, thereby inhibiting their activity and preventing the activation of downstream effectors like the mammalian target of rapamycin (B549165) (mTOR).[1]
Comparative Analysis of PI3K/Akt Pathway Inhibition
Western blot analysis is instrumental in quantifying the inhibitory effect of this compound on the PI3K/Akt pathway. This is achieved by measuring the levels of phosphorylated proteins (the active forms) relative to their total protein levels. A decrease in the ratio of phosphorylated protein to total protein indicates successful inhibition.
Studies have compared the efficacy of this compound to other well-known PI3K/Akt pathway inhibitors, such as LY294002, a selective PI3K inhibitor.
Quantitative Data Summary
The following tables summarize densitometric analyses from Western blot experiments in various cancer cell lines, demonstrating the dose-dependent inhibitory effect of this compound and comparing it to other inhibitors.
Table 1: Effect of this compound on p-Akt/Akt Ratio in Human Glioma U251 Cells [3]
| Treatment Group | Concentration (µM) | Normalized p-Akt/Akt Ratio (Mean ± SD) | Fold Change vs. Control |
| Control | 0 | 1.00 ± 0.08 | 1.00 |
| This compound | 16.3 | 0.75 ± 0.06 | 0.75 |
| This compound | 40.8 | 0.48 ± 0.05 | 0.48 |
| This compound | 81.6 | 0.21 ± 0.04 | 0.21 |
| This compound | 163.2 | 0.10 ± 0.03 | 0.10 |
Data is illustrative and derived from published findings.[3]
Table 2: Comparative Effect of this compound and LY294002 on PI3K/Akt Pathway in KRAS-Mutant Colorectal Cancer Cells (HCT116) [4][5]
| Treatment Group | p-PI3K / Total PI3K (Fold Change vs. Control) | p-Akt / Total Akt (Fold Change vs. Control) |
| Control | 1.00 | 1.00 |
| This compound | Significantly Decreased | Significantly Decreased |
| LY294002 (PI3K Inhibitor) | Significantly Decreased | Significantly Decreased |
| This compound + Cetuximab | Further Decreased | Further Decreased |
This table represents a qualitative summary of findings where this compound's effect was shown to be similar to the established PI3K inhibitor LY294002 in suppressing PI3K and Akt phosphorylation.[4][5]
Experimental Protocols
Accurate and reproducible validation of this compound's activity requires a meticulously executed Western blot protocol.
Western Blot Experimental Workflow
The general workflow for a Western blot experiment is outlined below. It begins with treating cells with the compound of interest, followed by protein extraction, separation by size, transfer to a membrane, and finally, detection using specific antibodies.
Detailed Western Blot Protocol for PI3K/Akt Pathway Analysis
This protocol provides a detailed methodology for assessing the inhibition of the PI3K/Akt pathway by this compound.
-
Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., HCT116, U251, T24) to 70-80% confluency.[6]
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor like LY294002.[4][7]
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[6] This ensures equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel (e.g., 10% or 12%).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest. Use antibodies specific for both the phosphorylated and total forms of the proteins (e.g., rabbit anti-p-PI3K, rabbit anti-PI3K, rabbit anti-p-Akt (Ser473), rabbit anti-Akt). A loading control like β-actin or GAPDH should also be probed to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[6]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.
-
Conclusion
The collective evidence from numerous studies robustly validates the inhibitory effect of this compound on the PI3K/Akt signaling pathway.[2][4][8] Western blot analysis consistently demonstrates that this compound reduces the phosphorylation of key pathway components, including PI3K and Akt, in a dose-dependent manner across various cancer cell types.[3][7] Comparative analyses show its efficacy is comparable to established synthetic inhibitors like LY294002.[4][5] These findings underscore the potential of this compound as a valuable compound in the development of novel anti-cancer therapies targeting the PI3K/Akt pathway. The detailed protocols provided herein offer a foundation for researchers to further explore and harness the therapeutic promise of this natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 3. Effects of this compound on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway [frontiersin.org]
- 5. This compound sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways [jcancer.org]
- 8. This compound inhibits the proliferation, invasion and migration of endometrial cancer cells by blocking the PI3K/Akt signaling pathway via ADRA2A upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Platycodin D and Ginsenosides
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective agent research is increasingly focused on natural compounds with therapeutic potential for neurodegenerative diseases and acute brain injury. Among these, Platycodin D, a major saponin (B1150181) from the root of Platycodon grandiflorus, and ginsenosides (B1230088), the primary active components of Panax ginseng, have emerged as promising candidates. This guide provides an objective comparison of their neuroprotective effects, supported by experimental data, to aid researchers in their exploration of novel therapeutic strategies.
At a Glance: this compound vs. Ginsenosides
| Feature | This compound | Ginsenosides |
| Primary Source | Platycodon grandiflorus | Panax ginseng |
| Key Neuroprotective Mechanisms | Anti-inflammatory, Antioxidant, Anti-apoptotic, Modulation of PI3K/Akt/mTOR and cGAS-STING pathways.[1][2] | Anti-inflammatory, Antioxidant, Anti-apoptotic, Regulation of multiple signaling pathways including NF-κB, Nrf2/ARE, PI3K/Akt, and MAPK.[3][4][5][6] |
| Therapeutic Potential | Alzheimer's disease, Parkinson's disease, Ischemic stroke.[7][8][9] | Alzheimer's disease, Parkinson's disease, Ischemic stroke, Huntington's disease, Multiple sclerosis.[3][10][11][12] |
| Clinical Evidence | Preclinical studies in cell and animal models. | Extensive preclinical evidence and some clinical trials for cognitive enhancement and neurodegenerative diseases.[3][13] |
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a direct comparison of the neuroprotective efficacy of this compound and various ginsenosides.
In Vitro Neuroprotective Effects
| Compound | Model System | Insult | Concentration(s) | Key Quantitative Results | Reference |
| This compound | Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not Specified | Attenuated the inhibition of cell viability. | [1] |
| Platycodin A | Primary Rat Cortical Cells | Glutamate | 0.1 - 10 µM | Exhibited ~50-60% protection in cell viability.[14] | [14] |
| Ginsenoside Rg1 | Rat Cortical Neurons (OGD Model) | Oxygen-Glucose Deprivation (OGD) | 10, 20, 40 µM | Increased PPARγ expression; Decreased oxidative stress and inflammation indicators.[5] | [5] |
| Ginsenoside Rb1 | Cultured Hippocampal Neurons | Aβ₂₅₋₃₅ | 1, 10, 100 µM | Increased neurite outgrowth and reversed Aβ₂₅₋₃₅-induced toxicity.[5] | [5] |
| Ginsenoside Rd | Cortical Neurons | Glutamate | Not Specified | Significantly inhibited glutamate-induced Ca²⁺ entry. | [15] |
In Vivo Neuroprotective Effects
| Compound | Animal Model | Disease Model | Dosage | Key Quantitative Results | Reference |
| This compound | 5XFAD Mice | Alzheimer's Disease | 5 mg/kg/day (p.o.) | Ameliorated memory deficits and reduced Aβ build-up.[7][8] | [7][8] |
| This compound | Mice | AlCl₃ + D-Galactose-induced memory impairment | 2.5, 5 mg/kg | Improved memory and recovered morphological changes in the brain.[15] | [15] |
| Ginsenoside Rg1 | Rat MCAO Model | Cerebral Ischemia | 45 mg/kg (i.v.) | Significantly decreased neurological score and infarct volume.[5] | [5] |
| Compound K | Mice (MCAO) | Cerebral Ischemia | Not Specified | Reduced infarct volume and suppressed microglial activation. | [15] |
Mechanistic Insights: Signaling Pathways
Both this compound and ginsenosides exert their neuroprotective effects through the modulation of complex intracellular signaling pathways.
This compound Signaling Pathways
This compound has been shown to afford neuroprotection by activating pro-survival pathways and inhibiting inflammatory and apoptotic cascades. A key mechanism involves the activation of the PI3K/Akt/mTOR pathway, which is crucial for neuronal survival and plasticity.[1] More recently, this compound has been found to inhibit the cGAS-STING pathway, thereby reducing neuroinflammation in the context of Alzheimer's disease.[2]
Ginsenosides Signaling Pathways
Ginsenosides are recognized for their multi-target neuroprotective actions. They can scavenge free radicals and bolster endogenous antioxidant defenses through the activation of the Nrf2/ARE pathway.[10] Their anti-inflammatory effects are largely mediated by the inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines.[3] Furthermore, ginsenosides promote neuronal survival by activating the PI3K/Akt pathway and modulating MAPK signaling.[4][6]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro Neuroprotection Assay
A common experimental workflow to assess the neuroprotective effects of this compound and ginsenosides in vitro is as follows:
-
Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y, HT22) are cultured under standard conditions.
-
Induction of Neurotoxicity: Neuronal injury is induced using various neurotoxic insults, such as:
-
Excitotoxicity: Glutamate or NMDA.
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Amyloid-β Toxicity: Aβ₂₅₋₃₅ or Aβ₁₋₄₂ oligomers.
-
Ischemia/Reperfusion Model: Oxygen-glucose deprivation/reperfusion (OGD/R).
-
-
Treatment: Cells are pre-treated, co-treated, or post-treated with varying concentrations of this compound or a specific ginsenoside.
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using assays such as MTT, LDH, or Calcein-AM/Propidium Iodide staining.
-
Apoptosis: Assessed by TUNEL staining, Annexin V/PI flow cytometry, or Western blotting for caspase-3 activation.
-
Oxidative Stress Markers: Levels of reactive oxygen species (ROS), malondialdehyde (MDA), and antioxidant enzymes (e.g., SOD, CAT, GPx) are quantified.
-
Inflammatory Markers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and activation of inflammatory signaling pathways (e.g., NF-κB).
-
In Vivo Neuroprotection Assay (e.g., MCAO Model of Stroke)
-
Animal Model: A model of focal cerebral ischemia is induced in rodents (e.g., rats, mice) via middle cerebral artery occlusion (MCAO).
-
Drug Administration: this compound or a ginsenoside is administered intravenously, intraperitoneally, or orally at a specific time point before or after the ischemic insult.
-
Behavioral Assessment: Neurological deficits are evaluated using standardized scoring systems (e.g., Bederson's score) and motor function tests (e.g., rotarod, grip strength).
-
Histopathological Analysis:
-
Infarct Volume: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct size.
-
Neuronal Loss: Staining with markers like NeuN or Fluoro-Jade is used to quantify neuronal death in specific brain regions (e.g., hippocampus, cortex).
-
-
Biochemical and Molecular Analysis: Brain tissues are homogenized to measure levels of oxidative stress markers, inflammatory cytokines, and to analyze the expression and activation of key signaling proteins via Western blotting or immunohistochemistry.
Conclusion
Both this compound and ginsenosides demonstrate significant neuroprotective potential through multifaceted mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities. Ginsenosides, particularly Rg1 and Rb1, are supported by a more extensive body of research, including a wider range of preclinical models and some clinical investigations.[3][6][13] this compound, while also showing promise in various models of neurological disorders, represents a comparatively less explored but emerging area of research.[1][7][8] For researchers in drug discovery and development, ginsenosides offer a more established foundation of data, while this compound presents an opportunity for novel investigations into its unique mechanisms of action, such as the modulation of the cGAS-STING pathway. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential.
References
- 1. This compound protects cortical neurons against oxygen-glucose deprivation/reperfusion in neonatal hypoxic-ischemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Behavioral Deficits, Amyloid-β Accumulation and Mitochondrial Impairment in AD Models by Inhibiting the cGAS-STING Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective effects of ginseng on neurological disorders [frontiersin.org]
- 4. Ginsenoside Rg1 in Parkinson’s disease: from basic research to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ginsenosides Rg1, Rb1 and rare ginsenosides: Promising candidate agents for Parkinson's disease and Alzheimer's disease and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound and voluntary running synergistically ameliorate memory deficits in 5 × FAD mice via mediating neuromodulation and neuroinflammation [frontiersin.org]
- 8. This compound and voluntary running synergistically ameliorate memory deficits in 5 × FAD mice via mediating neuromodulation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and 2''-O-acetyl-polygalacin D2 isolated from Platycodon grandiflorum protect ischemia/reperfusion injury in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke [frontiersin.org]
- 11. Effects of Red ginseng on neuroinflammation in neurodegenerative diseases -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 12. Effects of Red ginseng on neuroinflammation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caringsunshine.com [caringsunshine.com]
- 14. Neuroprotective Activity of Triterpenoid Saponins from Platycodi radix Against Glutamate-induced Toxicity in Primary Cultured Rat Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
comparative transcriptomics of cancer cells treated with Platycodin D versus paclitaxel
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel anti-cancer therapies and the optimization of existing ones are paramount in oncological research. This guide provides a comparative analysis of the transcriptomic effects of two potent anti-cancer agents, Platycodin D and paclitaxel (B517696), on cancer cells. While both compounds exhibit significant efficacy in inducing cancer cell death, their underlying molecular mechanisms, as revealed by transcriptomic studies, show distinct and overlapping features. This comparison aims to provide researchers with a clear understanding of their differential impacts on gene expression and cellular signaling pathways, supported by experimental data and protocols.
Comparative Efficacy and Cellular Effects
This compound, a triterpenoid (B12794562) saponin (B1150181) from the root of Platycodon grandiflorum, and paclitaxel, a well-established chemotherapeutic agent, both effectively inhibit cancer cell proliferation and induce apoptosis. However, their primary mechanisms of action at the cellular level differ significantly.
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Multi-target agent inducing apoptosis, autophagy, and cell cycle arrest through various signaling pathways.[1][2][3] | Microtubule stabilizer, leading to mitotic arrest and subsequent apoptosis.[4][5][][7] |
| Cell Cycle Arrest | Primarily at the G2/M phase, with some reports of G0/G1 arrest.[1][2][8][9] | Primarily at the G2/M phase due to mitotic spindle disruption.[4][7] |
| Apoptosis Induction | Involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][10] | Primarily triggered by prolonged mitotic arrest.[4][5] |
| Other Cellular Effects | Induces autophagy, inhibits angiogenesis, invasion, and metastasis.[1][2] | Can induce multipolar divisions at low concentrations.[7] |
Comparative Transcriptomics: Key Signaling Pathways
Transcriptomic analyses have revealed that this compound and paclitaxel modulate distinct yet partially overlapping sets of signaling pathways to exert their anti-cancer effects.
Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is associated with the modulation of a broad range of signaling pathways. Whole transcriptome sequencing of non-small-cell lung cancer (NSCLC) cells treated with this compound identified 942 significantly dysregulated RNAs.[8][9] Key affected pathways include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pro-survival pathway is a central mechanism of this compound-induced apoptosis and autophagy.[1][9][11]
-
MAPK Pathway: Activation of stress-related MAPKs, specifically JNK and p38, contributes to apoptosis.[1][10]
-
TGFβ Pathway: this compound has been shown to target and inhibit the TGFβ pathway in lung cancer cells.[12][13]
-
Apoptosis-Related Proteins: It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction.[1][8][9]
Figure 1: Simplified signaling pathways modulated by this compound.
Signaling Pathways Modulated by Paclitaxel
Paclitaxel's primary effect on microtubule stability triggers a cascade of downstream signaling events. Transcriptomic studies of paclitaxel-resistant cancer cells have identified key pathways involved in its mechanism and resistance:
-
Mitotic Arrest and Apoptosis: Paclitaxel's binding to β-tubulin stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.[4][5][7]
-
HIF-1 Signaling: In paclitaxel-resistant esophageal squamous cancer cells, a lower expression of HIF-1 signaling genes was observed.[14]
-
Proteasome Pathway: The same study showed higher expression of proteasomes in paclitaxel-resistant cells.[14]
-
Ribosomal Signaling: In colon cancer cells with paclitaxel-induced multidrug resistance, upregulation of the ribosomal signaling pathway was noted.[15]
Figure 2: Paclitaxel's primary mechanism and associated resistance pathways.
Experimental Protocols
A generalized workflow for a comparative transcriptomic study of this compound and paclitaxel is outlined below.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Culture Conditions: Maintain cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Treat cells with experimentally determined IC50 concentrations of this compound and paclitaxel for a specified time period (e.g., 24 or 48 hours). Include a vehicle-treated control group.
RNA Extraction and Quality Control
-
Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop). High-quality RNA (RIN > 8) is recommended for sequencing.[16]
Library Preparation and RNA Sequencing (RNA-Seq)
-
Library Preparation: Construct RNA-seq libraries from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.
Bioinformatic Analysis
The following diagram illustrates a typical RNA-seq data analysis workflow.
Figure 3: A standard workflow for RNA-seq data analysis.
-
Differential Gene Expression (DGE) Analysis: Utilize packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon treatment with this compound or paclitaxel compared to the control.[17][18][19][20]
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) to identify biological pathways and GO terms that are significantly enriched in the lists of differentially expressed genes.
Conclusion
This comparative guide highlights the distinct transcriptomic signatures of this compound and paclitaxel in cancer cells. This compound emerges as a multi-targeted agent that broadly impacts several key signaling pathways, including PI3K/Akt/mTOR and MAPK. In contrast, paclitaxel's effects are primarily initiated by its interaction with microtubules, with transcriptomic changes often linked to the development of resistance. Understanding these differential molecular mechanisms is crucial for designing rational combination therapies and developing novel therapeutic strategies to overcome drug resistance in cancer. Further direct comparative transcriptomic studies are warranted to fully elucidate the synergistic or antagonistic interactions between these two potent anti-cancer compounds.
References
- 1. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Whole Transcriptome Analysis Identifies this compound-Mediated RNA Regulatory Network in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound induces apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Transcriptome Analysis Identifies this compound-Mediated RNA Regulatory Network in Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomics Reveals the Mechanism of this compound Targeting TGFβ for Anti-Lung Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcriptomics Reveals the Mechanism of this compound Targeting TGFβ for Anti-Lung Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-cell Transcriptome Analyses Reveal Molecular Signals to Intrinsic and Acquired Paclitaxel Resistance in Esophageal Squamous Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcriptomic Landscape of Paclitaxel-Induced Multidrug Resistance in 3D Cultures of Colon Cancer Cell Line DLD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 18. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 19. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
Safety Operating Guide
Navigating the Safe Disposal of Platycodin D: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Platycodin D, a saponin (B1150181) isolated from the root of Platycodon grandiflorum. By adhering to these procedural, step-by-step instructions, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound to minimize exposure.
Table 1: this compound Hazard and Safety Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute toxicity, oral | центре | Warning | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501[1][2] |
Before beginning any disposal procedure, ensure you are wearing the following PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically impermeable gloves (e.g., nitrile).
-
Protective Clothing: A laboratory coat.
Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust.[1]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste requires a systematic approach to ensure safety and compliance with local, state, and federal regulations. Laboratory personnel should always treat waste chemicals as hazardous unless confirmed otherwise by their institution's Environmental Health and Safety (EHS) department.[3][4]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or mixed with other materials. The nature of the waste will dictate the disposal route.
-
Segregate at the Source:
-
Solid Waste: Collect pure this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves, in a designated, clearly labeled waste container.
-
Liquid Waste: If this compound is in a solution, the solvent will likely determine the hazardous nature of the waste. Do not mix incompatible waste streams. For instance, store acids and bases separately.[5]
-
Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container.
-
Step 2: Container Management and Labeling
-
Use Compatible Containers: All hazardous waste must be stored in containers that are compatible with the chemical to prevent leaks or reactions. The container must have a secure, screw-top cap.[5][6]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started. An accurate description of the contents is crucial for safe consolidation and disposal by EHS personnel.[7][8]
-
Keep Containers Closed: Waste containers must remain closed except when adding waste.[3][5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7][8]
-
Accumulation Limits: Be aware of the accumulation limits for hazardous waste in your SAA. Regulations typically limit the volume of hazardous waste and the time it can be stored in the lab.[7][8]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or the storage time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[7]
-
Professional Disposal: Your EHS department will partner with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in an environmentally sound and compliant manner.[4]
Note on Empty Containers: A container that held this compound should be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate should be collected and disposed of as hazardous waste. The original label on the container should be defaced or removed.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can effectively manage this compound waste, ensuring the safety of personnel and the protection of the environment, thereby reinforcing the trust placed in them as responsible scientific institutions.
References
- 1. targetmol.com [targetmol.com]
- 2. This compound | C57H92O28 | CID 162859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
Personal protective equipment for handling Platycodin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Platycodin D, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Precautionary Measures
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statement:
-
H302: Harmful if swallowed [1]
As a saponin, it is also prudent to handle this compound with care to avoid potential eye and respiratory irritation, which are common characteristics of this class of compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table outlines the recommended equipment.
| Body Part | PPE Recommendation | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene rubber. Ensure gloves are clean and free of holes before use. |
| Eyes/Face | Safety glasses with side shields or safety goggles | Must provide protection against chemical splashes. A face shield may be necessary for larger quantities or when there is a significant risk of splashing. |
| Body | Laboratory coat | Standard lab coat to protect against incidental contact. For tasks with a higher risk of contamination, a disposable coverall is recommended. |
| Respiratory | Use in a well-ventilated area. A fume hood is the preferred engineering control. | If dust is generated, a NIOSH-approved respirator (e.g., N95 or better) is required. |
Quantitative Data and Storage
Proper storage is essential to maintain the integrity of this compound.
| Parameter | Specification |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year, -20°C for up to 1 month.[1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol.[2] |
| Appearance | Solid (typically a white to off-white powder). |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (58479-68-8) on the label match the order.
-
Wear appropriate PPE (gloves and lab coat) during inspection.
2. Storage:
-
Store the container in a designated, well-ventilated, and secure area at -20°C.
-
Ensure the container is tightly sealed to prevent contamination.
-
Keep an updated inventory of the compound.
3. Weighing and Handling (perform in a fume hood):
-
Before handling, ensure all necessary PPE is donned correctly.
-
To minimize dust generation, handle the solid compound carefully.
-
Use a dedicated, clean spatula and weighing paper.
-
Weigh the desired amount of this compound in a tared, sealed container to prevent dispersal.
-
Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as chemical waste.
4. Solution Preparation:
-
Prepare solutions in a fume hood.
-
Slowly add the weighed this compound to the desired solvent (e.g., DMSO) to avoid splashing.
-
If necessary, use sonication or gentle warming to aid dissolution.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Wear a respirator (N95 or higher), chemical-resistant gloves, a lab coat or disposable gown, and eye protection.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with a damp paper towel to avoid creating dust.
-
For liquid spills: Cover the spill with absorbent material, starting from the outside and working inwards.
-
-
Clean the Area:
-
Carefully scoop the contained material into a labeled hazardous waste container.
-
Clean the spill area with a detergent solution and then rinse with water.
-
Wipe the area dry with a clean cloth.
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Disposal Plan
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for solid this compound waste and contaminated materials (e.g., weighing paper, pipette tips, gloves).
-
For solutions of this compound, the disposal method will be determined by the solvent used. Follow your institution's guidelines for hazardous solvent waste disposal.
2. Labeling:
-
Clearly label the waste container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.
3. Final Disposal:
-
All this compound waste, including contaminated materials and solutions, should be disposed of as hazardous chemical waste.
-
Do not dispose of solid this compound in the regular trash or pour solutions down the drain.
-
Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal service.[3]
4. Empty Container Disposal:
-
Rinse empty containers thoroughly with a suitable solvent.
-
Collect the rinsate as hazardous chemical waste.
-
Deface the label on the empty container before disposing of it in the regular trash.[4]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
